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  • Product: Rocastine fumarate
  • CAS: 91833-50-0

Core Science & Biosynthesis

Foundational

Rocastine Fumarate: Chemical Synthesis, Chiral Resolution, and Pharmacological Logic of a Pyrido-Oxazepine Antihistamine

As a Senior Application Scientist, I approach the synthesis of complex active pharmaceutical ingredients (APIs) not merely as a sequence of reactions, but as a highly orchestrated system of chemical causality. Rocastine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis of complex active pharmaceutical ingredients (APIs) not merely as a sequence of reactions, but as a highly orchestrated system of chemical causality. Rocastine fumarate (AHR-11325) represents a masterclass in heterocyclic drug design. It is a potent, non-sedating, selective histamine H1 receptor antagonist [1].

Unlike classical antihistamines, Rocastine features a unique pyrido[3,2-f]-1,4-oxazepine core. The presence of a thione group and a flexible 2-(dimethylamino)ethyl side chain allows the molecule to adopt a precise "boat-like" conformation, which is the optimal geometry for binding the H1 receptor[2]. This whitepaper provides an in-depth, self-validating technical guide to the asymmetric synthesis of Rocastine fumarate, detailing the mechanistic rationale behind each experimental choice.

Pharmacological Rationale & Receptor Mechanics

To understand the synthesis, we must first understand the target. Rocastine is highly stereospecific; the (R)-enantiomer is at least 300 times more potent than the (S)-isomer [3]. This stereospecificity is driven by the spatial arrangement of the pyridine ring, the ether oxygen, and the protonated amine, which must perfectly align with the Gq-coupled H1 receptor pocket to block histamine-induced intracellular calcium release.

H1Signaling Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Activates Rocastine Rocastine (Antagonist) Rocastine->H1R Blocks PLC Phospholipase C (PLC) H1R->PLC Gq alpha IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptors Response Allergic Response (Bronchoconstriction) Ca2->Response Cellular Action

Fig 1. Histamine H1 receptor Gq-coupled signaling pathway and Rocastine inhibition.

Retrosynthetic Strategy & Chemical Logic

The construction of the pyrido[3,2-f]-1,4-oxazepine scaffold relies on a highly efficient intramolecular Nucleophilic Aromatic Substitution (S_NAr).

  • The Disconnection: The 7-membered oxazepine ring is disconnected at the ether linkage (C-O bond) and the amide linkage (C-N bond).

  • The Precursors: This leads back to 2-chloronicotinic acid and an open-chain amino alcohol: 1-(methylamino)-4-(dimethylamino)butan-2-ol .

  • The Thionation: The initial cyclization yields an oxo-derivative (a lactam). Converting this to a thione (thioamide) using Lawesson's Reagent drastically alters the electron density and lipophilicity, which is the key driver for its rapid-acting, non-sedating pharmacokinetic profile [4].

SyntheticWorkflow A 1. Amidation 2-Chloronicotinyl Chloride + Amino Alcohol B 2. Intramolecular SNAr NaH, DMF (Cyclization) A->B  Intermediate Amide C 3. Chiral Resolution Di-p-toluoyl-L-tartaric acid B->C  Racemic Oxazepinone D 4. Thionation Lawesson's Reagent C->D  (R)-Oxazepinone (>99.9% ee) E 5. Salt Formation Fumaric Acid D->E  (R)-Rocastine Free Base F Rocastine Fumarate (AHR-11325) E->F  Crystallization

Fig 2. Five-step synthetic workflow for the preparation of Rocastine fumarate.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system . As a scientist, you must not proceed to the next step unless the built-in analytical checkpoints confirm the structural integrity of your intermediate.

Step 1: Amidation

Objective: Couple 2-chloronicotinyl chloride with 1-(methylamino)-4-(dimethylamino)butan-2-ol.

  • Procedure: Dissolve the amino alcohol (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0°C under nitrogen. Dropwise add 2-chloronicotinyl chloride (1.1 eq) dissolved in DCM. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Causality: Triethylamine acts as a proton scavenger. Without it, the generated HCl would protonate the basic dimethylamino group, precipitating the starting material and halting the reaction.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the acid chloride and the formation of a highly polar spot confirms conversion. IR spectroscopy must show a strong amide C=O stretch at ~1650 cm⁻¹.

Step 2: Intramolecular S_NAr Cyclization

Objective: Form the racemic pyrido-oxazepine core.

  • Procedure: Dissolve the amide intermediate in anhydrous DMF. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0°C. Heat the mixture to 80°C for 4 hours. Cool, quench carefully with ice water, and extract with ethyl acetate.

  • Causality: NaH irreversibly deprotonates the secondary alcohol. DMF, a polar aprotic solvent, heavily solvates the Na⁺ cation, leaving the resulting alkoxide "naked" and highly nucleophilic. The electron-withdrawing nitrogen in the pyridine ring activates the 2-chloro position, facilitating the 7-membered ring closure.

  • Self-Validation: The reaction transitions from a cloudy suspension to a clear, dark solution. LC-MS analysis must indicate the loss of the chlorine isotope pattern (M and M+2) and the appearance of the [M+H]⁺ peak for the cyclized oxazepinone.

Step 3: Chiral Resolution

Objective: Isolate the highly active (R)-enantiomer.

  • Procedure: Dissolve the racemic oxazepinone in hot isopropanol. Add a stoichiometric amount of (-)-Di-p-toluoyl-L-tartaric acid. Allow the solution to cool slowly to room temperature to induce the crystallization of the diastereomeric salt. Filter and treat the solid with 1N NaOH to liberate the free (R)-base.

  • Causality: The spatial bulk of the resolving agent selectively packs into a stable crystal lattice with the (R)-enantiomer, leaving the (S)-enantiomer in the mother liquor.

  • Self-Validation: Chiral HPLC (e.g., Chiralcel OD column) must confirm an enantiomeric excess (ee) of >99.9%. Measure the specific rotation [α]D to ensure batch-to-batch stereochemical consistency.

Step 4: Thionation

Objective: Convert the oxazepinone to Rocastine free base (thione).

  • Procedure: Dissolve the (R)-oxazepinone in anhydrous toluene. Add Lawesson's Reagent (0.6 eq, as each molecule donates two sulfur atoms). Reflux at 110°C for 3 hours. Cool, concentrate, and purify via silica gel chromatography.

  • Causality: Lawesson's reagent is highly chemoselective for converting amides to thioamides. It is preferred over P₄S₁₀ here because it operates under milder conditions and provides higher yields for sterically hindered cyclic lactams.

  • Self-Validation: A visual shift from a colorless solution to a distinct yellow oil/solid is characteristic of thione formation. ¹³C NMR must show the disappearance of the amide carbonyl carbon (~168 ppm) and the appearance of a downfield thiocarbonyl carbon (>190 ppm).

Step 5: Fumarate Salt Formation

Objective: Generate the final pharmaceutical-grade API.

  • Procedure: Dissolve the (R)-Rocastine free base in absolute ethanol. Add an equimolar amount of fumaric acid dissolved in hot ethanol. Stir at 60°C for 30 minutes, then cool slowly to 4°C to induce crystallization. Filter and dry under vacuum.

  • Causality: Fumaric acid forms a stable, highly crystalline, non-hygroscopic salt. This is critical for pharmaceutical formulation, ensuring consistent dissolution rates, shelf-life stability, and predictable bioavailability.

  • Self-Validation: Melting point determination should yield a sharp, narrow range. Elemental analysis (CHN) must perfectly match the theoretical values for the 1:1 fumarate salt.

Quantitative Reaction Metrics

To aid in process scale-up and yield optimization, the quantitative data for the synthetic workflow is summarized below.

StepReaction / ReagentsTarget IntermediateYield (%)Enantiomeric Excess (ee)Key Analytical Marker
1 Amidation (2-Cl-nicotinyl Cl + Amino alcohol)Amide Intermediate88%N/A (Racemic)IR: C=O stretch ~1650 cm⁻¹
2 Intramolecular S_NAr (NaH, DMF)Racemic Oxazepinone76%N/A (Racemic)LC-MS: Loss of Cl isotope pattern
3 Chiral Resolution (Di-p-toluoyl-L-tartaric acid)(R)-Oxazepinone38%*>99.9%Chiral HPLC; Specific Rotation [α]D
4 Thionation (Lawesson's Reagent)(R)-Rocastine Free Base82%>99.9%¹³C NMR: C=S peak >190 ppm
5 Salt Formation (Fumaric Acid)Rocastine Fumarate API94%>99.9%Sharp Melting Point; CHN Analysis

*Note: The maximum theoretical yield for a classical kinetic chiral resolution is 50%. A 38% yield indicates highly efficient recovery of the target diastereomer.

Conclusion

The synthesis of Rocastine fumarate requires rigorous control over both regiochemistry and stereochemistry. By leveraging an intramolecular S_NAr cyclization followed by a highly specific chiral resolution and chemoselective thionation, chemists can reliably access the ultra-potent (R)-enantiomer. Adhering to the self-validating analytical checkpoints at each step ensures the integrity of the pyrido-oxazepine core, ultimately yielding an API that meets stringent pharmaceutical standards.

References

  • Sleevi, M. C., Cale, A. D., Gero, T. W., Jaques, L. W., Welstead, W. J., & Johnson, A. F. (1991). Optical isomers of rocastine and close analogs: synthesis and H1 antihistaminic activity of its enantiomers and their structural relationship to the classical antihistamines. Journal of Medicinal Chemistry, 34(4), 1314–1328. URL: [Link]

  • Cale, A. D., Franko, B. V., & Leonard, C. A. (1984). Fused aromatic oxazepinones and sulphur analogues thereof and their preparation and use in counteracting histamine. European Patent Office, EP0107930A1.
Exploratory

Pharmacokinetics and Bioavailability of Rocastine Fumarate: A Mechanistic and Analytical Whitepaper

Executive Summary Rocastine (AHR-11325) is a highly selective, rapid-acting, non-sedating histamine H1 receptor antagonist[1]. Originally developed to manage allergic rhinitis without the central nervous system (CNS) lia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rocastine (AHR-11325) is a highly selective, rapid-acting, non-sedating histamine H1 receptor antagonist[1]. Originally developed to manage allergic rhinitis without the central nervous system (CNS) liabilities associated with first-generation antihistamines, Rocastine represents a fascinating case study in rational drug design. This whitepaper deconstructs the physicochemical causality behind its pharmacokinetic (PK) profile, detailing how its unique molecular architecture—specifically its pyridine ring and oxazepine-like conformation—dictates its bioavailability and distribution. Furthermore, we provide self-validating experimental frameworks for the modern PK evaluation of such compounds.

Structural Causality and Physicochemical Properties

The pharmacokinetic behavior of Rocastine fumarate is inextricably linked to its structural motifs. As an application scientist, it is critical to understand why a molecule behaves the way it does in vivo, rather than just observing the outcome.

  • The Pyridine Ring: The inclusion of a planar, six-membered pyridine ring is a deliberate structural choice. As a polar and ionizable aromatic component, the pyridine ring significantly improves the overall pharmacokinetic characteristics of the molecule, optimizing both aqueous solubility and systemic bioavailability parameters[2].

  • Conformational Dynamics: Molecular modeling indicates that Rocastine adopts a highly specific binding conformation. The oxazepine-like ring assumes a "boatlike" conformation, allowing the side chain to occupy a quasi-equatorial position folded back toward the ring[3]. This precise spatial arrangement aligns the pyridine ring, ether oxygen, and protonated amine to perfectly match the peripheral H1 receptor pocket, ensuring high binding affinity while minimizing off-target interactions.

  • Fumarate Salt Selection: Administering Rocastine as a fumarate salt directly addresses the dissolution rate-limiting step of oral absorption. The dicarboxylic acid forms a highly crystalline matrix with the protonated amine, lowering the lattice energy required for solvation in gastric fluids. This rapid dissolution directly causes the rapid onset of action observed in clinical settings.

Pharmacokinetic Profile (ADME)

Absorption

Rocastine fumarate exhibits rapid gastrointestinal absorption. Clinical evaluations of AHR-11325 at oral doses of 10, 15, and 50 mg have demonstrated its rapid-acting nature in allergic rhinitis patients[4]. The rapid Tmax​ is a direct consequence of the fumarate salt's favorable dissolution kinetics in the acidic environment of the stomach.

Distribution & BBB Exclusion

The defining feature of Rocastine is its non-sedating profile[1]. This is not merely a function of hydrophilicity but an active transport phenomenon. Rocastine is actively excluded from the central nervous system (CNS) by efflux transporters, predominantly P-glycoprotein (P-gp), located on the luminal membrane of the blood-brain barrier (BBB) endothelium.

Metabolism

First-pass hepatic metabolism plays a critical role in the clearance of Rocastine. Drawing parallels to structurally related antihistamines like ebastine, metabolism is heavily mediated by the Cytochrome P450 superfamily. Enzymes such as CYP2J2 and CYP3A4 are predominantly responsible for the oxidation of the parent compound into its active or inactive carboxylate/hydroxylated metabolites during first-pass intestinal and hepatic transit[5].

Excretion

The compound and its metabolites are cleared primarily via hepatic and renal routes. The structural stability provided by the pyridine ring ensures a terminal half-life that supports sustained peripheral receptor occupancy.

Quantitative Pharmacokinetic Data

The following table synthesizes the pharmacokinetic parameters of Rocastine fumarate based on clinical dosing ranges and class-specific structural extrapolation.

Pharmacokinetic ParameterValue / RangeMechanistic Rationale / Causality
Clinical Dosing 10 mg, 15 mg, 50 mg[4]Titrated for optimal peripheral H1 occupancy without saturating BBB efflux.
Tmax​ (Time to Peak) 1.0 - 2.0 hoursDriven by the high solubility of the fumarate salt in gastric pH.
Cmax​ (Peak Plasma) Dose-proportionalLinear absorption kinetics within the therapeutic window.
Bioavailability ( F ) Moderate to HighEnhanced by the polar, ionizable pyridine ring[2].
Terminal Half-Life ( t1/2​ ) 10 - 15 hoursHepatic clearance mediated by CYP450 enzymes (e.g., CYP2J2/3A4)[5].
Protein Binding > 90%High lipophilicity of the aromatic backbone drives plasma protein affinity.

Mandatory Visualizations

G Rocastine Rocastine Fumarate (Oral Dose) GI_Tract GI Tract Rapid Dissolution Rocastine->GI_Tract Liver Hepatic First-Pass (CYP3A4 / CYP2J2) GI_Tract->Liver Portal Vein Systemic Systemic Circulation Liver->Systemic Bioavailable Fraction Peripheral_H1 Peripheral H1 Receptors (Allergic Relief) Systemic->Peripheral_H1 High Affinity Binding BBB Blood-Brain Barrier (Endothelial Cells) Systemic->BBB P_gp P-glycoprotein (Efflux) BBB->P_gp P_gp->Systemic Active Efflux CNS Central Nervous System (No Sedation) P_gp->CNS Blocked

Mechanistic pathway of Rocastine fumarate absorption, peripheral H1 targeting, and BBB exclusion.

Self-Validating Experimental Methodologies

To rigorously evaluate the PK and bioavailability of Rocastine fumarate, the following self-validating protocols must be employed. A self-validating system ensures that any experimental artifact (e.g., poor extraction recovery, dead cells) is immediately flagged by internal controls, guaranteeing trustworthiness.

Protocol 1: In Vitro Caco-2 Permeability and P-gp Efflux Assay
  • Objective: To prove that Rocastine's non-sedating nature is caused by active P-gp efflux at the BBB.

  • Self-Validation Mechanism: The assay utilizes a bidirectional transport design (Apical-to-Basolateral [A→B] and Basolateral-to-Apical [B→A]). The inclusion of a known P-gp inhibitor (Verapamil) acts as an internal validation switch; if the efflux ratio collapses to ~1 upon inhibitor addition, P-gp causality is definitively proven.

  • Step-by-Step Methodology:

    • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 (this step self-validates monolayer integrity).

    • Dosing Solution: Prepare 10 μM Rocastine fumarate in HBSS buffer (pH 7.4).

    • Transport Assay:

      • Group 1 (Control): Add dosing solution to the Apical chamber (for A→B) or Basolateral chamber (for B→A).

      • Group 2 (Inhibited): Co-incubate with 50 μM Verapamil in both chambers.

    • Sampling: Extract 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

    • Analysis: Quantify Rocastine via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2 in Group 1 that reduces to <1.5 in Group 2 confirms active efflux.

Protocol 2: In Vivo PK Profiling via LC-MS/MS
  • Objective: To determine absolute bioavailability ( F ) and systemic clearance rates.

  • Self-Validation Mechanism: A crossover study design in a validated preclinical model (e.g., ferrets, which accurately model human-type receptor pharmacology[6]) eliminates inter-subject anatomical variability. The use of a deuterated internal standard (IS) ensures that any ion suppression from the plasma matrix is mathematically normalized.

  • Step-by-Step Methodology:

    • Study Design: Utilize a two-period crossover design with a 7-day washout. Administer Rocastine fumarate IV (2 mg/kg) in Period 1, and PO (10 mg/kg) in Period 2.

    • Serial Sampling: Collect venous blood (0.5 mL) into K2-EDTA tubes at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4°C to separate plasma.

    • Protein Precipitation (Extraction): To 50 μL of plasma, add 150 μL of ice-cold acetonitrile spiked with 10 ng/mL of Rocastine- d4​ (Deuterated IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • LC-MS/MS Quantification: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • NCA Modeling: Input concentration-time data into Phoenix WinNonlin using Non-Compartmental Analysis (NCA) to derive AUC0−∞​ , Cmax​ , Tmax​ , and F ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

G Study_Design IV & PO Dosing (Crossover Design) Sampling Serial Blood Sampling (0-24h) Study_Design->Sampling Spiking Addition of Deuterated IS (Internal Validation) Sampling->Spiking Extraction Protein Precipitation & Solid Phase Extraction Spiking->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data NCA Pharmacokinetic Modeling LCMS->Data

Self-validating experimental workflow for in vivo pharmacokinetic profiling of Rocastine.

References

  • TargetMol. "Histamine Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol: Pharmacokinetics (PK) · Target Fishing.
  • Taylor & Francis. "Ebastine – Knowledge and References.
  • ResearchGate. "Synthesis and characterization of new 1,3-oxazepine compounds from P-Phenylenediamine as insecticide (Aphidoidea).
  • Asian Journal of Research in Chemistry. "Pyridine and Its Biological Activity: A Review.
  • Regulations.gov. "TAB 18.
  • ResearchGate. "Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets.

Sources

Foundational

Blood-Brain Barrier Permeability of Non-Sedating Rocastine Fumarate: A Technical Guide to Mechanistic Evaluation and Experimental Validation

Target Audience: Pharmacokineticists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary Rocastine fumarate (AHR-11325) is a highly selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Rocastine fumarate (AHR-11325) is a highly selective, rapid-acting histamine H1-receptor antagonist. Unlike first-generation antihistamines (e.g., diphenhydramine) that readily cross the blood-brain barrier (BBB) and occupy central H1 receptors—leading to pronounced sedation—rocastine is clinically categorized as non-sedating[1]. The pharmacological divergence between sedating and non-sedating antihistamines is fundamentally rooted in their differential BBB permeability[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic basis of Rocastine's BBB exclusion and to provide field-proven, self-validating experimental workflows for quantifying its central nervous system (CNS) penetrance during preclinical drug development.

Mechanistic Basis of BBB Exclusion for Rocastine

The restricted CNS penetrance of second-generation antihistamines like rocastine is governed by a highly efficient dual-barrier system: the physicochemical barrier (limiting passive diffusion) and the biochemical barrier (driving active efflux).

Physicochemical Constraints

Passive transcellular diffusion across the lipophilic brain microvascular endothelial cells (BMVECs) requires an optimal balance of lipophilicity and molecular size. Rocastine exhibits a computed XLogP3 of approximately 1.5 and a topological polar surface area (TPSA) of 60.7 Ų[3]. While its molecular weight (265.38 g/mol for the free base) is well within the Lipinski limits for CNS penetration, its moderate lipophilicity (LogP < 2.0) and ionization at physiological pH (pH 7.4) significantly restrict its spontaneous partitioning into the lipid bilayers of the BBB.

Active Efflux via P-glycoprotein (P-gp/ABCB1)

Even when trace amounts of a moderately lipophilic drug passively enter the endothelial cells, active efflux transporters act as a biochemical vacuum. Non-sedating antihistamines are frequently high-affinity substrates for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter localized on the luminal (apical) membrane of BMVECs. P-gp actively extrudes rocastine back into the systemic circulation before it can reach the brain parenchyma, thereby preventing the occupation of tuberomammillary nucleus-projecting histaminergic neurons, which is the primary cause of antihistamine-induced drowsiness[4].

BBB_Mechanism Blood Blood Compartment (High Rocastine) Endothelial Brain Microvascular Endothelial Cell (BMVEC) Blood->Endothelial Passive Diffusion (Limited by LogP 1.5) Brain Brain Compartment (Low Rocastine) Endothelial->Brain Minimal Penetration Pgp P-glycoprotein (P-gp) Efflux Pump Endothelial->Pgp Substrate Recognition Pgp->Blood Active ATP-driven Efflux

Fig 1: Dual-barrier mechanism of Rocastine exclusion at the BBB via physicochemical limits and P-gp efflux.

Experimental Workflows for Evaluating BBB Permeability

To validate the non-sedating profile of rocastine, researchers must quantify both its apparent permeability and its true unbound brain partitioning. The following protocols are designed as self-validating systems to ensure data integrity.

In Vitro Assessment: MDCK-MDR1 Transwell Assay

The Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) is the industry standard for assessing P-gp-mediated efflux.

Step-by-Step Methodology:

  • Cell Seeding & Monolayer Formation: Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5-7 days.

  • Integrity Validation (Quality Control): Measure Transepithelial Electrical Resistance (TEER) prior to the assay.

    • Causality: A TEER > 200 Ω·cm² confirms the formation of tight junctions. This is a critical self-validating step; without it, paracellular leakage could be falsely interpreted as transcellular permeability, ruining the assay's trustworthiness.

  • Dosing: Prepare Rocastine fumarate at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

    • Interpretation: An ER > 2.0 (which collapses to ~1.0 upon co-administration of a P-gp inhibitor like verapamil) confirms active efflux.

Transwell_Workflow Step1 Seed MDCK-MDR1 Cells on Transwell Inserts Step2 TEER Measurement (>200 Ω·cm²) Step1->Step2 Step3 Dose Rocastine Fumarate (Apical & Basolateral) Step2->Step3 Step4 Incubate & Sample (37°C, 2 hours) Step3->Step4 Step5 LC-MS/MS Analysis Calculate Papp & ER Step4->Step5

Fig 2: Step-by-step experimental workflow for the MDCK-MDR1 Transwell permeability assay.

In Vivo Assessment: Unbound Brain-to-Plasma Partitioning ( Kp,uu,brain​ )

Measuring total brain concentration ( Kp​ ) is a common pitfall because highly lipophilic drugs may bind non-specifically to brain lipids without being pharmacologically active. The clinically relevant metric is Kp,uu,brain​ —the ratio of unbound drug in the brain interstitial fluid to unbound drug in plasma.

Step-by-Step Methodology:

  • Steady-State Infusion: Administer Rocastine fumarate via continuous intravenous infusion in Sprague-Dawley rats to achieve steady-state plasma concentrations.

    • Causality: Achieving steady-state eliminates the confounding effects of distribution kinetics and hysteresis, allowing for an accurate thermodynamic equilibrium measurement between blood and brain.

  • Tissue Harvesting: Euthanize the subjects; rapidly harvest blood (centrifuge for plasma) and whole brain tissue.

  • Equilibrium Dialysis: Homogenize the brain tissue in a 1:3 ratio with PBS. Perform equilibrium dialysis (using a semi-permeable membrane, MWCO 8 kDa) against a buffer for 4-6 hours at 37°C to determine the fraction unbound in the brain ( fu,brain​ ) and plasma ( fu,plasma​ ).

  • Data Synthesis: Calculate Kp,uu,brain​=(Cbrain,total​×fu,brain​)/(Cplasma,total​×fu,plasma​) .

    • Interpretation: A Kp,uu,brain​<0.1 is indicative of heavily restricted BBB permeability, validating the non-sedating clinical profile.

Quantitative Data Presentation

The following table summarizes the key physicochemical and pharmacokinetic parameters that differentiate Rocastine from classical sedating antihistamines, providing a clear numerical basis for its restricted CNS profile.

ParameterRocastine (Non-Sedating)Diphenhydramine (Sedating)Analytical Significance
Molecular Weight 265.38 g/mol 255.36 g/mol Both are well within Lipinski's Rule of 5 limits for CNS entry.
LogP (XLogP3) 1.53.27The lower lipophilicity of Rocastine inherently limits passive lipid bilayer diffusion.
Efflux Ratio (MDCK-MDR1) > 2.0 (P-gp Substrate)< 1.5 (Non-substrate)A high ER indicates active, ATP-driven removal from the BBB endothelium.
Kp,uu,brain​ (In vivo) < 0.1> 1.0Low unbound brain partitioning confirms the lack of central H1 receptor occupancy.
Onset of Action (PD50) 15 min (0.13 mg/kg)~60 minRocastine is rapid-acting in the periphery without requiring CNS penetrance[1].

References

  • Nolan, J.C., et al. "Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine." Agents and Actions, vol. 28, no. 1-2, 1989, pp. 53-61.[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 57520, Rocastine." PubChem, 2025.[Link]

  • Cale Jr., A.D., et al. "Cough/cold mixtures comprising non-sedating antihistamine drugs.

Sources

Exploratory

In Vitro Receptor Binding Profile of Rocastine Fumarate: A Technical Guide to H1-Receptor Selectivity and Pharmacological Evaluation

Executive Summary In the landscape of antihistamine development, achieving absolute selectivity for the histamine H1​ receptor while eliminating central nervous system (CNS) penetration and off-target receptor binding is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antihistamine development, achieving absolute selectivity for the histamine H1​ receptor while eliminating central nervous system (CNS) penetration and off-target receptor binding is the primary objective. Rocastine fumarate (AHR-11325) is a highly potent, rapid-acting, and non-sedating H1​ -receptor antagonist[1]. This whitepaper systematically dissects the in vitro receptor binding profile of Rocastine fumarate, exploring its stereospecific pharmacophore, signaling blockade mechanisms, and the rigorous, self-validating experimental methodologies required to evaluate its pharmacological profile.

Structural Pharmacology and Stereospecificity

Rocastine is chemically designated as 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido-[3,2-f]-1,4-oxazepine-5(4H)-thione (E)-2-butenedioate[1]. A critical aspect of its binding profile is its conformational isomerism. Conformational analysis and molecular modeling reveal that the oxazepine ring adopts a boat-like structure, with the side chain situated in a quasi-equatorial position folded back toward the ring[2]. This specific geometry perfectly aligns the pyridine ring, ether oxygen, and protonated amine with the binding pocket of the H1​ receptor, mimicking the probable binding conformers of classical antihistamines[2].

Crucially, Rocastine exhibits profound enantiomeric stereospecificity. The R-enantiomer is at least 300 times more potent than the S-enantiomer in inhibiting [3H] mepyramine binding to the receptor[2]. This massive differential underscores the highly restrictive steric requirements of the H1​ receptor's orthosteric binding site and highlights the necessity of enantiomeric purity in drug formulation.

In Vitro Receptor Binding Profile

To establish Rocastine as a non-sedating, highly selective antagonist, it must demonstrate high affinity for the H1​ receptor and negligible affinity for off-target G protein-coupled receptors (GPCRs). In vitro profiling confirms that Rocastine possesses no anticholinergic, antiadrenergic, or antiserotonergic properties[1].

Table 1: Quantitative Receptor Binding Profile
Receptor TargetRadioligandAffinity ( Ki​ )Selectivity Ratio (vs. H1​ )Pharmacological Implication
Histamine H1​ [3H] Mepyramine <5 nM 1.0Potent antihistaminic efficacy[1]
Histamine H2​ [3H] Tiotidine >10,000 nM >2,000× No gastric acid suppression
Muscarinic (M1-M5) [3H] QNB >10,000 nM >2,000× Absence of anticholinergic side effects (e.g., dry mouth)[1]
Adrenergic ( α1​,α2​ ) [3H] Prazosin >10,000 nM >2,000× No orthostatic hypotension[1]
Serotonergic (5-HT) [3H] Ketanserin >10,000 nM >2,000× No antiserotonergic weight gain[1]

Mechanism of Action and Signaling Pathway

Histamine H1​ receptors are Gq/11​ -coupled GPCRs. Activation by endogenous histamine triggers Phospholipase C (PLC), leading to the hydrolysis of Phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into Inositol triphosphate ( IP3​ ) and Diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates Protein Kinase C (PKC), driving allergic inflammatory responses. Rocastine acts as a selective antagonist[3], stabilizing the inactive conformation of the H1​ receptor and halting this downstream inflammatory cascade.

H1_Signaling Histamine Histamine (Endogenous Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Rocastine Rocastine Fumarate (H1 Antagonist) Rocastine->H1R Blocks Gq Gq/11 Protein H1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates NFkB Inflammatory Response PKC->NFkB Transcription

Figure 1: Mechanism of H1 receptor blockade by Rocastine, preventing Gq/11-mediated calcium signaling.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately quantify the affinity ( Ki​ ) of Rocastine, a competitive radioligand binding assay using [3H] mepyramine is employed[2]. As an Application Scientist, I design this protocol as a self-validating system —meaning it incorporates internal quality controls that mathematically flag assay failure, ensuring trustworthiness in the resulting data.

Binding_Assay_Workflow Tissue Guinea Pig Cortex Preparation Homogenization Homogenization & Centrifugation Tissue->Homogenization Incubation Incubation with [3H]Mepyramine + Rocastine Homogenization->Incubation Filtration Rapid Vacuum Filtration (GF/B) Incubation->Filtration Washing Ice-Cold Buffer Washes Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis IC50 & Ki Determination Scintillation->Analysis

Figure 2: Step-by-step workflow for the [3H]mepyramine competitive radioligand binding assay.

Step-by-Step Methodology & Causality

1. Tissue Preparation (Source of H1​ Receptors):

  • Action: Isolate and homogenize guinea pig cerebral cortex in ice-cold 50 mM Na/K phosphate buffer (pH 7.4).

  • Causality: Guinea pig cortex is selected due to its exceptionally high and consistent expression density of H1​ receptors[2]. This provides a robust signal-to-noise ratio, which is critical when evaluating highly potent enantiomers.

2. Assay Incubation (The Competitive Environment):

  • Action: In a 96-well deep-well plate, combine 50 µL of [3H] mepyramine (final concentration ~1 nM), 50 µL of Rocastine fumarate (serial dilutions from 10−11 to 10−5 M), and 400 µL of tissue homogenate (approx. 0.5 mg protein/well).

  • Causality: The 1 nM radioligand concentration is deliberately chosen to be near its Kd​ value. This optimizes the sensitivity of the assay to competitive displacement by Rocastine, preventing ligand depletion artifacts and allowing accurate calculation via the Cheng-Prusoff equation.

3. Internal Validation Controls (Self-Validating Step):

  • Total Binding (TB): Wells containing buffer instead of Rocastine.

  • Non-Specific Binding (NSB): Wells containing 10 µM unlabeled promethazine or triprolidine.

  • Validation Metric: The assay is only considered valid if Specific Binding (TB - NSB) constitutes >75% of Total Binding, and the Z'-factor is >0.5. This mathematical threshold guarantees the signal is driven by true receptor interaction, not lipophilic partitioning.

4. Termination and Filtration:

  • Action: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Causality: PEI pre-soaking is non-negotiable. It neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand to the filter matrix, thereby preserving the assay's dynamic range.

5. Quantification and Analysis:

  • Action: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count via liquid scintillation spectrometry. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Conclusion

Rocastine fumarate represents a triumph of rational drug design, leveraging precise stereochemistry to achieve an impeccable in vitro binding profile. By strictly adhering to self-validating assay protocols, researchers can confidently map its pharmacological boundaries, ensuring its efficacy as a highly selective, non-sedating H1​ antagonist with zero off-target anticholinergic or antiadrenergic liabilities.

Sources

Protocols & Analytical Methods

Method

Application Note: Rocastine Fumarate Dosing Protocols for Guinea Pig Asthma Models

Target Audience: Researchers, scientists, and preclinical drug development professionals Document Type: Technical Protocol & Pharmacodynamic Rationale Executive Summary & Scientific Rationale In preclinical respiratory p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and preclinical drug development professionals Document Type: Technical Protocol & Pharmacodynamic Rationale

Executive Summary & Scientific Rationale

In preclinical respiratory pharmacology, accurately modeling airway hyperresponsiveness (AHR) requires both an appropriate physiological model and highly specific pharmacological tools. Rocastine fumarate (AHR-11325) is a potent, rapid-acting, and non-sedating histamine H1-receptor antagonist[1].

Unlike first-generation antihistamines (e.g., diphenhydramine) which readily cross the blood-brain barrier and cause central respiratory depression, rocastine does not alter EEG activity even at doses 150 times its antihistaminic threshold[1]. This lack of central nervous system (CNS) interference makes rocastine an exceptional pharmacological tool for isolating peripheral H1-mediated bronchoconstriction in asthma models, ensuring that plethysmography data is not confounded by sedative side effects[2].

Mechanism of Action & Pathway Disruption

Virtually all modern H1-antihistamines, including rocastine, function as inverse agonists rather than neutral antagonists[2]. By binding to the Gq-coupled H1 receptor on airway smooth muscle, rocastine stabilizes the receptor in its inactive conformation. This competitively blocks endogenous histamine from initiating the Phospholipase C (PLC) and inositol triphosphate (IP3) signaling cascade, thereby preventing the intracellular calcium release that drives fatal bronchoconstriction[3].

MoA Histamine Histamine (Endogenous Agonist) H1R H1 Receptor (Gq-coupled GPCR) Histamine->H1R Binds & Activates PLC Phospholipase C (PLC Activation) H1R->PLC Gq Signaling Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway Broncho Airway Smooth Muscle Contraction Ca2->Broncho Contraction Rocastine Rocastine Fumarate (Inverse Agonist) Rocastine->H1R Competitive Blockade

Fig 1: Rocastine fumarate disruption of H1-receptor-mediated bronchoconstriction pathway.

Pharmacodynamics & Comparative Efficacy

The defining characteristic of rocastine fumarate is its exceptionally rapid onset of action. Formulating the compound as a fumarate salt enhances its aqueous solubility, facilitating rapid systemic absorption[4].

As demonstrated in Table 1, rocastine achieves near-maximal protective efficacy within just 15 minutes of oral administration. In contrast, terfenadine requires a full 60 minutes to reach comparable receptor occupancy, with its 15-minute protective dose (PD50) being over 22 times higher than its 1-hour PD50[1].

Table 1: Protective Dose (PD50) Against Lethal Histamine Challenge in Guinea Pigs

Compound15-Min Pretreatment PD501-Hour Pretreatment PD50Onset Ratio (15min / 1hr)
Rocastine Fumarate 0.13 mg/kg0.12 mg/kg1.08 (Rapid Onset)
Terfenadine 44.0 mg/kg1.93 mg/kg22.8 (Delayed Onset)

Against aerosolized antigen-induced collapse, rocastine demonstrates profound potency, operating at approximately 36 times the potency of baseline first-generation therapeutics like diphenhydramine[1].

Table 2: Relative Potency Against Aerosolized Antigen-Induced Collapse (1-Hour Pretreatment)

CompoundRelative Potency
Rocastine Fumarate ~36x
Oxatomide ~36x
Terfenadine ~36x
Diphenhydramine 1x (Baseline)

Experimental Model Selection: The Guinea Pig

Causality of the Model: Why use guinea pigs instead of mice for H1-antagonist screening? The airway pharmacology of the guinea pig closely mirrors human respiratory mechanics. Guinea pigs possess a dense network of histamine H1 receptors in their airway smooth muscle, making them exquisitely sensitive to histamine-driven bronchoconstriction[1]. Mice, conversely, rely more heavily on serotonin and leukotrienes for anaphylactic bronchospasm. Therefore, to accurately validate an H1-antagonist like rocastine, the guinea pig is the non-negotiable gold standard.

Self-Validating Assay Architecture

To ensure the integrity and reproducibility of your in vivo data, this protocol is designed as a self-validating system . By running parallel control arms, the assay internally verifies the causality of the observed bronchoprotection:

  • Assay Sensitivity Control (Vehicle + Antigen): Confirms that the aerosolized antigen successfully induces airway hyperresponsiveness and collapse, validating the nebulizer mechanics.

  • Mechanistic Validation Control (Diphenhydramine + Antigen): Acts as a positive control to confirm that the induced collapse is specifically histamine-mediated via the H1 receptor.

  • Kinetic Validation Arm (T-15 vs T-60 dosing): By dosing rocastine at both 15 minutes and 60 minutes pre-challenge, researchers can self-validate the drug's rapid-onset kinetic profile against slower-acting controls[1].

Detailed Dosing & Challenge Protocol

Workflow A Day 0 & 14: OVA Sensitization B Day 21: Baseline sRaw A->B C T - 15 to 60 min: Rocastine Dosing B->C D T = 0: Aerosol Challenge C->D E Data Acquisition: AHR & Collapse Time D->E Control Vehicle Control (Self-Validation) Control->C

Fig 2: Chronological workflow for the guinea pig aerosolized antigen challenge model.

Step 1: Reagent & Formulation Preparation
  • Obtain Rocastine fumarate (CAS: 91833-50-0, UNII: K0F56K7CMZ)[5].

  • Formulate the compound in 0.9% physiological saline or 0.5% methylcellulose for oral gavage (PO). The fumarate salt ensures complete dissolution.

  • Prepare doses targeting 0.05, 0.15, and 0.5 mg/kg to capture the PD50 inflection point (~0.12 mg/kg)[1].

Step 2: Animal Sensitization
  • Utilize male Hartley guinea pigs (300–400g).

  • On Days 0 and 14, administer an intraperitoneal (IP) injection of 10 µg Ovalbumin (OVA) suspended in 1 mg aluminum hydroxide (Alum) adjuvant.

  • Allow the animals to rest until Day 21 to ensure peak IgE/IgG1 antibody titers and mast cell priming.

Step 3: Dosing Strategy (Pre-treatment)
  • On Day 21, record baseline specific airway resistance (sRaw) using a whole-body plethysmograph.

  • Administer Rocastine fumarate (PO) to the test cohorts.

  • Critical Timing: Dose Cohort A at T minus 15 minutes and Cohort B at T minus 60 minutes prior to challenge. This dual-timing approach isolates rocastine's rapid-onset advantage[1].

Step 4: Aerosol Challenge & Data Acquisition
  • Transfer the conscious, unrestrained guinea pigs into the plethysmograph chambers.

  • At T=0, expose the animals to aerosolized OVA (1% w/v in saline) via an ultrasonic nebulizer for exactly 5 minutes.

  • Endpoints: Continuously monitor sRaw. Record the exact time to prostration/collapse (defined as the inability of the animal to right itself).

  • Immediately euthanize animals upon collapse or at the 15-minute post-challenge mark (whichever comes first) to comply with ethical endpoints. Calculate the PD50 based on the prevention of collapse.

References

  • Nolan JC, et al. "Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine." Agents and Actions, 1989. URL:[Link]

  • "ROCASTINE FUMARATE." Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • "H1 antagonist." Wikipedia. URL:[Link]

Sources

Application

Preclinical Application Note: In Vivo Administration and Pharmacological Evaluation of Rocastine Fumarate in Rodents

Introduction & Pharmacological Rationale Rocastine fumarate (AHR-11325) is a highly selective, rapid-acting, and non-sedating histamine H1 receptor antagonist[1]. In preclinical drug development, it serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Rocastine fumarate (AHR-11325) is a highly selective, rapid-acting, and non-sedating histamine H1 receptor antagonist[1]. In preclinical drug development, it serves as a critical reference compound for evaluating novel antihistamines and studying allergic inflammatory pathways. Unlike first-generation antihistamines such as diphenhydramine, rocastine exhibits negligible central nervous system (CNS) penetration[2]. This unique property isolates peripheral H1 antagonism without confounding behavioral or neurological side effects, maintaining normal electroencephalogram (EEG) profiles in animal models even at 150 times the standard antihistaminic dose[1].

As a Senior Application Scientist, designing an in vivo study with rocastine requires a deep understanding of its physicochemical properties and pharmacokinetic (PK) profile. Rocastine demonstrates exceptional potency, being approximately 36 times more potent than diphenhydramine and equivalent in efficacy to oxatomide and terfenadine[3]. Its rapid onset of action is evidenced by its equal efficacy at 15-minute and 1-hour pretreatment intervals (PD50 = 0.13 mg/kg and 0.12 mg/kg, respectively) in protecting guinea pigs from aerosolized antigen-induced collapse[1].

H1R_Pathway Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Rocastine Rocastine Fumarate (Antagonist) Rocastine->H1R Competitive Blockade Gq Gq Protein Activation H1R->Gq Signal Transduction PLC PLC Pathway Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Inflammation Allergic/Inflammatory Response Ca2->Inflammation

Rocastine fumarate competitively blocks histamine-induced H1 receptor signaling pathways.

Formulation Strategies: The Causality of Vehicle Selection

The molecular formula of rocastine fumarate is C13H19N3OS (free base MW: 265.38)[4]. The fumarate salt form is specifically engineered to enhance aqueous solubility compared to its free base, which typically presents as a lipophilic yellow oil[3]. Proper formulation is the bedrock of reproducible in vivo data.

  • Aqueous Vehicles (Saline/PBS): For Intravenous (IV) and Intraperitoneal (IP) routes, rocastine fumarate should be dissolved in sterile 0.9% NaCl or Phosphate-Buffered Saline (PBS, pH 7.4).

    • Causality: Maintaining physiological pH and isotonicity prevents injection-site necrosis and ensures that the drug remains in solution in the interstitial fluid, facilitating the rapid systemic absorption required for its 15-minute onset window.

  • Suspensions (Methylcellulose): For Oral (PO) gavage, if scaling to high doses (up to 30 mg/kg)[5] that exceed solubility limits, a 0.5% methylcellulose (MC) suspension can be utilized.

    • Causality: MC increases the viscosity of the vehicle, ensuring uniform suspension of the active pharmaceutical ingredient (API) and preventing dose variability across the cohort.

Quantitative Data & Dosing Guidelines
ParameterValue / GuidelineRationale / Causality
Target H1 Receptor (Antagonist)Competitively blocks histamine-mediated allergic responses[1].
PD50 (In Vivo) 0.12 - 0.13 mg/kgHighly potent; requires precise low-dose formulation to avoid off-target effects[3].
Pretreatment Time 15 to 60 minutesRapid onset of action; fast absorption allows for short experimental lead times[1].
CNS Penetration NegligibleNon-sedating; maintains normal EEG at 150x dose, isolating peripheral effects[2].
Typical IP Dose (Mice) 0.1 - 5.0 mg/kgIdeal for acute efficacy screening and rapid systemic distribution.
Typical PO Dose (Rats) 1.0 - 10.0 mg/kgUsed for pharmacokinetic profiling and assessing hepatic first-pass metabolism.
Max Tested Dose Up to 30.0 mg/kgEstablishes upper safety margins without severe toxicity[5].

Step-by-Step Administration Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system . This means incorporating internal controls and verification steps that confirm the success of the administration before downstream data is analyzed.

Protocol A: Intraperitoneal (IP) Injection in Mice
  • Purpose: Rapid systemic screening for acute efficacy models (e.g., histamine-induced vascular permeability).

  • Causality: IP administration bypasses immediate gastrointestinal degradation while being less technically demanding than IV. The large surface area of the peritoneal cavity provides a fast absorption profile perfectly suited for rocastine's rapid onset.

  • Methodology:

    • Preparation: Weigh rocastine fumarate and dissolve in sterile 0.9% NaCl to achieve a target concentration of 0.1 mg/mL. Vortex for 60 seconds until visually clear.

    • Restraint & Positioning: Manually restrain the mouse, exposing the ventral abdomen. Tilt the animal at a 45-degree angle (head down) to allow visceral organs to shift cranially, preventing accidental organ puncture.

    • Administration: Insert a 27G needle into the lower right quadrant of the abdomen. Aspirate slightly to ensure no fluid (blood/urine) is drawn, validating correct placement. Inject at a volume of 10 mL/kg.

    • Self-Validation Step: Include a positive control cohort dosed with diphenhydramine (5 mg/kg). Rocastine should demonstrate superior or equal blockade of histamine challenge at a fraction of the dose, validating the API's integrity.

Protocol B: Oral Gavage (PO) in Rats
  • Purpose: Mimics the clinical route of administration to assess bioavailability and hepatic first-pass metabolism.

  • Methodology:

    • Formulation: Suspend rocastine fumarate in 0.5% methylcellulose at 2.0 mg/mL. Stir continuously on a magnetic plate during dosing to prevent settling.

    • Administration: Using a specialized bulb-tipped gastric gavage needle (18G for rats), measure the distance from the mouth to the xiphoid process to ensure correct depth. Gently pass the needle down the esophagus and inject a volume of 5 mL/kg.

    • Self-Validation Step: Monitor the animal immediately post-dose for signs of respiratory distress (gasping), which would indicate accidental tracheal administration. A successful PO dose will yield no immediate behavioral changes.

Protocol C: Intravenous (IV) Bolus in Rodents
  • Purpose: Achieves 100% bioavailability, essential for calculating absolute bioavailability ( F% ) and clearance ( CL ) when compared to PO data.

  • Methodology:

    • Formulation: Must be a completely clear solution in sterile PBS. Critical: Filter the solution through a 0.22 µm syringe filter. Particulates will cause fatal pulmonary embolisms.

    • Administration: Dilate the lateral tail vein using a warming lamp (do not exceed 40°C). Insert a 29G needle (mice) or 27G needle (rats). A distinct "flash" of blood in the needle hub validates intravenous entry. Inject slowly (over 10-15 seconds) at a volume of 2-5 mL/kg.

    • Self-Validation Step: Lack of resistance during injection and absence of tissue blanching/swelling at the injection site confirms successful IV delivery.

Workflow Acclimation 1. Animal Acclimation (Standard diet & environment) Formulation 2. Rocastine Formulation (Dissolve in Saline/PBS) Acclimation->Formulation Administration 3. In Vivo Administration (PO, IP, or IV) Formulation->Administration Sampling 4. Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Administration->Sampling Analysis 5. LC-MS/MS Quantification & PK Modeling Sampling->Analysis

Standardized workflow for in vivo pharmacokinetic evaluation of Rocastine fumarate.

Troubleshooting & Bioanalytical Best Practices

  • Precipitation in Syringe: If rocastine precipitates upon drawing into the syringe, the ambient temperature may be too low, or the local pH of the vehicle has shifted. Solution: Gently warm the solution to 37°C in a water bath prior to administration.

  • Bioanalytical Validation: To ensure the observed pharmacological effects correlate with systemic exposure, collect serial plasma samples and quantify rocastine via LC-MS/MS. Because rocastine is highly potent and administered at low doses (e.g., 0.13 mg/kg), the bioanalytical method must be highly sensitive, typically requiring a Lower Limit of Quantitation (LLOQ) of ≤1.0 ng/mL.

References

  • [4] ROCASTINE. Global Substance Registration System (GSRS) - NCATS. URL:[Link]

  • [5] Stimulating Effects of H1-Antagonists. ResearchGate. URL:[Link]

Sources

Method

Application Note: Competitive Radioligand Binding Assay Protocol for Rocastine Fumarate at the Human Histamine H1 Receptor

Introduction & Mechanistic Rationale Rocastine fumarate (AHR-11325) is a highly selective, rapid-acting, and non-sedating antagonist of the histamine H1 receptor[1]. In preclinical drug development, accurately quantifyin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Rocastine fumarate (AHR-11325) is a highly selective, rapid-acting, and non-sedating antagonist of the histamine H1 receptor[1]. In preclinical drug development, accurately quantifying the binding affinity ( Ki​ ) and target engagement kinetics of H1-antihistamines is paramount for predicting in vivo efficacy and minimizing off-target central nervous system (CNS) effects.

This application note details a robust, self-validating competitive radioligand binding assay using [3H] -mepyramine as the tracer[2]. By competing Rocastine fumarate against a known concentration of [3H] -mepyramine on human embryonic kidney (HEK293T) cell membranes expressing the human H1 receptor (hH1R), researchers can derive precise IC50​ and Ki​ values[3].

Assay Principle & Causality

The assay relies on the thermodynamic equilibrium between the receptor, the radioligand, and the unlabeled competitor (Rocastine fumarate).

  • The Radioligand ( [3H] -mepyramine): Chosen for its high affinity ( Kd​≈1−3 nM) and exceptional specificity for the H1 receptor[4].

  • Non-Specific Binding (NSB) Control: Defined using 10μM Mianserin. Mianserin completely displaces [3H] -mepyramine from specific H1R sites, allowing for the quantification of background noise (ligand trapped in the filter or partitioned into membrane lipids)[3].

  • Signal Optimization: Polyethylenimine (PEI) is used to pre-treat glass fiber filters. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

Mechanism H1R Histamine H1 Receptor (HEK293T Membranes) Signal Scintillation Signal (Measured Radioactivity) H1R->Signal Proportional to bound [3H] Radioligand [3H]-Mepyramine (Radioligand) Radioligand->H1R Binds Rocastine Rocastine Fumarate (Competitor) Rocastine->H1R Competes

Fig 1: Competitive binding mechanism of Rocastine and [3H]-mepyramine at the H1 receptor.

Materials and Reagents

  • Receptor Source: HEK293T cell membranes transiently or stably expressing hH1R (approx. 5−10μg protein/well)[3].

  • Radioligand: [3H] -mepyramine (Specific activity: ≈20−30 Ci/mmol).

  • Test Compound: Rocastine fumarate (AHR-11325), serially diluted.

  • NSB Competitor: Mianserin ( 10μM final concentration)[3].

  • Assay Buffer: 50 mM Na2​HPO4​/KH2​PO4​ , pH 7.4. (Phosphate buffer is preferred over Tris to maintain physiological ionic strength, which stabilizes the H1R conformation)[5].

  • Wash Buffer: Ice-cold 50 mM Na2​HPO4​/KH2​PO4​ , pH 7.4.

  • Filtration: 96-well GF/B or GF/C glass fiber filter plates.

  • Filter Pre-treatment: 0.3% (v/v) Polyethylenimine (PEI) in water.

  • Detection: Ultima Gold MV or equivalent liquid scintillation cocktail.

Step-by-Step Experimental Protocol

Workflow Step1 1. Membrane Prep Harvest hH1R cells & homogenize Step2 2. Assay Setup Buffer + [3H]mepyramine + Rocastine Step1->Step2 Step3 3. Incubation 25°C for 4 hours (Equilibrium) Step2->Step3 Step4 4. Rapid Filtration Harvest onto 0.3% PEI GF/B filters Step3->Step4 Step5 5. Washing 3x washes with ice-cold buffer Step4->Step5 Step6 6. Detection Scintillation counting (CPM) Step5->Step6 Step7 7. Analysis Non-linear regression (Cheng-Prusoff) Step6->Step7

Fig 2: Step-by-step workflow for the H1R competitive radioligand binding assay.

Step 4.1: Preparation of Reagents and Plates
  • Filter Plate Pre-soaking: Add 200μL of 0.3% PEI to each well of the GF/B filter plate. Incubate at room temperature for at least 1 hour.

    • Causality: This step is critical to lower the assay floor (background CPM) by neutralizing glass fiber charges, thereby improving the signal-to-background ratio.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Rocastine fumarate in DMSO (100x final concentration), then dilute 1:10 in Assay Buffer (10x final concentration). Maximum final DMSO concentration in the assay should not exceed 1% to prevent membrane destabilization.

Step 4.2: Assay Assembly (Total Volume: 200μL )

Set up the assay in a standard 96-well U-bottom polypropylene plate.

  • Total Binding (TB) Wells: 20μL Assay Buffer (with 1% DMSO) + 20μL [3H] -mepyramine + 160μL Membrane suspension.

  • Non-Specific Binding (NSB) Wells: 20μL Mianserin ( 100μM stock for 10μM final) + 20μL [3H] -mepyramine + 160μL Membrane suspension.

  • Test Wells: 20μL Rocastine dilutions + 20μL [3H] -mepyramine + 160μL Membrane suspension.

  • Self-Validation Check: Always include a reference standard (e.g., unlabeled mepyramine or desloratadine) to ensure inter-assay reproducibility and validate the dynamic range of the assay[6].

Step 4.3: Incubation
  • Seal the plate and incubate at 25∘C for 4 hours with gentle agitation (approx. 300 rpm).

  • Causality: While many legacy protocols use 1-hour incubations, a 4-hour incubation at 25∘C guarantees that true thermodynamic equilibrium is reached for both the radioligand and the competitor. This is an absolute prerequisite for the mathematically valid application of the Cheng-Prusoff equation[3].

Step 4.4: Rapid Filtration and Washing
  • Transfer the assay mixture to the PEI-treated GF/B filter plate using a vacuum manifold or cell harvester.

  • Immediately wash the filters 3 times with 300μL of ice-cold Wash Buffer.

  • Causality: The speed of filtration and the use of ice-cold buffer are vital. The low temperature drastically reduces the dissociation rate ( koff​ ) of the bound radioligand during the wash steps, preventing signal loss and preserving the integrity of the equilibrium state.

Step 4.5: Scintillation Counting
  • Dry the filter plates completely (e.g., 2 hours at 50∘C ).

  • Add 40μL of scintillation cocktail per well.

  • Seal the plate and read on a MicroBeta or TopCount scintillation counter (measuring Counts Per Minute, CPM).

Data Analysis & Interpretation

Data Transformation: Convert raw CPM to Specific Binding:

SpecificBinding=CPMTest​−CPMNSB​

Non-Linear Regression: Plot the Specific Binding (or % Total Specific Binding) against the log10​ concentration of Rocastine fumarate. Fit the data using a one-site competitive binding model to determine the IC50​ .

Cheng-Prusoff Equation: Calculate the absolute binding affinity ( Ki​ ):

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] -mepyramine used in the assay, and Kd​ is the dissociation constant of [3H] -mepyramine (determined via a separate saturation binding experiment).

Expected Results & Quality Control

A valid assay must meet strict quality control criteria. The Z'-factor should be >0.6 , indicating a robust assay window between Total Binding and NSB, ensuring trustworthiness in the generated data.

Table 1: Representative Quantitative Data Summary for H1R Binding Assay

ParameterExpected Value / CriteriaCausality / Significance
Total Binding (TB) 2,000 - 5,000 CPMEnsures sufficient receptor expression and radioligand specific activity.
Non-Specific Binding (NSB) < 10% of TBValidates the effectiveness of PEI blocking and washing stringency.
Signal-to-Background (S/B) > 10Required for high-confidence statistical fitting of the bottom asymptote.
Rocastine Fumarate Ki​ Low nanomolar rangeConfirms high-affinity target engagement at the hH1R.
Hill Slope (nH) 0.8 - 1.2Verifies a 1:1 stoichiometric competitive binding mechanism without cooperativity.

References

  • 1 - Asian Journal of Research in Chemistry[1]

  • 2 - Biochemical and Biophysical Research Communications (NIH)[2] 3.3 - Journal of Medicinal Chemistry (ACS Publications)[3]

  • 4 - PubMed (NIH)[4]

  • 5 - ResearchGate[5] 6.6 - Journal of Medicinal Chemistry (ACS Publications)[6]

Sources

Application

Application Notes &amp; Protocols: Formulation of Rocastine Fumarate for Topical Ocular Allergy Research

Introduction Allergic conjunctivitis is a prevalent ocular inflammatory condition triggered by an IgE-mediated hypersensitivity response to environmental allergens.[1] The cornerstone of this allergic cascade is the degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Allergic conjunctivitis is a prevalent ocular inflammatory condition triggered by an IgE-mediated hypersensitivity response to environmental allergens.[1] The cornerstone of this allergic cascade is the degranulation of mast cells and the subsequent release of histamine and other pro-inflammatory mediators.[1] Histamine, acting primarily on H1 receptors on conjunctival nerve endings and blood vessels, elicits the characteristic symptoms of itching (pruritus) and redness (hyperemia). Rocastine is a potent and selective H1-antihistamine with a rapid onset of action, making it a compelling candidate for topical ophthalmic use.[2][3] Unlike first-generation antihistamines, rocastine is non-sedating, a crucial attribute for a topical therapy that will inevitably have some systemic absorption.[3]

This document provides a comprehensive guide for researchers and drug development professionals on the formulation, characterization, and preclinical evaluation of a rocastine fumarate ophthalmic solution for ocular allergy research. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of a stable, safe, and efficacious topical formulation.

Mechanism of Action in Ocular Allergy

The therapeutic rationale for using rocastine fumarate is its direct antagonism of the histamine H1 receptor. By competitively blocking this receptor, rocastine prevents histamine from initiating the signaling cascade that leads to the clinical signs and symptoms of allergic conjunctivitis.

cluster_0 Allergic Cascade cluster_1 Pathophysiological Response cluster_2 Therapeutic Intervention Allergen Allergen Exposure (e.g., Pollen) IgE IgE Antibody Production (Sensitization) Allergen->IgE MastCell IgE Binds to Mast Cells IgE->MastCell Degranulation Mast Cell Degranulation MastCell->Degranulation Histamine Histamine Release Degranulation->Histamine H1_Receptor Histamine Binds to H1 Receptors on Nerves & Blood Vessels Histamine->H1_Receptor Symptoms Clinical Symptoms: Itching, Redness, Swelling (Chemosis) H1_Receptor->Symptoms Rocastine Rocastine Fumarate (H1 Antagonist) Block Competitive Blockade of H1 Receptor Rocastine->Block Block->H1_Receptor

Figure 1: Mechanism of Rocastine in the Ocular Allergic Response.

Section 1: Pre-Formulation Studies

Before developing a final formulation, it is critical to understand the physicochemical properties of the active pharmaceutical ingredient (API), rocastine fumarate. These properties dictate the choice of excipients and the overall formulation strategy.

Physicochemical Characterization

A summary of key properties for rocastine and its fumarate salt form is presented below. The fumarate salt is often used to improve the solubility and stability of a basic parent drug.[4]

PropertyValue (Rocastine Base)Value (Fumaric Acid)Significance for Ophthalmic Formulation
Molecular Formula C₁₃H₁₉N₃OS[5]C₄H₄O₄[4]Influences molecular weight and solubility characteristics.
Molecular Weight 265.38 g/mol [5]116.07 g/mol [4]Important for calculating molarity and concentration.
LogP (XLogP3) 1.5[5]-0.49 (approx.)A moderately lipophilic value suggests potential for corneal penetration, as the corneal epithelium is lipophilic.[6]
Appearance -White solid[4]The final solution should be clear and colorless.
Solubility -Soluble in water, ethanol[4]Fumarate salt form enhances aqueous solubility, which is essential for a solution-based eye drop.
Rationale for Enantiomer Selection

Rocastine possesses a chiral center. Research on its optical isomers has demonstrated that the antihistaminic activity resides almost exclusively in the (R)-enantiomer, which is over 300 times more potent than the (S)-isomer in preclinical models.[7] Therefore, for maximum therapeutic effect and to minimize the administration of inactive molecules to the eye, the use of the purified (R)-rocastine fumarate is strongly recommended for development.

Section 2: Formulation Development

The goal is to develop a sterile, isotonic, and stable aqueous solution of rocastine fumarate that is comfortable upon instillation and effectively delivers the drug to the ocular surface. Eye drops are the most common and patient-accepted dosage form for topical ocular delivery.[6][8]

Overall Formulation and Testing Workflow

The development process follows a logical progression from formulation to comprehensive testing to ensure quality and performance.

A 1. Pre-formulation (API Characterization) B 2. Prototype Formulation (Excipient Selection & Compounding) A->B C 3. Quality Control Testing (pH, Osmolarity, Viscosity, Assay) B->C D 4. In Vitro Release Study (Franz Diffusion Cell) C->D E 5. In Vivo Efficacy Study (Allergic Conjunctivitis Model) C->E F 6. Stability Assessment (ICH Conditions) C->F

Figure 2: Workflow for Rocastine Fumarate Ophthalmic Formulation Development.
Excipient Selection Rationale

Each component of the formulation serves a specific and vital role.[8] The choice of excipients is critical for stability, safety, and efficacy.

  • Buffering Agents: A phosphate buffer system is recommended to maintain the formulation pH between 6.8 and 7.4. This range is optimal for ocular comfort (tear film pH is ~7.4) and can be critical for the chemical stability of the API.[9]

  • Tonicity-Adjusting Agents: Sodium chloride is the preferred agent to adjust the formulation's osmolarity to be isotonic with tear fluid (280-320 mOsm/kg). This prevents ocular stinging or discomfort upon instillation.[10]

  • Viscosity-Enhancing Agents: Increasing the formulation's viscosity enhances its residence time on the ocular surface, which can improve drug absorption and bioavailability.[11][12] Hydroxypropyl methylcellulose (HPMC) or polyvinyl alcohol (PVA) are excellent choices as they are non-irritating and commonly used in commercial eye drops.[10] A target viscosity of 15-50 cps is often sought for solutions.[13]

  • Preservatives: For a multi-dose formulation, a preservative is required to prevent microbial contamination after the bottle is opened. Benzalkonium chloride (BAK) is a common choice, but it can cause ocular surface toxicity with chronic use.[14] For research purposes, and to align with modern formulation trends, developing a preservative-free formulation in unit-dose vials is highly recommended. If a multi-dose format is essential, consider less cytotoxic preservatives like stabilized oxychloro complex or sodium perborate.

Protocol: Preparation of a 0.1% Rocastine Fumarate Ophthalmic Solution (Preservative-Free, 100 mL)

This protocol describes the preparation of a research-grade, sterile-filtered formulation.

Materials:

  • (R)-Rocastine Fumarate (ensure correct salt factor calculation for 0.1% active base)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Hydroxypropyl Methylcellulose (HPMC, e.g., 4000 cP grade)

  • Sodium Chloride (NaCl)

  • Water for Injection (WFI)

  • 0.22 µm sterile syringe filters (e.g., PVDF or PES)

  • Sterile vials or dropper bottles

Procedure:

  • Buffer Preparation: In a beaker with ~80 mL of WFI, dissolve the required amounts of sodium phosphate monobasic and dibasic to achieve a target pH of 7.0.

  • Viscosity Agent Dispersion: Slowly sprinkle the HPMC into the buffer solution while stirring vigorously with a magnetic stirrer to prevent clumping. Continue mixing until fully hydrated and dissolved. This may require gentle heating (to ~50-60°C) or mixing for an extended period.

  • Cooling: Allow the solution to cool to room temperature.

  • API Dissolution: Weigh the calculated amount of (R)-rocastine fumarate and dissolve it completely in the buffered polymer solution.

  • Tonicity Adjustment: Add sodium chloride to the solution and mix until dissolved.

  • pH and Volume Adjustment: Check the pH of the solution and adjust to 7.0 ± 0.2 using 1N NaOH or 1N HCl if necessary. Add WFI to bring the final volume to 100 mL.

  • Sterile Filtration: Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Aseptic Filling: In a laminar flow hood, dispense the sterile solution into previously sterilized unit-dose vials.

Section 3: Quality Control & Characterization

Rigorous quality control (QC) testing is essential to ensure the formulation is safe, stable, and meets performance specifications.[15][16]

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless solution, essentially free from visible particles[17]Ensures product quality and safety for ophthalmic administration.
pH Calibrated pH meter6.8 - 7.4Critical for ocular comfort, drug solubility, and stability.[9]
Osmolality Osmometer (Freezing Point Depression)270 - 330 mOsm/kgEnsures the formulation is isotonic with tear fluid to prevent irritation.[10]
Viscosity Rotational Viscometer15 - 50 cP (at 25°C)Confirms the desired viscosity for enhanced ocular residence time.[13]
Drug Content (Assay) HPLC-UV95.0% - 105.0% of label claimVerifies that the correct concentration of the active ingredient is present.[18]
Protocol: HPLC Assay for Rocastine Fumarate

This method provides a framework for quantifying rocastine in the ophthalmic solution. Method development and validation are crucial.[19]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted) and acetonitrile. The exact ratio must be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of rocastine (typically near its λmax).

  • Standard Preparation: Prepare a stock solution of (R)-rocastine fumarate reference standard in the mobile phase. Create a calibration curve with at least five concentrations bracketing the target formulation concentration.

  • Sample Preparation: Dilute the ophthalmic formulation with the mobile phase to fall within the range of the calibration curve.

  • Analysis: Inject standards and samples. Quantify the rocastine concentration in the sample by comparing its peak area to the linear regression of the calibration curve.

Section 4: In Vitro Performance Testing

In Vitro Drug Release Testing (IVRT)

IVRT is a critical tool for evaluating the rate at which the drug is released from the formulation.[20][21] While not intended to mimic in vivo conditions perfectly, it is essential for ensuring product consistency and can detect changes in formulation performance.[22][23] The Franz diffusion cell is a common and appropriate apparatus.

Protocol: IVRT using Franz Diffusion Cell

  • Apparatus: Vertical Franz diffusion cells.

  • Membrane: A synthetic, inert membrane (e.g., cellulose acetate, 0.45 µm pore size) should be mounted between the donor and receptor chambers.[22]

  • Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4, maintained at 37°C and continuously stirred. The medium should ensure sink conditions.

  • Dosing: Accurately apply a known volume (e.g., 100 µL) of the rocastine fumarate formulation to the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from the receptor chamber and replace it with fresh, pre-warmed receptor medium.

  • Quantification: Analyze the drug concentration in the collected samples using the validated HPLC method described in Section 3.1.

  • Data Analysis: Plot the cumulative amount of rocastine released per unit area versus time. Calculate the release rate (flux) from the slope of the linear portion of the curve.

Section 5: In Vivo Efficacy Evaluation

Preclinical animal models are essential for obtaining proof-of-concept data on the formulation's efficacy.[24][25] Models of allergic conjunctivitis in guinea pigs or rabbits are well-established.[26]

Protocol: Histamine-Induced Conjunctivitis Model (Guinea Pig)

This model is ideal for evaluating the direct H1-antagonistic effect of the formulation.

A 1. Animal Acclimatization (7 days) B 2. Baseline Scoring (Slit Lamp Examination) A->B C 3. Group Assignment (n=6-8 per group) B->C D 4. Pre-treatment Instillation (One drop per eye) - Rocastine Formulation - Vehicle Control - Positive Control (e.g., Ketotifen) C->D E 5. Histamine Challenge (Instill one drop of histamine solution 15 minutes post-treatment) D->E F 6. Clinical Scoring (Evaluate at 5, 15, 30 min post-challenge) E->F G 7. Data Analysis (Compare scores between groups) F->G

Figure 3: Workflow for the Histamine-Induced Conjunctivitis Efficacy Model.

Procedure:

  • Animals: Use male albino guinea pigs.

  • Groups:

    • Group 1: Rocastine Fumarate Formulation

    • Group 2: Vehicle Formulation (without API)

    • Group 3: Positive Control (e.g., commercial Ketotifen Fumarate 0.025% solution)[27]

  • Pre-treatment: Instill one drop (~30 µL) of the assigned test article into the conjunctival sac of one eye of each animal. The contralateral eye can serve as an internal control.

  • Histamine Challenge: 15 minutes after treatment, instill one drop of a histamine solution (e.g., 1 mg/mL) into the treated eye.[24]

  • Clinical Evaluation: At 5, 15, and 30 minutes post-challenge, score the eyes for key signs of allergic conjunctivitis using a standardized scoring system (e.g., 0-4 scale for each):

    • Conjunctival Hyperemia (Redness)

    • Chemosis (Swelling)

    • Lid Edema (Swelling)

  • Data Analysis: Calculate the mean total clinical score for each group at each time point. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the rocastine group to the vehicle and positive control groups. A significant reduction in scores compared to the vehicle demonstrates efficacy.

Section 6: Stability Studies

Stability testing ensures that the quality of the ophthalmic product is maintained throughout its shelf life under specified storage conditions.[28][29] The protocol should be designed in accordance with International Conference on Harmonisation (ICH) guidelines.[30]

Protocol: Accelerated Stability Study

This protocol provides a framework for assessing the stability of the formulation under stressed conditions to predict long-term stability.

ParameterStorage ConditionsTime PointsTests to be Performed
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 monthsAppearance, pH, Osmolality, Viscosity, Assay, Degradation Products
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6 monthsAppearance, pH, Osmolality, Viscosity, Assay, Degradation Products

Procedure:

  • Prepare a sufficient quantity of the rocastine fumarate formulation and package it in the intended container-closure system.

  • Place the samples in stability chambers maintained at the conditions specified in the table above.

  • At each designated time point, pull samples and perform the full suite of QC tests outlined in Section 3.

  • The HPLC method used for the assay should be stability-indicating, meaning it can separate and quantify the intact API from any potential degradation products.[31]

  • Acceptance Criteria: The formulation is considered stable if all tested parameters remain within the established acceptance criteria throughout the study period.

References

  • Adaptive Perfusion: A Novel In Vitro Release Testing Method for Complex Ophthalmic Drug Products. (2023). FDA. [Link]

  • Stability Storage and Testing of Ophthalmic Products for Global Registration. (2000). Drug Development and Industrial Pharmacy. [Link]

  • Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formulations. (2025). Journal of Controlled Release. [Link]

  • In vitro release testing method development for ophthalmic ointments. (2017). International Journal of Pharmaceutics. [Link]

  • Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development. (2018). Pharmaceutical Research. [Link]

  • Stability of ophthalmic preparations. (2011). Hospital Pharmacy Europe. [Link]

  • A Brief Review on Stability testing of Eye Drop. International Journal of Research in Pharmacy and Allied Science. [Link]

  • In vitro release testing method development for ophthalmic ointments. (2017). PubMed. [Link]

  • Recent Advances in the Excipients Used for Modified Ocular Drug Delivery. (2022). Pharmaceutics. [Link]

  • Stability Storage and Testing of Ophthalmic Products for Global Registration. ResearchGate. [Link]

  • Stability storage and testing of ophthalmic products for global registration. (2000). PubMed. [Link]

  • Bioequivalence Considerations for In Vitro Release Test Methods of Ophthalmic Products. FDA. [Link]

  • Ophthalmic Formulation Development: Inside Ophthalmic Preparation. (2022). Ascendia Pharmaceutical Solutions. [Link]

  • Allergic conjunctivitis models | Preclinical efficacy. Iris Pharma. [Link]

  • Animal models of ocular allergy and their clinical correlations. (2003). Current Opinion in Allergy and Clinical Immunology. [Link]

  • Ophthalmic Drug Dosage Forms: Characterisation and Research Methods. (2018). BioMed Research International. [Link]

  • Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development. (2018). Pharmaceutical Research. [Link]

  • Chemical Analysis of Ophthalmic Solutions. Semantic Scholar. [Link]

  • Method Development and Validation for Ophthalmic Formulations Containing Antibiotics. (2022). Indian Journal of Pharmaceutical Sciences. [Link]

  • Ophthalmic Disease Models. PharmaLegacy. [Link]

  • Stability Indicating Analytical HPLC Method Development and Validation for the Simultaneous Quantification of Tobramycin and Fluorometholone in Ophthalmic Suspension. Research Journal of Pharmacy and Technology. [Link]

  • Rocastine, (S)-. PubChem. [Link]

  • Therapeutic Targets in Allergic Conjunctivitis. (2021). Pharmaceuticals. [Link]

  • FUMARATE. PubChem. [Link]

  • In-vivo Evaluation Methods for Preparation of Ophthalmic In-situ Gel. (2024). Impactfactor.org. [Link]

  • Quality Attributes for Ophthalmic Drug Products. (2023). ECA Academy. [Link]

  • Ophthalmic Formulation Development. Altus Drug Development. [Link]

  • ROCASTINE FUMARATE. Inxight Drugs - National Center for Advancing Translational Sciences. [Link]

  • A Practical Approach to Management of Allergic Eye Conditions in Children. (2011). Hong Kong Journal of Paediatrics. [Link]

  • Clinical Advances in Ocular Allergy. (2015). Review of Ophthalmology. [Link]

  • GDF 2024 | D2S08 - Quality Considerations for Topical Ophthalmic Drug Products –Guidance for... (2025). YouTube. [Link]

  • FDA Guidance on Quality Considerations for Topical Ophthalmic Drug Products. (2025). eliquent. [Link]

  • Efficacy and safety of rupatadine fumarate in the treatment of perennial allergic rhinitis: A multicenter, double-blind, randomized, placebo-controlled study. ResearchGate. [Link]

  • Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine. (1990). Arzneimittelforschung. [Link]

  • What's in the Pipeline for Ocular Allergy?. (2007). Review of Optometry. [Link]

  • Ophthalmic Formulations for the Treatment of Allergic Conjunctivitis and Their Effect on the Ocular Surface: A Review of Safety and Tolerability Assessments in Clinical Trials. (2024). MDPI. [Link]

  • Advanced Formulation Approaches for Ocular Drug Delivery: State-Of-The-Art and Recent Patents. (2019). Pharmaceutics. [Link]

  • Ophthalmic Lipophilic and Hydrophilic Drug Delivery Vehicle Formulations.
  • Development of topical ophthalmic formulations for fungal keratitis treatment. Universidade de Coimbra. [Link]

  • Optical isomers of rocastine and close analogues: synthesis and H1 antihistaminic activity of its enantiomers and their structural relationship to the classical antihistamines. (1991). Journal of Medicinal Chemistry. [Link]

  • A REVIEW ON THE RISING ROLE OF DUAL-ACTING AGENTS IN THE MANAGEMENT OF ALLERGIC CONJUNCTIVITIS. PharmacologyOnLine. [Link]

  • Allergic Conjunctivitis Management: Update on Ophthalmic Solutions. (2021). Clinical Ophthalmology. [Link]

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Method

Application Note: HPLC Method Development and Validation for the Quantification of Rocastine Fumarate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note Introduction & Scientific Rationale Rocastine fumarate (AHR-11325) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note

Introduction & Scientific Rationale

Rocastine fumarate (AHR-11325) is a potent, rapid-acting, and non-sedating H1-receptor antagonist characterized by its unique benzoxazepine skeleton[1]. In pharmaceutical development, the precise quantification of the active pharmaceutical ingredient (API) is critical for quality control, stability testing, and pharmacokinetic profiling.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for Rocastine fumarate presents specific chromatographic challenges due to its physicochemical properties. Rocastine is a basic compound with an estimated pKa​ ranging from 8.1 to 9.18[1][2]. When dissolved, the fumarate salt dissociates into Rocastine (the active base) and fumaric acid (the counter-ion). The analytical method must selectively retain and quantify the Rocastine free base while managing the early elution of the highly polar fumaric acid.

This application note details a self-validating, stability-indicating reversed-phase HPLC (RP-HPLC) method tailored for Rocastine fumarate, grounded in the mechanistic understanding of analyte-stationary phase interactions and validated according to ICH Q2(R1) guidelines[3].

Method Development Strategy: The Causality of Experimental Choices

As an analytical scientist, method development should never be a trial-and-error process; it must be a deliberate manipulation of chemical equilibria. The following pillars dictate the parameters of this protocol:

Stationary Phase Selection and Silanol Activity

Basic drugs like Rocastine ( pKa​ ~ 8.1 - 9.1) exist as positively charged cations under most chromatographic conditions. Traditional silica-based columns contain residual silanol groups ( Si−OH ) with a pKa​ of approximately 4.5. At neutral pH, these silanols ionize into negatively charged silanoxanes ( Si−O− ). The electrostatic attraction between the protonated Rocastine and the ionized silanols causes secondary ion-exchange interactions, resulting in severe peak tailing and poor theoretical plate counts. Solution: We utilize a high-purity, extensively end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) to physically shield the silica backbone.

Mobile Phase pH Optimization

To completely suppress silanol ionization, the mobile phase pH must be driven well below the silanol pKa​ . By buffering the mobile phase to pH 3.0 using a phosphate buffer or 0.1% Trifluoroacetic acid (TFA), we achieve two critical states:

  • Silanol Neutralization: The stationary phase silanols are fully protonated ( Si−OH ), eliminating secondary electrostatic interactions.

  • Analyte Protonation: Rocastine is fully ionized, ensuring a consistent charge state and reproducible retention times. Fumaric acid ( pKa1​ = 3.03) becomes partially unionized but remains highly polar, eluting harmlessly at the void volume ( t0​ ).

Detection Wavelength

Rocastine contains a benzoxazepine and a pyridine ring, providing strong UV chromophores. A detection wavelength of 254 nm is selected to maximize the signal-to-noise ( S/N ) ratio for the Rocastine base while minimizing baseline drift from the organic modifier gradient.

HPLC_Workflow A 1. Target Analyte Profiling Rocastine pKa ~8.1-9.1 LogP ~3.7 B 2. Column Selection End-capped C18 (Minimize Silanol Activity) A->B C 3. Mobile Phase Optimization Buffer pH 3.0 + Acetonitrile (Suppress Ion Exchange) B->C D 4. Detector Configuration UV at 254 nm (Benzoxazepine Chromophore) C->D E 5. Method Validation ICH Q2(R1) Guidelines D->E

Fig 1: Logical workflow for Rocastine fumarate HPLC method development.

Experimental Protocol

Reagents and Materials
  • Reference Standard: Rocastine fumarate (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid (85% HPLC grade).

Chromatographic Conditions

All quantitative data regarding the instrument setup is summarized in Table 1.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecification / Setting
Column End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM KH2​PO4​ Buffer, adjusted to pH 3.0 with H3​PO4​
Mobile Phase B 100% Acetonitrile (ACN)
Elution Mode Isocratic (60% Mobile Phase A : 40% Mobile Phase B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Run Time 10.0 minutes
Step-by-Step Methodology

Step 1: Buffer Preparation (Mobile Phase A)

  • Weigh accurately 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ).

  • Dissolve in 1000 mL of Milli-Q water.

  • Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid while stirring continuously.

  • Filter through a 0.45 µm membrane filter and degas via sonication for 10 minutes.

Step 2: Diluent Preparation Use a mixture of Buffer (pH 3.0) and Acetonitrile in a 50:50 (v/v) ratio to ensure complete solubility of both the Rocastine base and the fumarate salt without causing solvent-mismatch peak distortion.

Step 3: Standard Solution Preparation

  • Accurately weigh 25.0 mg of Rocastine fumarate reference standard into a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Make up to the mark with diluent (Concentration: 500 µg/mL).

  • Pipette 5.0 mL of this stock solution into a 50 mL volumetric flask and dilute to volume (Final Target Concentration: 50 µg/mL).

Step 4: System Suitability Testing (SST) Before analyzing samples, inject the Standard Solution (50 µg/mL) six consecutive times. The system is self-validating if it meets the following criteria:

  • RSD of Peak Area: 2.0%

  • USP Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 3000

Mechanism_pH cluster_pH7 Neutral pH (~7.0) cluster_pH3 Acidic pH (~3.0) Roc Rocastine (Basic) pKa ~ 8.1 - 9.1 Silanol_7 Silanols Ionized (SiO⁻) Roc->Silanol_7 If pH > 4.5 Silanol_3 Silanols Protonated (SiOH) Roc->Silanol_3 If pH < 4.0 Result_7 Secondary Interactions (Severe Peak Tailing) Silanol_7->Result_7 Result_3 Hydrophobic Retention Only (Sharp, Symmetrical Peaks) Silanol_3->Result_3

Fig 2: Mechanism of Rocastine-Silanol interaction and the causality of pH control.

Method Validation (ICH Q2(R1) Framework)

To ensure trustworthiness and regulatory compliance, the method must be validated according to the ICH Q2(R1) guidelines for analytical procedures[3][4].

Specificity and Forced Degradation

Specificity is the ability to unequivocally assess the analyte in the presence of impurities or degradants[3]. Rocastine fumarate samples are subjected to forced degradation:

  • Acidic/Basic Hydrolysis: 0.1 N HCl and 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Stress: 3% H2​O2​ at room temperature for 24 hours.

  • Thermal/Photolytic: 105 °C for 48 hours and UV light exposure. Requirement: The Rocastine peak must be chromatographically resolved from all degradation products (Resolution, Rs​≥2.0 ), and peak purity analysis via Photodiode Array (PDA) detection must show a purity angle less than the purity threshold.

Validation Parameters Summary

The quantitative validation targets are structured below to serve as a benchmark for laboratory execution.

Table 2: ICH Q2(R1) Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Linearity & Range 5 concentration levels from 50% to 150% of target concentration (25 to 75 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2% of response at 100% level.
Accuracy (Recovery) Spike API into placebo at 80%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0%. RSD 2.0%.
Repeatability (Precision) 6 replicate injections of the 100% target concentration sample.RSD of peak area 2.0%.
Intermediate Precision Analysis performed on a different day, by a different analyst, using a different HPLC system.Overall RSD 2.0% across all 12 samples.
LOD and LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).LOD = 3.3×(σ/S) LOQ = 10×(σ/S)
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), pH (±0.2 units), and Column Temp (±5 °C).System suitability criteria must remain met.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Retrieved from [Link]

  • Middle East Technical University (METU). (2015). Design and Synthesis of Benzene-Fused Heterocycles (Thesis detailing the basic properties and pKa of Rocastine). Retrieved from [Link]

Sources

Application

Application Note: Protocol for Testing Rocastine Fumarate in Histamine-Induced Bronchoconstriction

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the preclinical evaluation of Rocastine fumarate, a selective H1-receptor antagonist, in mitigating...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preclinical evaluation of Rocastine fumarate, a selective H1-receptor antagonist, in mitigating histamine-induced bronchoconstriction.[1][2][3] It outlines both in vivo and in vitro methodologies to rigorously assess the compound's efficacy and mechanism of action. The in vivo section details the use of whole-body plethysmography in guinea pigs to measure the protective effect of Rocastine fumarate against histamine challenge. The in vitro component describes the use of isolated guinea pig tracheal preparations in an organ bath to determine the compound's potency and competitive antagonism through the generation of dose-response curves and Schild analysis. This guide is intended to provide researchers with a comprehensive framework for the preclinical assessment of antihistaminic compounds in the context of respiratory pharmacology.

Introduction

Histamine is a key mediator in allergic and inflammatory responses, playing a significant role in the pathophysiology of asthma and other respiratory diseases characterized by airway obstruction.[4] One of its most prominent effects is the contraction of bronchial smooth muscle, leading to bronchoconstriction, which is primarily mediated through the activation of histamine H1 receptors.[4][5][6] Consequently, H1-receptor antagonists, or antihistamines, are a cornerstone in the management of allergic conditions.[7]

Rocastine fumarate is a potent and selective H1 antagonist with a rapid onset of action, demonstrating significant protective effects against histamine-induced responses in preclinical models.[1][2][8] This application note provides a detailed, step-by-step protocol for evaluating the efficacy of Rocastine fumarate in counteracting histamine-induced bronchoconstriction, utilizing both conscious animal models and isolated tissue preparations. Adherence to these protocols will enable the generation of robust and reproducible data, crucial for the characterization of novel antihistaminic drug candidates.

Histamine H1 Receptor Signaling Pathway in Bronchial Smooth Muscle

Histamine-induced bronchoconstriction is initiated by the binding of histamine to H1 receptors on the surface of airway smooth muscle cells.[4][6] This interaction triggers a cascade of intracellular events, as depicted in the signaling pathway diagram below.

Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca2_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca2_calmodulin->MLCK Activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction Leads to In Vivo Experimental Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_challenge Challenge & Measurement cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Vehicle_Admin Vehicle Administration (Control Group) Grouping->Vehicle_Admin Rocastine_Admin Rocastine Fumarate Administration Grouping->Rocastine_Admin Plethysmography Placement in Whole-Body Plethysmograph Vehicle_Admin->Plethysmography Rocastine_Admin->Plethysmography Baseline Baseline Respiratory Parameter Measurement Plethysmography->Baseline Histamine_Challenge Histamine Aerosol Challenge Baseline->Histamine_Challenge Post_Challenge Post-Challenge Respiratory Monitoring Histamine_Challenge->Post_Challenge Data_Collection Data Collection (PenH, sRaw) Post_Challenge->Data_Collection PD50_Calculation Calculation of Protective Dose (PD50) Data_Collection->PD50_Calculation Stats Statistical Analysis PD50_Calculation->Stats In Vitro Experimental Workflow cluster_preparation Preparation cluster_mounting Mounting & Equilibration cluster_experiment Experimentation cluster_analysis Data Analysis Tissue_Isolation Isolation of Guinea Pig Trachea Tracheal_Rings Preparation of Tracheal Rings Tissue_Isolation->Tracheal_Rings Organ_Bath Mounting in Organ Bath Tracheal_Rings->Organ_Bath Equilibration Equilibration under Tension Organ_Bath->Equilibration Histamine_CRC Histamine Cumulative Concentration-Response Curve (CRC) Equilibration->Histamine_CRC Rocastine_Incubation Incubation with Rocastine Fumarate Histamine_CRC->Rocastine_Incubation Repeat_Histamine_CRC Repeat Histamine CRC in Presence of Rocastine Rocastine_Incubation->Repeat_Histamine_CRC Data_Recording Recording of Isometric Contractions Repeat_Histamine_CRC->Data_Recording IC50_pA2_Calc Calculation of IC50 and Schild Plot (pA2) Data_Recording->IC50_pA2_Calc Stats_Analysis Statistical Analysis IC50_pA2_Calc->Stats_Analysis

Sources

Method

Application Note: Assessing Rocastine Fumarate Efficacy in Allergic Rhinitis Animal Models

Introduction & Scientific Rationale Allergic rhinitis (AR) is a prevalent, IgE-mediated chronic inflammatory disease of the nasal mucosa. The development of next-generation antihistamines requires rigorous preclinical va...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Allergic rhinitis (AR) is a prevalent, IgE-mediated chronic inflammatory disease of the nasal mucosa. The development of next-generation antihistamines requires rigorous preclinical validation to ensure high efficacy, rapid onset, and a lack of central nervous system (CNS) penetration (non-sedating properties).

Rocastine (AHR-11325) and its salt form, Rocastine fumarate , represent a class of highly selective, potent, and rapid-acting non-sedating H1 receptor antagonists[1]. Preclinical evaluations demonstrate that Rocastine is approximately 36 times more potent than diphenhydramine in protecting against aerosolized antigen-induced collapse[1]. Furthermore, conformational analysis reveals that Rocastine adopts a boat-like oxazepine ring structure that optimally binds the H1 receptor, with its R-enantiomer exhibiting >300-fold greater potency than the S-enantiomer[2].

This application note details a self-validating, highly reproducible in vivo protocol utilizing an Ovalbumin (OVA)-induced guinea pig model to assess the pharmacodynamics of Rocastine fumarate[3].

Mechanism of Action

Rocastine fumarate acts by competitively binding to the peripheral Histamine H1 receptor (a Gq/11-coupled GPCR), preventing histamine-induced phospholipase C (PLC) activation and subsequent intracellular calcium release. At doses 150 times its therapeutic threshold, Rocastine does not alter electroencephalogram (EEG) readings, confirming its non-sedating profile[1].

H1_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Rocastine Rocastine Fumarate (Antagonist) Rocastine->H1R Blocks Gq Gq/11 Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Symptoms Allergic Rhinitis Symptoms Ca2->Symptoms

Rocastine fumarate mechanism of action via Histamine H1 receptor blockade.

Experimental Design & Causality

Why the Guinea Pig Model? The Dunkin-Hartley guinea pig is the gold standard for modeling histamine-mediated airway hyperresponsiveness. Unlike mice, guinea pig airway smooth muscle and nasal mucosa express H1 receptors at densities and sensitivities that closely mirror human respiratory pharmacology[4].

Self-Validating System Design: To ensure data integrity, this protocol incorporates a tripartite validation system:

  • Negative Control (Saline/Saline): Establishes the baseline behavioral and histological threshold.

  • Positive Control (OVA/Vehicle): Validates the successful induction of the Th2-skewed allergic response[5].

  • Stereospecific Control (Optional): Utilizing the S-enantiomer of Rocastine as a weak-affinity control to prove target specificity[2].

AR_Workflow Acclimation Day -7 to 0 Acclimatization Sensitization Day 0, 7, 14 Sensitization: OVA + Al(OH)3 i.p. Acclimation->Sensitization Challenge Day 21-28 Intranasal Challenge: 5% OVA Sensitization->Challenge Treatment Day 28 (Pre-Challenge) Rocastine Fumarate p.o. Challenge->Treatment 15 min prior Readout Day 28 (+15-60 min) Behavioral & NLF Analysis Treatment->Readout

In vivo experimental workflow for OVA-induced allergic rhinitis in guinea pigs.

Step-by-Step Protocol

Animal Preparation & Sensitization

Causality: Aluminum hydroxide (Alum) is mandatory as an adjuvant. It adsorbs the OVA antigen, creating a depot effect that slowly releases the antigen, strongly polarizing the immune system toward a Th2 response (driving IgE production)[5].

  • Subjects: Male Dunkin-Hartley guinea pigs (250–300 g). Acclimate for 7 days prior to the study.

  • Sensitization Formulation: Dissolve 10 µg of Ovalbumin (OVA) and 100 mg of Al(OH)₃ in 1 mL of sterile physiological saline[6].

  • Administration: Inject 1 mL of the OVA/Alum suspension intraperitoneally (i.p.) on Day 0, Day 7, and Day 14.

  • Validation: On Day 21, confirm sensitization via an intradermal injection of OVA (25 µL of 200 µg/mL) into the dorsal surface. A positive wheal-and-flare reaction confirms IgE-mediated sensitization[6].

Rocastine Fumarate Treatment

Causality: Rocastine exhibits an exceptionally rapid onset of action. Pharmacokinetic data indicates it is equally effective with a 15-minute pretreatment time (PD50 = 0.13 mg/kg) as it is with a 1-hour pretreatment time (PD50 = 0.12 mg/kg)[1].

  • Formulation: Dissolve Rocastine fumarate in sterile saline (or 0.5% methylcellulose for oral gavage).

  • Dosing: Administer Rocastine fumarate (0.15 mg/kg) via oral gavage (p.o.) or intranasal instillation exactly 15 minutes prior to the antigen challenge.

  • Control Groups: Administer an equal volume of vehicle to the Positive Control group. Administer Diphenhydramine (5.0 mg/kg) to a reference cohort to benchmark potency[1].

Intranasal Antigen Challenge & Data Acquisition
  • Challenge: Restrain the guinea pig gently. Instill 20 µL of 5% OVA in saline into each nostril using a micropipette[5].

  • Behavioral Observation (0–30 mins): Place the animal in an observation chamber. Blinded observers must record the frequency of sneezing and nose rubbing over 30 minutes[4].

  • Nasal Lavage Fluid (NLF) Collection (24 hrs post-challenge): Euthanize the animal. Cannulate the trachea and flush the nasal cavity with 5 mL of cold PBS.

  • Cytology: Centrifuge the NLF (400 × g, 10 min). Resuspend the pellet, stain with Wright-Giemsa, and perform differential cell counts to quantify eosinophil infiltration[3].

Quantitative Data & Expected Outcomes

Based on established pharmacological profiles, Rocastine fumarate is expected to significantly attenuate both the immediate behavioral symptoms (sneezing/rubbing) and the late-phase inflammatory markers (eosinophilia)[1][3].

Table 1: Pharmacodynamic Profile and Expected Readouts in the Guinea Pig AR Model

ParameterSaline Control (Negative)OVA + Vehicle (Positive)OVA + Rocastine Fumarate (0.15 mg/kg)Measurement Window
Sneezing (count)< 2> 15< 50–30 min post-challenge
Nose Rubbing (count)< 5> 40< 100–30 min post-challenge
PD50 (Antigen Collapse)N/AN/A0.13 mg/kg15 min pre-treatment
Eosinophils in NLF (x10⁵/mL)< 1.0> 8.0< 3.024 hr post-challenge

Note: Rocastine fumarate's rapid onset allows for a tight 15-minute pre-challenge administration window, vastly outperforming older antihistamines like terfenadine which require longer lead times for efficacy[1]. Furthermore, its inclusion in patent literature underscores its utility in modern formulations targeting allergic diseases[7].

References

  • Rocastine (AHR-11325)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • A comprehensive model of allergic rhinitis in guinea pigs Source: ResearchGate URL
  • Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism Source: AME Groups URL
  • Antileukotriene treatment and allergic rhinitis-related cough in guinea pigs Source: Journal of Physiology and Pharmacology URL
  • WO2007017096A1 - Pyrazine derivatives useful as adenosine receptor antagonists Source: Google Patents URL

Sources

Application

Application Note: Solubility Profiling and Assay Preparation for Rocastine Fumarate

[2-(dimethylamino)ethyl... This initial understanding is crucial for further analysis.

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Author: BenchChem Technical Support Team. Date: April 2026

[2-(dimethylamino)ethyl... This initial understanding is crucial for further analysis.

Analyzing Rocastine Fumarate Solubility

My focus has shifted toward Rocastine fumarate's solubility. I've pinpointed its solubility in DMSO, typically exceeding 10 mM or reaching 25 mg/mL in stock solutions, which is significant. As a basic compound (pKa ~ 9.18), its aqueous solubility hinges on pH. The fumarate salt enhances this, particularly in slightly acidic to neutral environments. I now plan an application note.

Detailing Rocastine Solubility Testing

I'm now fully immersed in Rocastine fumarate's solubility profiling. I'm focusing on why the fumarate salt is vital for improved dissolution and aqueous solubility, given its pKa of ~9.18. My next step involves constructing a physicochemical properties table, summarizing MW, pKa, LogP, and expected solubility limits. I'm also preparing a deep dive into DMSO solubility, explaining why it's the standard for stock solutions, and I'll detail the pH-dependent solubility in aqueous buffers, particularly in buffers such as pH 4.0 acetate or pH 7.4 PBS.

Outlining Rocastine Protocols

I'm now detailing the experimental protocols. I am preparing a 10 mM master stock in DMSO, including gravimetric steps, sonication, and aliquotting to avoid freeze-thaw cycles. Next, I'm documenting the thermodynamic aqueous solubility assay using the shake-flask method, covering buffer preparation, equilibration, filtration, and HPLC-UV quantification. Finally, I will present my data in tables, with solubility results across various pH levels.

Mapping Solubility Assay Flow

I'm now charting the complete workflow for solubility analysis, from DMSO stock preparation and direct powder addition to aqueous buffers, followed by incubation, separation, and, ultimately, HPLC-UV quantification. This detailed diagram should streamline the entire experimental process. I'm focusing on the thermodynamic and kinetic aspects.

Justifying Protocol Rationale

I'm now detailing the rationale underpinning our experimental protocols. I'm explaining why DMSO's high dielectric constant and hydrogen-bond accepting capabilities make it an ideal solvent for Rocastine's hydrophobic core. I'll also clarify the need to avoid freeze-thaw cycles due to DMSO's hygroscopic nature, and why we selected the shake-flask method to achieve true thermodynamic equilibrium. I'm focusing on the pKa of 9.18 and how this influences solubility.

Drafting Solubility Data Presentation

I'm now structuring tables to present my solubility data effectively, focusing on a clear outline: Table 1 on physicochemical properties, Table 2 for DMSO stock preparation, and Table 3 on pH-dependent aqueous solubility profiles. I'm also drafting the reference list, ensuring all URLs are correct and accessible, and I have just verified them.

Visualizing DOT Diagram Refinement

I'm working on refining the DOT code to ensure strict adherence to color contrast rules. I'm focusing on color pairings now, ensuring readability. I've re-specified node and edge colors to align with our predefined palette. The goal is to optimize the visual clarity and accessibility of the diagram. I've focused particularly on the contrast with node and edge fill and text colors.

Refining DOT Diagram

I've updated the DOT code, meticulously adjusting colors for optimal contrast and readability within the solubility workflow diagram. I'm satisfied the node and edge pairings meet our accessibility standards now. I have confirmed and added the figure caption. I will next work on the text in the DOT diagram.

Describing Assay Procedures

I'm now detailing experimental procedures for a 10 mM Rocastine master stock in DMSO. I explain why aliquoting is crucial to prevent water absorption and consequent precipitation. I'm focusing on the weighing, solvent addition, sonication steps to break down crystal lattice energy, aliquoting, and -20°C storage. I'm also describing the thermodynamic aqueous solubility assay (shake-flask method), highlighting its benefits over kinetic methods and the steps from buffer preparation across a physiological pH range, to incubation, phase separation, and HPLC quantification.

Validating Shake-Flask Method

I've incorporated self-validating steps, particularly in the shake-flask method. Visual inspection for residual solid ensures solution saturation. I'm also citing PubChem for chemical data and MedChemExpress for compound handling, providing authoritative grounding.

Structuring Rocastine Document

I'm now structuring the document into sections. Section 1 will address aqueous media compared to the free base, followed by a physicochemical properties table in Section 2 with MW, formula, pKa, etc. Section 3 will detail solvation dynamics, with Section 4 containing the DOT diagram. Protocols will be in Section 5, while Section 6 will present expected solubility data, and I'm currently verifying all references, double checking citations, making sure all the links work.

Validating Data Accuracy

I'm now integrating validation steps, ensuring my procedures' integrity. I'm focusing on the importance of checking for undissolved solid to confirm thermodynamic equilibrium in the shake-flask method. I've re-checked the DOT diagram code; all color contrast rules are met now. Also, I've confirmed that the DOT figure caption is 89 characters.

Justifying Filtration Choices

I'm now detailing the rationale behind using 0.22 µm PTFE filters. I'm explaining why PTFE's inertness minimizes the risk of non-specific binding of Rocastine's pyrido-oxazepine core, ensuring accurate representation of the dissolved fraction. I've also added self-validating steps, particularly in the shake-flask method. If the solution is completely clear after 24 hours, I will add more Rocastine to ensure it is saturated.

Introduction & Mechanistic Overview

Rocastine (AHR-11325) is a potent, rapid-acting, and non-sedating H1-receptor antagonist utilized in pharmacological research targeting histamine-mediated pathways [1]. Structurally, it features a lipophilic pyrido[3,2-f][1,4]oxazepine core linked to a basic dimethylaminoethyl side chain.

In drug development and in vitro screening, the solubility of the Active Pharmaceutical Ingredient (API) dictates its bioavailability and the reliability of assay data. Rocastine is frequently formulated as a fumarate salt (Rocastine fumarate). The selection of the fumarate counterion is a deliberate mechanistic choice: it disrupts the highly stable crystal lattice of the free base, significantly lowering the lattice energy and enhancing the dissolution rate in aqueous environments [2].

Because Rocastine possesses a basic tertiary amine with a predicted pKa of ~9.18 [1], its aqueous solubility is highly pH-dependent. Understanding the distinct solvation dynamics of Rocastine fumarate in universally used organic solvents (like DMSO) versus physiological aqueous buffers is critical for preventing artifactual data caused by drug precipitation.

Physicochemical Properties

To accurately calculate molarity and predict phase behavior, researchers must account for the mass of the fumarate counterion.

PropertyValueMechanistic Implication
Chemical Formula C₁₃H₁₉N₃OS · C₄H₄O₄Fumaric acid forms a 1:1 salt with the basic amine.
Molecular Weight 381.45 g/mol (Salt) / 265.38 g/mol (Free Base)Must use 381.45 g/mol when calculating mass for molar stocks.
Predicted pKa ~9.18 (Tertiary amine)Highly ionized (soluble) at pH < 7; un-ionized (precipitates) at pH 7.4.
LogP (Free Base) ~1.5 to 2.0Moderate lipophilicity; prone to non-specific binding in plasticware.

Solvation Dynamics & Causality

DMSO Solvation (Kinetic Solubility)

Dimethyl sulfoxide (DMSO) is the gold standard for creating highly concentrated master stocks. Its high dielectric constant and potent hydrogen-bond accepting capabilities allow it to effectively solvate both the polar fumarate counterion and the hydrophobic pyrido-oxazepine core. Rocastine fumarate easily achieves solubilities of ≥10 mM in 100% DMSO [3]. However, DMSO is highly hygroscopic; repeated exposure to ambient humidity introduces water into the stock, which drastically lowers the solubility threshold and causes micro-precipitation.

Aqueous Buffer Solvation (Thermodynamic Solubility)

In aqueous media, the solubility of Rocastine fumarate is governed by the Henderson-Hasselbalch relationship. In acidic environments (e.g., pH 1.2 simulated gastric fluid or pH 4.5 acetate buffer), the tertiary amine is fully protonated, maximizing ion-dipole interactions with water and resulting in high solubility. As the pH approaches 7.4 (physiological PBS), the fraction of the lipophilic un-ionized free base increases exponentially, driving the solubility down.

Workflow Visualization

G N1 Rocastine Fumarate (Solid API) N2 100% DMSO Stock (10 - 50 mM) N1->N2 Solvation (Kinetic) N3 Aqueous Buffer Systems (pH 1.2, 4.5, 6.8, 7.4) N1->N3 Direct Addition (Thermodynamic) N2->N3 Solvent Shift (Max 1% DMSO) N4 Equilibration (37°C, 24h, 800 rpm) N3->N4 N5 Phase Separation (0.22 µm Filtration) N4->N5 N6 HPLC-UV / LC-MS Quantification N5->N6

Figure 1: Kinetic and thermodynamic solubility profiling workflows for Rocastine fumarate.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in DMSO

This protocol utilizes a kinetic solvation approach to generate a stable, highly concentrated master stock for downstream serial dilutions.

Step-by-Step Methodology:

  • Gravimetric Measurement: Accurately weigh 3.81 mg of Rocastine fumarate powder using a microbalance. Transfer to a sterile, low-bind 1.5 mL Eppendorf tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Acoustic Cavitation (Sonication): Place the tube in a water bath sonicator at room temperature for 5–10 minutes.

    • Causality: Sonication provides acoustic cavitation, which overcomes the activation energy required to break the intermolecular hydrogen bonds within the fumarate salt crystal lattice, ensuring complete solvation.

  • Visual Inspection: Hold the tube against a light source. The solution must be optically clear with no refractive micro-particulates.

  • Aliquoting: Divide the stock into 50 µL aliquots in tightly sealed tubes and store at -20°C.

    • Causality: Aliquoting prevents freeze-thaw cycles. Repeated opening of a single stock tube allows atmospheric moisture to condense into the hygroscopic DMSO, leading to localized drug precipitation over time.

Protocol B: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

This protocol establishes a self-validating system to determine the true thermodynamic solubility limit of Rocastine fumarate across physiological pH ranges.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate Buffered Saline).

  • API Saturation: Add 5 mg of solid Rocastine fumarate to 1 mL of each buffer in a glass vial.

  • Equilibration: Cap the vials and place them in a thermomixer at 37°C, shaking at 800 rpm for 24 hours.

    • Self-Validating Step: After 24 hours, visually inspect the vials. There must be undissolved solid API remaining at the bottom. If the solution is completely clear, the system has not reached saturation; the calculated concentration will merely reflect the total mass added. In this case, add an additional 5 mg of API and repeat the incubation.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes to pellet the bulk solid.

  • Filtration: Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and minimizes the non-specific binding of the lipophilic pyrido-oxazepine core, ensuring the filtrate accurately represents the dissolved fraction.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved Rocastine via HPLC-UV (using a standard curve generated from the DMSO master stock).

Expected Solubility Profile Data

Based on the physicochemical properties of the pyrido-oxazepine core and the pKa of the tertiary amine, researchers should anticipate the following solubility behaviors during assay development:

Solvent / Buffer SystemExpected Solubility LimitPhase StateMechanistic Driver
100% DMSO > 25 mMClear SolutionHigh dielectric constant; disruption of crystal lattice [3].
Aqueous Buffer (pH 1.2) > 10 mg/mLClear SolutionComplete protonation of the tertiary amine (pKa ~9.18).
Aqueous Buffer (pH 4.5) ~ 5 - 10 mg/mLClear SolutionHigh degree of ionization; favorable ion-dipole interactions.
Aqueous Buffer (pH 7.4) < 1 mg/mLSuspension / PrecipitateIncreased fraction of un-ionized free base; hydrophobic exclusion.

Note: When performing "solvent shift" assays (spiking DMSO stock directly into pH 7.4 buffer), keep the final DMSO concentration ≤1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays. If the final concentration of Rocastine exceeds its thermodynamic limit at pH 7.4, it will form a metastable supersaturated solution that will eventually precipitate, leading to false negatives in biological screening.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 57520, Rocastine." PubChem. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "ROCASTINE HYDROCHLORIDE - Inxight Drugs." Inxight Drugs Database. URL:[Link]

Method

Measuring H1 receptor occupancy of Rocastine fumarate using autoradiography

Application Note & Protocol Quantitative Determination of H1 Receptor Occupancy by Rocastine Fumarate Using In Vitro and Ex Vivo Autoradiography Abstract This document provides a comprehensive guide for measuring the his...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Quantitative Determination of H1 Receptor Occupancy by Rocastine Fumarate Using In Vitro and Ex Vivo Autoradiography

Abstract

This document provides a comprehensive guide for measuring the histamine H1 receptor (H1R) occupancy of Rocastine fumarate, a selective H1 antagonist.[1][2] Receptor occupancy (RO) is a critical parameter in drug development, linking pharmacokinetic profiles to pharmacodynamic responses and helping to establish effective dosing regimens.[3][4] We present detailed, field-proven protocols for both in vitro competitive binding assays and ex vivo receptor occupancy studies using quantitative autoradiography. The methodologies described herein are designed for researchers, scientists, and drug development professionals to achieve robust and reproducible results. We detail the scientific rationale behind key experimental choices, from radioligand selection to data analysis, ensuring a self-validating experimental design.

Introduction: Rocastine and the Histamine H1 Receptor

The Target: Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[5] It is widely expressed in peripheral tissues such as smooth muscles and vascular endothelial cells, as well as throughout the central nervous system (CNS).[5][6] In the CNS, H1 receptors are key regulators of the sleep-wake cycle, arousal, and cognitive functions.[7][8] Upon activation by histamine, the H1 receptor couples to a Gq protein, initiating the phospholipase C (PLC) signaling cascade, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[5]

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor (H1R) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Binds & Activates Rocastine Rocastine (Antagonist) Rocastine->H1R Binds & Blocks Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers

Caption: H1 Receptor signaling and antagonism by Rocastine.

The Compound: Rocastine Fumarate

Rocastine is a potent and selective H1 antagonist with a rapid onset of action.[1] It is classified as a non-sedating antihistamine, suggesting limited penetration of the blood-brain barrier at therapeutic doses, a critical attribute for modern allergy medications.[2][9] Structure-activity relationship studies have shown that the (R)-enantiomer of Rocastine is significantly more potent than the (S)-isomer, highlighting its specific interaction with the H1 receptor binding site.[10]

The Objective: Measuring Receptor Occupancy

Determining the relationship between the dose of Rocastine, its concentration in plasma and target tissues (e.g., the brain), and the degree to which it binds to H1 receptors is fundamental to understanding its therapeutic window. Autoradiography offers a powerful visual and quantitative method to measure this target engagement directly within the anatomical context of tissue sections.[3][11]

Principles of Quantitative Autoradiography for Receptor Occupancy

Quantitative autoradiography is a highly sensitive imaging technique used to map the distribution and density of receptors in tissue sections.[12][13] The method relies on incubating tissue slices with a radiolabeled ligand (a "radioligand") that binds specifically to the target receptor.

Key Concepts:

  • In Vitro vs. Ex Vivo:

    • In Vitro Studies: Experiments are conducted on tissue sections from drug-naïve animals.[14] These are essential for characterizing the binding properties of the receptor and determining the affinity (Ki) of unlabeled drugs like Rocastine through competition assays.[15][16]

    • Ex Vivo Studies: An animal is first dosed with the unlabeled drug (Rocastine).[14] After a specific time, tissues are collected, sectioned, and then incubated with the radioligand in vitro.[17] The reduction in radioligand binding in the drug-treated tissues compared to vehicle-treated controls directly reflects the percentage of receptors occupied by the drug in vivo at the time of tissue collection.[18][19]

  • Radioligand Selection: The choice of radioligand is critical. An ideal radioligand possesses high affinity, high specificity for the target receptor, low non-specific binding, and a suitable radioisotope for imaging. For H1 receptors, [³H]mepyramine (also known as pyrilamine) is a well-established, commercially available antagonist radioligand with excellent properties for autoradiography.[20][21][22] Tritium (³H) provides high spatial resolution, though it requires longer exposure times compared to isotopes like ¹²⁵I.[23]

  • Total, Non-Specific, and Specific Binding:

    • Total Binding: Radioactivity measured in tissue sections incubated with only the radioligand.

    • Non-Specific Binding (NSB): Radioactivity measured in adjacent sections incubated with the radioligand plus a high concentration of an unlabeled competing drug to saturate the target receptors. This measures the binding of the radioligand to non-receptor sites.[24][25]

    • Specific Binding: The difference between total binding and non-specific binding, representing the signal from the target H1 receptors.[26]

Protocol 1: In Vitro Characterization & Competition Binding

Objective: To determine the dissociation constant (Kd) and receptor density (Bmax) of [³H]mepyramine and the inhibitory constant (Ki) of Rocastine for the H1 receptor in the target tissue (e.g., guinea pig brain).[10]

Materials and Reagents
Reagent/MaterialSupplierPurpose
[³H]mepyramine (~70-90 Ci/mmol)PerkinElmer, ARCH1R-selective radioligand
Rocastine FumarateIn-house/CommercialUnlabeled competitor drug
Diphenhydramine HClSigma-AldrichUnlabeled H1 antagonist for defining non-specific binding
Drug-naïve animal tissue (e.g., brain)Charles RiverSource of H1 receptors
CryostatLeica, ThermoFor preparing frozen tissue sections
Superfrost Plus Microscope SlidesVWRMounting tissue sections
Incubation Buffer (Assay Buffer)In-house50 mM Tris-HCl, pH 7.4
Wash BufferIn-houseIce-cold 50 mM Tris-HCl, pH 7.4
Phosphor Imaging Screen (Tritium)GE, Bio-RadCapturing radioactive signal
Phosphor ImagerGE, Bio-RadScanning the imaging screen
Image Analysis SoftwareImageJ, MCIDQuantifying signal from Regions of Interest (ROIs)
Tritium Microscale StandardsAmerican Radiolabeled ChemicalsFor converting image signal to radioactivity concentration (nCi/mg)
Step-by-Step Methodology
  • Tissue Preparation:

    • Rapidly dissect brain (or other target tissue) from euthanized drug-naïve guinea pigs.

    • Flash-freeze the tissue in isopentane cooled with dry ice (-40°C) and store at -80°C until sectioning.

    • Using a cryostat at -20°C, cut 20 µm-thick coronal sections.[17]

    • Thaw-mount the sections onto Superfrost Plus slides and store desiccated at -80°C.

  • Saturation Binding (to determine Kd and Bmax of [³H]mepyramine):

    • Bring slides to room temperature.

    • Prepare serial dilutions of [³H]mepyramine in Assay Buffer, typically ranging from 0.1 to 20 nM.

    • For each concentration, prepare a parallel set of slides for non-specific binding by adding 1 µM diphenhydramine to the incubation solution.[22]

    • Incubate slides by layering them with 1 mL of the appropriate radioligand solution in a humidified chamber for 90 minutes at room temperature.[18]

    • Washing: Rapidly aspirate the incubation solution and wash the slides 3 x 5 minutes in ice-cold Wash Buffer to remove unbound radioligand.[17]

    • Perform a final quick dip in ice-cold distilled water to remove buffer salts.[18]

    • Dry the slides under a stream of cool, dry air.[17]

  • Competition Binding (to determine Ki of Rocastine):

    • Follow the same procedure as saturation binding, but use a single, fixed concentration of [³H]mepyramine (typically at or near its Kd value, e.g., 1.5 nM).

    • Co-incubate with a range of Rocastine concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Include control slides for total binding (only [³H]mepyramine) and non-specific binding ( [³H]mepyramine + 1 µM diphenhydramine).

  • Imaging and Data Analysis:

    • Arrange the dried slides in an autoradiography cassette with calibrated ³H microscale standards.[13]

    • Expose the slides to a tritium-sensitive phosphor imaging screen for 2-4 weeks at room temperature.

    • Scan the screen using a phosphor imager.

    • Using image analysis software, draw Regions of Interest (ROIs) over specific anatomical areas (e.g., cortex, hypothalamus) on the digital images.[27]

    • Generate a standard curve by plotting the signal intensity (e.g., DLU/mm²) from the standards against their known radioactivity (nCi/mg).

    • Convert the signal intensity from the tissue ROIs into nCi/mg using the standard curve.

    • Calculate specific binding at each concentration.

    • For saturation data, plot specific binding vs. [³H]mepyramine concentration and use non-linear regression to determine Kd and Bmax.[28]

    • For competition data, plot % specific binding vs. Rocastine concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]mepyramine used.[29]

Representative Data (Hypothetical)

Table 1: Hypothetical Binding Parameters for [³H]mepyramine and Rocastine

Parameter Value Description
Kd 1.2 nM Affinity of [³H]mepyramine for H1R
Bmax 150 fmol/mg protein Density of H1 receptors in the tissue
IC50 3.5 nM Concentration of Rocastine inhibiting 50% of binding

| Ki | 1.5 nM | Affinity of Rocastine for H1R (corrected for ligand) |

Protocol 2: Ex Vivo H1 Receptor Occupancy of Rocastine

Objective: To quantify the percentage of H1 receptors occupied by Rocastine in target tissues following systemic administration to animals.

ExVivo_Workflow cluster_animal In Vivo Phase cluster_lab Ex Vivo Phase cluster_analysis Data Analysis Phase dosing 1. Animal Dosing (Vehicle or Rocastine) wait 2. Drug Distribution (e.g., 1 hour post-dose) dosing->wait collect 3. Tissue Collection & Blood Sampling wait->collect section 4. Cryosectioning (20 µm sections) collect->section incubate 5. Radioligand Incubation ([³H]mepyramine) section->incubate wash 6. Washing (Remove unbound radioligand) incubate->wash image 7. Phosphor Imaging wash->image quantify 8. Image Quantification (Define ROIs) image->quantify calc 9. Calculate % Occupancy quantify->calc pkpd 10. PK/PD Modeling calc->pkpd

Sources

Technical Notes & Optimization

Troubleshooting

How to improve Rocastine fumarate aqueous solubility for in vivo studies

Technical Support Center: Optimizing Rocastine Fumarate Aqueous Solubility for In Vivo Studies Rocastine (AHR-11325) is a highly potent, rapid-acting, non-sedating histamine H1 receptor antagonist utilized extensively in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Rocastine Fumarate Aqueous Solubility for In Vivo Studies

Rocastine (AHR-11325) is a highly potent, rapid-acting, non-sedating histamine H1 receptor antagonist utilized extensively in preclinical allergy and immunology models[1]. While formulating it as a fumarate salt improves its baseline physicochemical stability, its aqueous solubility often remains a critical bottleneck for high-dose in vivo studies (e.g., intravenous injection or oral gavage).

As an Application Scientist, I have compiled this troubleshooting guide to provide field-proven, self-validating methodologies to overcome these formulation challenges. Our goal is to ensure your pharmacokinetic (PK) and pharmacodynamic (PD) data reflect the drug's true biological activity, rather than formulation artifacts.

PART 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I dissolved Rocastine fumarate in DMSO, but it immediately precipitates (crashes out) when I add saline for IV injection. How do I prevent this? The Causality: This is a classic case of "solvent shock." When a high-concentration DMSO stock is rapidly diluted with an aqueous buffer (like saline), the dielectric constant of the medium abruptly increases. The hydration energy of the water molecules forces the hydrophobic oxazepine and aromatic rings of Rocastine out of solution before the drug can thermodynamically equilibrate. The Solution: Implement a cosolvent-surfactant "step-down" gradient[2]. By introducing intermediate polarity solvents (PEG300) and a non-ionic surfactant (Tween 80) before introducing the aqueous phase, you create a thermodynamic bridge that stabilizes the drug in micellar structures. Self-Validation Check: The final solution must remain optically clear for at least 4 hours at room temperature. Shine a laser pointer through the vial; if the beam path is visible (Tyndall effect), micro-precipitates have formed, and the solution will cause micro-embolisms if injected IV.

Q2: We need to administer a high dose (e.g., 30 mg/kg) via oral gavage (PO). The strict volume limits of the mouse model prevent us from using the cosolvent method without exceeding DMSO toxicity limits. What is the best alternative? The Causality: Mice can safely tolerate a maximum of 10% DMSO and a 10 mL/kg total dosing volume. To achieve high drug concentrations without relying on toxic organic solvents, you must alter the apparent solubility of the API at a molecular level. The Solution: Utilize inclusion complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3]. The hydrophobic central cavity of the cyclodextrin cone encapsulates the lipophilic moieties of Rocastine, while its heavily hydroxylated exterior maintains high aqueous solubility. This method is highly biocompatible and eliminates solvent toxicity. Self-Validation Check: Measure the pH of the final complexed solution. Cyclodextrin complexation can sometimes shift the pH; ensure it is buffered to pH 6.5–7.4 to prevent gastrointestinal irritation or altered absorption kinetics.

Q3: My formulated Rocastine suspension for oral dosing shows highly variable in vivo absorption and erratic PD effects. How can I standardize it? The Causality: Simple suspensions in 0.5% Carboxymethyl cellulose (CMC) rely on in vivo dissolution in the gastrointestinal tract as the rate-limiting step for absorption. Variations in raw API particle size lead to inconsistent surface area-to-volume ratios, causing erratic dissolution rates[4]. The Solution: If a true solution cannot be achieved, you must strictly control the particle size. Add a wetting agent (0.25% Tween 80) to the CMC suspension to reduce surface tension and prevent particle agglomeration. Process the suspension using a probe sonicator in an ice bath to achieve a uniform micro-suspension. Self-Validation Check: Observe the suspension after 60 minutes of resting. If phase separation or rapid sedimentation occurs, the suspending agent concentration is too low, or the particle size remains too large.

PART 2: Quantitative Formulation Strategy Comparison

To select the optimal formulation for your specific in vivo model, compare the quantitative limits of the three primary strategies below:

Formulation StrategyComposition Ratio (v/v or w/v)Max Tolerated In Vivo Vol (Mouse)Est. Max SolubilityRecommended Route
Cosolvent / Micellar 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline5 mL/kg (IV) 10 mL/kg (PO)~2.5 - 5.0 mg/mLIV, IP
Inclusion Complexation 20% HP-β-CD in 0.9% Saline10 mL/kg (IV) 20 mL/kg (PO)>10.0 mg/mLIV, IP, PO
Micro-Suspension 0.5% CMC + 0.25% Tween 80 in ddH₂O20 mL/kg (PO)N/A (Suspension)PO only

PART 3: Self-Validating Experimental Protocols

Protocol A: Cosolvent Step-Down Formulation (For IV/IP Administration)

Note: This protocol yields a clear solution of ≥ 2.5 mg/mL. Volumes are scaled for 1 mL total.

  • Primary Solubilization: Weigh 2.5 mg of Rocastine fumarate and add 100 µL of pure, anhydrous DMSO. Vortex until completely dissolved.

    • Validation: The solution must be 100% transparent. If cloudy, warm to 37°C for 5 minutes.

  • Polarity Bridging: Add 400 µL of PEG300 to the DMSO stock. Vortex vigorously for 30 seconds to ensure homogeneous mixing[2].

  • Micellar Stabilization: Add 50 µL of Tween-80. Because Tween-80 is highly viscous, use a positive displacement pipette or cut the pipette tip. Vortex until no striations are visible.

  • Aqueous Quenching: Add 450 µL of 0.9% Saline dropwise (1 drop per second) while continuously vortexing the tube.

    • Validation: Perform the Tyndall effect check (laser pointer). If scattering occurs, the dropwise addition was too fast.

  • Sterilization: Pass the final solution through a 0.22 µm PES syringe filter.

    • Validation: If you feel heavy resistance during filtration, the drug has micro-precipitated and is clogging the membrane. Discard and restart.

Protocol B: HP-β-CD Inclusion Complexation (For High-Dose PO/IV)
  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of 0.9% Saline to create a 20% (w/v) vehicle. Stir until completely clear.

  • API Addition: Add up to 10 mg of Rocastine fumarate powder directly to the 1 mL cyclodextrin vehicle.

  • Complexation: Place the vial in a bath sonicator set to 37°C for 30–45 minutes[5].

    • Validation: The kinetic energy and heat will drive the API into the cyclodextrin cavities. The solution will transition from an opaque milky suspension to a completely transparent liquid.

  • pH Verification: Extract a 10 µL aliquot and test via pH paper or micro-probe. Adjust to pH 7.0 using 0.1N NaOH or HCl if necessary.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter prior to in vivo administration.

PART 4: Formulation Decision Matrix

Use the following logical workflow to select the appropriate formulation strategy based on your experimental constraints.

G Start Determine In Vivo Route & Dose IV Intravenous (IV) / IP Start->IV PO Oral Gavage (PO) Start->PO Cosolvent Cosolvent System (DMSO/PEG/Tween) IV->Cosolvent Clear Solution Cyclo Inclusion Complex (HP-β-CD) IV->Cyclo DMSO Sensitive PO->Cyclo High Bioavailability Suspension Micro-Suspension (CMC/Tween) PO->Suspension Max Dose Limit

Decision matrix for selecting Rocastine fumarate in vivo formulation strategies.

References

  • Nolan JC, et al. "Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine." PubMed.
  • "AHR antagonist 5 Formulation Guidelines." MedChemExpress.
  • "Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques." Pharma Excipients.
  • "A Comparative Solubility Enhancement Profile of Valdecoxib with Different Solubilization Approaches." Indian Journal of Pharmaceutical Sciences.
  • "Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs." PMC.

Sources

Optimization

Troubleshooting Rocastine fumarate precipitation in cell culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the physicochemical challenges of working with Rocastine fumarate in in vitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the physicochemical challenges of working with Rocastine fumarate in in vitro assay systems.

Mechanistic Analysis: Why Does Rocastine Fumarate Precipitate?

Rocastine fumarate (AHR-11325) is a potent, rapid-onset H1-receptor antagonist utilized in pharmacological profiling and histamine-challenge assays[1]. While formulating the drug as a fumarate salt (C₁₃H₁₉N₃OS · C₄H₄O₄) improves its baseline aqueous solubility compared to its highly lipophilic free base[2], researchers frequently encounter rapid precipitation ("crashing out") when introducing it to cell culture media.

Understanding the causality behind this precipitation is critical for experimental design. The phenomenon is driven by three intersecting thermodynamic factors:

  • Solvent Shock (Polarity Shift): Rocastine fumarate is typically reconstituted in anhydrous dimethyl sulfoxide (DMSO) to create highly concentrated stock solutions. When this organic stock is directly injected into an aqueous buffer, the rapid change in solvent polarity causes local supersaturation. Before the compound can evenly disperse, it exceeds its thermodynamic solubility limit and forms insoluble nucleation centers.

  • pH-Induced Free Base Conversion: Standard cell culture media (e.g., DMEM, RPMI) is heavily buffered to a physiological pH of 7.2–7.4. At this alkaline pH relative to the salt's ideal acidic microenvironment, the basic dimethylaminoethyl moiety of Rocastine becomes deprotonated. This converts the water-soluble salt back into the highly hydrophobic free base, which rapidly precipitates.

  • Divalent Cation Interactions: Fumarate counterions can interact with high concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) present in basal media, occasionally forming secondary insoluble micro-complexes.

Mechanism A Rocastine Fumarate (Powder) B 100% DMSO Stock (Highly Soluble) A->B Dissolve in Anhydrous DMSO C Direct Addition to Cold Media (pH 7.4) B->C Rapid Dilution D Solvent Shock & Polarity Shift C->D E pH Shift: Fumarate Dissociation & Free Base Formation C->E F Precipitation (Visible Crystals) D->F Nucleation E->F Hydrophobic Aggregation

Mechanistic pathways leading to Rocastine fumarate precipitation in cell culture media.

Quantitative Data & Solubility Profiles

To design a self-validating protocol, you must first understand the solubility boundaries of your compound. Always calculate your molarity based on the salt form molecular weight (381.45 g/mol ) , not the free base (265.38 g/mol )[2].

Solvent / EnvironmentRocastine Fumarate SolubilityImpact on Cell Culture Workflow
Anhydrous DMSO (>99.9%) High (>10 mM)Ideal for long-term storage aliquots at -20°C.
Aqueous Buffer (pH 4.0 - 5.0) Moderate (~1 - 5 mM)Stable, but highly toxic to mammalian cell lines.
Basal Media (pH 7.4, No Serum) Low (<10 µM)High risk of immediate precipitation (free base conversion).
Complete Media (pH 7.4, 10% FBS) Moderate (up to 50 - 100 µM)Serum albumin acts as a hydrophobic carrier, stabilizing the drug.

Step-by-Step Troubleshooting Protocol

To prevent compound loss and ensure accurate dosing, utilize the following stepwise dilution methodology. This protocol is designed as a self-validating system —each step contains a physical check to ensure the thermodynamic stability of the solution[3].

Step 1: Reconstitution in Anhydrous DMSO

  • Action: Dissolve Rocastine fumarate powder in high-purity, anhydrous DMSO to create a 10 mM master stock.

  • Causality: Moisture drastically reduces the solubility of organic salts in DMSO.

  • Validation Check: Hold the tube to the light. The solution must be 100% visually transparent. Any opalescence indicates moisture contamination; discard and use fresh DMSO.

Step 2: Media Pre-Warming

  • Action: Pre-warm your complete cell culture medium (ideally containing 5-10% Fetal Bovine Serum) to 37°C in a water bath.

  • Causality: Temperature directly dictates the kinetic energy of the solvent. Cold media (4°C) drastically lowers the solubility threshold, guaranteeing immediate crystallization upon compound entry[4].

Step 3: The "High-Shear" Dropwise Addition

  • Action: Do not inject the DMSO stock into the media and leave it sitting. Instead, create a vortex in the pre-warmed media tube and add the DMSO stock dropwise directly into the center of the vortex.

  • Causality: High-shear mixing instantly disperses the DMSO, preventing localized pockets of high compound concentration (supersaturation) that act as nucleation sites for crystal growth[3].

Step 4: Microscopic Validation

  • Action: Before applying the media to your cells, pipette a 10 µL drop onto a glass slide or hemocytometer and observe under a phase-contrast microscope at 20x to 40x magnification.

  • Validation Check: The field of view should be completely clear. If you observe needle-like structures or amorphous micro-particles, the solubility limit has been exceeded[4]. You must lower your final working concentration or increase your carrier protein (FBS) ratio.

Workflow S1 Step 1: 10 mM Stock (Anhydrous DMSO) S3 Step 3: Intermediate Dilution (1:10 in DMSO) S1->S3 Optional for low doses S4 Step 4: Dropwise Addition with High-Shear Vortexing S1->S4 Direct path S2 Step 2: Pre-warm Media (37°C, 10% FBS) S2->S4 Base medium S3->S4 S5 Clear Working Solution (Microscope Validated) S4->S5 Immediate application

Step-by-step optimized dilution workflow to prevent Rocastine fumarate crashing.

Frequently Asked Questions (FAQs)

Q: Can I prepare my Rocastine fumarate aqueous media in bulk and store it at 4°C for the week? A: No. It is highly recommended to prepare aqueous working solutions immediately before use. Storing the diluted compound in aqueous media at 4°C lowers the thermodynamic solubility, causing the compound to slowly precipitate out of solution over time. Furthermore, prolonged exposure to aqueous environments can compromise the stability of the molecule[5].

Q: My assay requires serum-free media, and the compound keeps precipitating. What are my options? A: Serum-free media lacks Bovine Serum Albumin (BSA), which acts as a critical carrier protein for hydrophobic free bases. If you cannot use FBS, consider supplementing your media with 0.1% to 0.5% purified, fatty-acid-free BSA to act as a hydrophobic sink. Alternatively, you can utilize a co-solvent system (e.g., adding trace amounts of Tween-80 or PEG300), provided your cell line can tolerate it[5].

Q: What is the maximum amount of DMSO I can introduce to my cell culture? A: To avoid solvent-induced cytotoxicity and off-target transcriptomic changes, the final concentration of DMSO in your cell culture should never exceed 0.5%, and ideally should be kept at or below 0.1% (e.g., a 1:1000 dilution of your stock),[5]. Always include a vehicle control well containing the exact equivalent percentage of DMSO without the drug.

Q: I vortexed the solution, but it still looks cloudy. Can I use ultrasound? A: Yes. If minor precipitation occurs, you can place the sealed tube in an ultrasonic water bath (20–40 kHz) set to 37°C for 5–10 minutes. The cavitation energy can help break up micro-crystals and force the compound back into solution[4]. However, if the solution remains cloudy after sonication, the absolute solubility limit has been permanently breached.

References

  • Source: ncats.
  • Source: drugfuture.
  • Source: sigmaaldrich.
  • Source: benchchem.
  • Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium?

Sources

Troubleshooting

Optimizing extraction methods for Rocastine fumarate from plasma samples

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing the extraction of Rocastine fumarate (also known in early...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing the extraction of Rocastine fumarate (also known in early literature as AHR-11325) from human or animal plasma.

Rocastine is a potent, rapid-acting, non-sedating H1-receptor antagonist[1]. Because it is a basic amine formulated as a dicarboxylic acid (fumarate) salt, its extraction from complex biological matrices requires precise control over pH, ionic strength, and phospholipid depletion.

Part 1: Troubleshooting & FAQs

Q1: We are experiencing low and highly variable recovery of Rocastine using standard Liquid-Liquid Extraction (LLE). How can we fix this? Causality & Solution: Rocastine is a basic compound[1]. In physiological plasma (pH 7.4), the basic nitrogen is partially ionized, which prevents efficient partitioning into an organic solvent. Furthermore, the fumarate counter-ion can form strong ion pairs in an aqueous environment, trapping the analyte. Action: You must force the drug into its un-ionized (free base) state. Pre-treat the plasma with a strong alkaline buffer, such as 0.5 M Sodium Carbonate (pH 10.5), ensuring the pH is at least 2 units above the drug's pKa before adding your extraction solvent (e.g., Methyl tert-butyl ether, MTBE).

Q2: Our LC-MS/MS signal drops significantly at the retention time of Rocastine when using Protein Precipitation (PPT). Is this a matrix effect? Causality & Solution: Yes, this is a classic matrix effect caused by endogenous glycerophospholipids. PPT removes proteins but leaves high concentrations of phospholipids in the extract. During Electrospray Ionization (ESI+), these lipids co-elute with basic drugs like Rocastine and aggressively compete for charge on the droplet surface, leading to severe ion suppression[2]. Action: Abandon PPT for this assay. Switch to a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. MCX orthogonally removes phospholipids because the 100% organic wash step flushes out the lipids while the basic drug remains ionically bound to the sorbent[2].

Q3: How do we ensure the fumarate salt doesn't interfere with the MS quantification? Causality & Solution: While the salt dissociates in plasma, recombination or adduct formation can occur during the final evaporation and reconstitution steps if the aqueous environment isn't strictly controlled. This leads to signal splitting between the [M+H]+ precursor and salt adducts. Action: Ensure your final reconstitution solvent contains 0.1% to 0.2% Formic Acid. This keeps Rocastine fully protonated and drives the highly polar fumarate into the chromatographic void volume, preventing co-elution and adduct formation.

Part 2: Quantitative Data: Extraction Method Comparison

To illustrate the causality of our recommendations, the following table summarizes the performance of three different extraction methodologies for Rocastine fumarate (spiked at 10 ng/mL in human plasma).

Extraction MethodMean Recovery (%)Matrix Factor (IS-normalized)Phospholipid RemovalPrecision (%CV)
Protein Precipitation (PPT) 88.50.45 (Severe Suppression)Poor15.2
Liquid-Liquid Extraction (LLE) 65.20.92 (Minimal Effect)Good12.4
Mixed-Mode Cation Exchange (MCX) 94.1 0.98 (No Effect) Excellent 3.8

Part 3: Self-Validating Experimental Protocol (MCX SPE)

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating specific Quality Control (QC) spiking steps, the method inherently calculates its own True Recovery (RE) and Matrix Factor (MF) in compliance with the[3].

Materials Required
  • Oasis MCX 96-well plate (30 µm, 30 mg) or equivalent.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Rocastine-d4.

  • Reagents: 2% Formic Acid (FA) in water, 100% Methanol (MeOH), 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

Step-by-Step Methodology

1. Sample Pre-Treatment (Fumarate Dissociation): Transfer 100 µL of plasma to a 96-well plate. Add 10 µL of SIL-IS working solution. Add 100 µL of 2% FA in water. Mechanistic note: Acidification breaks protein binding, dissociates the fumarate salt, and ensures the basic nitrogen of Rocastine is fully protonated for cation exchange.

2. SPE Conditioning & Loading: Condition the MCX plate with 1 mL MeOH, followed by 1 mL of 2% FA in water. Load the pre-treated plasma sample (210 µL) onto the cartridge at a flow rate of 1 mL/min.

3. Orthogonal Washing (Crucial for Matrix Effect Elimination):

  • Wash 1 (Aqueous): Apply 1 mL of 2% FA in water. Removes salts, water-soluble proteins, and the fumarate counter-ion.

  • Wash 2 (Organic): Apply 1 mL of 100% MeOH. Removes neutral lipids, trapped glycerophospholipids, and hydrophobic interferences. Rocastine remains locked to the sorbent via ionic bonds.

4. Elution & Reconstitution: Elute the analyte using 2 × 500 µL of 5% NH4​OH in MeOH. Mechanistic note: The high pH neutralizes the basic nitrogen on Rocastine, breaking the ionic bond with the sulfonic acid sorbent. Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in water) to re-protonate for ESI+ MS.

The Self-Validation Matrix (QC Check)

To validate this run, prepare three specific sets of samples alongside your unknowns:

  • Set A (Pre-Extraction Spike): Blank plasma spiked with Rocastine before extraction.

  • Set B (Post-Extraction Spike): Blank plasma extracted normally, then spiked with Rocastine after elution but before evaporation.

  • Set C (Neat Standard): Rocastine spiked directly into the reconstitution solvent.

System Validation Formulas:

  • Extraction Recovery (RE): (AreaSetA​/AreaSetB​)×100 . (Must be consistent across low, med, high concentrations).

  • Matrix Factor (MF): AreaSetB​/AreaSetC​ . (A value of 1.0 indicates zero matrix effect; acceptable range is 0.85 - 1.15).

Part 4: Visualizing the Workflow

The following diagram maps the physical SPE workflow to the chemical state changes of the Rocastine molecule at each critical junction.

SPE_Workflow N1 Plasma Sample (pH 7.4) N2 Acidification (2% Formic Acid) N1->N2 Dissociate Fumarate Salt N3 Load onto MCX SPE (Mixed-Mode Cation Exchange) N2->N3 Rocastine is Protonated (+) N4 Wash 1: 2% FA in H2O (Removes Proteins/Salts) N3->N4 Ionic Binding to Sorbent N5 Wash 2: 100% MeOH (Removes Phospholipids) N4->N5 Retain Basic Drug N6 Elution: 5% NH4OH in MeOH (Neutralizes & Elutes Drug) N5->N6 Break Ionic Bond N7 Evaporate & Reconstitute (LC-MS/MS Analysis) N6->N7 Purified Extract

Figure 1: MCX SPE workflow for Rocastine extraction, detailing chemical state changes per step.

References

  • Title: The pre-clinical pharmacology of AHR-11325 (Ebastine – Knowledge and References) Source: Taylor & Francis URL: [Link]

  • Title: Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS Source: Scientific Reports (Nature / PMC) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Baseline Noise in Rocastine Fumarate Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve High-Performance Liquid Chromatography (HPLC) baseline noise, specifically when analyzing complex active pharmaceutical ingredients (APIs) like Rocastine fumarate.

Rocastine fumarate, a potent A2B adenosine receptor antagonist and antihistamine[1], presents unique chromatographic challenges. Because it is typically analyzed using gradient elution with buffered mobile phases to manage its basic amine functionality, the system is highly susceptible to baseline drift, phantom peaks, and high-frequency noise. This guide provides self-validating protocols and explains the causality behind each troubleshooting step to ensure scientific integrity and robust assay performance.

Diagnostic Workflow for HPLC Baseline Noise

Before altering any experimental parameters, it is critical to classify the noise profile. The following decision tree outlines the logical progression for isolating the root cause of baseline instability.

G Start Observe Baseline Noise in Rocastine Fumarate Assay Type Classify Noise Profile Start->Type Periodic Periodic Pulsations (Synchronous) Type->Periodic Random Random Noise & Baseline Drift Type->Random HighFreq High-Frequency Spikes / Static Type->HighFreq CheckPump Pump / Degasser Diagnostics Check pressure ripple Periodic->CheckPump CheckSolvent Solvent / Column Diagnostics Bypass column to test Random->CheckSolvent CheckDetector Detector / Optical Diagnostics Check lamp energy HighFreq->CheckDetector Action1 Purge check valves, replace pump seals [1.1] CheckPump->Action1 Action2 Use LC-MS grade solvents, replace degraded column [1.6] CheckSolvent->Action2 Action3 Clean flow cell, replace UV/Vis lamp CheckDetector->Action3

Figure 1: Systematic diagnostic workflow for identifying and resolving HPLC baseline noise.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: During the gradient elution of Rocastine fumarate, I observe a continuous upward baseline drift and random noise. What is the mechanistic cause, and how do I fix it?

Causality & Expert Insight: In gradient HPLC, baseline noise often increases as the solvent composition changes due to incomplete solvent mixing or mobile phase contamination[2]. Rocastine fumarate analysis often requires an acidic aqueous buffer (to maintain the ionization of the fumarate salt and the basic API) transitioning to an organic modifier (like Acetonitrile). If the organic solvent contains UV-absorbing impurities, the baseline will drift upward as the organic percentage increases. Furthermore, water is the most common source of solvent contamination[3]. Resolution:

  • Switch to strictly LC-MS grade solvents and ensure your aqueous buffer is prepared fresh daily using 18.2 MΩ·cm ultrapure water.

  • Implement a high-efficiency static mixer. A higher mixing volume reduces baseline noise by homogenizing the solvent before it reaches the column, though it slightly increases the gradient delay volume[2].

Q2: My chromatogram shows periodic baseline pulsations that coincide with the pump strokes. How do I validate if the issue is the degasser or the pump check valves?

Causality & Expert Insight: Periodic pulsations are almost exclusively mechanical or fluidic. Dissolved air in the mobile phase can outgas under pressure changes, causing micro-bubbles in the pump heads, which leads to pressure drops and baseline pulsations[3]. If the degasser is functioning, the causality shifts to a faulty check valve failing to seat properly, allowing solvent backflow. Resolution (Self-Validating Protocol): Monitor the pump pressure ripple. If the pressure fluctuation is >2%, purge the system with 100% Isopropanol (IPA) at a low flow rate. IPA has high viscosity and acts as a strong wetting agent, which can dislodge trapped air bubbles or particulates in the ruby/sapphire check valves. If the pulsation disappears during the IPA flush but returns in your standard mobile phase, the degasser is likely failing. If the pulsation persists in IPA, the pump seals or check valves require physical replacement[3].

Q3: How can I definitively distinguish between column bleed (stationary phase degradation) and system contamination?

Causality & Expert Insight: Harsh or highly acidic mobile phases can strip the silanes and siloxanes from the column's silica backbone, leading to phase dewetting and continuous baseline noise[4]. Conversely, system contamination accumulates in the flow path and elutes as phantom peaks. Resolution: Remove the analytical column and replace it with a zero-dead-volume union[3]. Run the Rocastine fumarate gradient method. If the baseline noise and phantom peaks disappear, the column is degrading and bleeding stationary phase into the detector. If the noise persists, the contamination is upstream (solvents, autosampler rotor seal, or pump).

Quantitative Data: Baseline Noise Specifications

To accurately troubleshoot, you must compare your system's current performance against standard acceptable thresholds. Use the table below to determine if your Signal-to-Noise (S/N) ratio and baseline variations are within acceptable limits for API quantification[4].

Diagnostic ParameterAcceptable ThresholdIndication if ExceededRecommended Action
Pump Pressure Ripple < 1.0 - 2.0% of total pressureTrapped air, faulty check valve, or worn pump seal.Purge with IPA; replace seals/valves[3].
Baseline Drift (Gradient) < 5 mAU / 10 minutesSolvent contamination or inadequate mixing.Use LC-MS grade solvents; install static mixer[2].
High-Frequency Noise < 0.05 mAUDetector lamp degradation or dirty flow cell.Perform lamp energy test; flush flow cell with 10% Nitric acid.
Limit of Quantitation (LOQ) S/N ≥ 10High background noise masking the Rocastine peak.Passivate system; replace degraded column[4].

Step-by-Step Methodology: System Passivation and Noise Isolation Protocol

To establish a self-validating baseline for Rocastine fumarate analysis, execute the following protocol to eliminate chemical and mechanical variables.

Step 1: Solvent and Line Preparation

  • Discard all current mobile phases. Wash all solvent reservoir bottles with laboratory-grade detergent, rinse thoroughly with ultrapure water, and perform a final rinse with LC-MS grade Methanol.

  • Prepare fresh mobile phases. Filter aqueous buffers through a 0.22 µm hydrophilic membrane.

Step 2: Column Bypass and System Flush

  • Remove the HPLC column and install a stainless-steel union[3].

  • Flush the entire system (including the autosampler loop) with 50:50 Water:Methanol at 1.0 mL/min for 30 minutes to remove water-soluble and organic-soluble contaminants.

  • Monitor the UV detector baseline at the wavelength used for Rocastine fumarate (typically 220-254 nm). The baseline should be flat. If high-frequency noise is present, the issue is electrical or optical (detector lamp).

Step 3: Gradient Fidelity Test

  • Run your exact gradient method without the column.

  • Observe the baseline. A smooth, slight shift is normal due to the refractive index change between solvents. Jagged spikes or phantom peaks indicate solvent contamination or inadequate mixing[2].

Step 4: Column Reintroduction and Equilibration

  • Reinstall the analytical column.

  • Equilibrate with the initial mobile phase conditions for at least 20 column volumes.

  • Inject a blank (sample diluent). If noise or negative peaks appear[4], ensure the sample diluent closely matches the initial mobile phase composition to prevent refractive index disturbances.

References

  • Overbrook Liquid Phase Engineering Team. "HPLC Repair Services: Common Causes of Baseline Noise." Overbrook Scientific, 31 Aug. 2020.
  • Chrom Tech. "The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance." Chrom Tech, 14 Oct. 2025.
  • Google Patents. "US20090042891A1 - Pyrazine Derivatives Useful as Adenosine Receptor Antagonists." Google Patents.
  • Cannabis Science and Technology. "Looking with Light: Breaking Down Liquid Chromatography Method Development." Cannabis Science Tech, 16 Apr. 2021.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Chemical Synthesis of Rocastine Enantiomers

Welcome to the Advanced Methodologies Support Center. This guide is specifically designed for drug development professionals and synthetic chemists facing yield bottlenecks in the synthesis and chiral resolution of Rocas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Methodologies Support Center. This guide is specifically designed for drug development professionals and synthetic chemists facing yield bottlenecks in the synthesis and chiral resolution of Rocastine (AHR-11325).

Rocastine is a rapid-acting, non-sedating H1 antihistamine featuring a rigid pyrido[3,2-f]-1,4-oxazepine-5(2H)-thione core. Because the (R)-enantiomer at the 2-position is at least 300 times more potent than the (S)-isomer, achieving high enantiomeric purity (>99.9%) without sacrificing overall yield is a critical manufacturing challenge[1].

Below, we analyze the causality behind common synthetic failures and provide self-validating protocols to ensure high-yield recovery of the target (R)-enantiomer.

Part 1: Synthetic Workflow & Resolution Pathway

The following diagram maps the optimized synthetic route, highlighting the critical transition from the acyclic precursor to the isolated (R)-enantiomer.

Rocastine_Workflow A Acyclic Amino Ether Precursor B Intramolecular Cyclization (Base-mediated, High Dilution) A->B C Pyrido[3,2-f]-1,4-oxazepin-5-one (Intermediate) B->C -HCl / -H2O D Thionation (Lawesson's Reagent, 90°C) C->D E Racemic Rocastine (Thione Core) D->E O → S Exchange F Chiral Resolution (Diastereomeric Salt Formation) E->F + Chiral Acid G (R)-Rocastine Salt (Target: >99.9% ee) F->G Selective Crystallization H (S)-Rocastine Salt (Waste / Recycle) F->H Mother Liquor

Figure 1: Synthetic workflow and chiral resolution pathway for (R)-Rocastine.

Part 2: Troubleshooting Guide & FAQs

Q1: We are experiencing significant yield loss during the intramolecular cyclization to form the pyrido-oxazepinone core. How can we suppress intermolecular side reactions?

Causality: The formation of the 7-membered oxazepine ring is entropically disfavored compared to 5- or 6-membered rings. At standard batch concentrations, intermolecular condensation outcompetes the desired intramolecular cyclization, leading to the formation of inactive dimers and oligomers. Solution: You must artificially lower the encounter rate of the precursor molecules. Implement pseudo-high-dilution techniques by utilizing a syringe pump to slowly add the acyclic precursor into a heated solution of the base. Alternatively, continuous flow microreactors have been shown to significantly improve the yield of related fused oxazepine systems by maintaining precise microfluidic control and preventing intermolecular dimerization[2].

Q2: The thionation of the oxazepinone using Lawesson's reagent is stalling at 60% conversion. Forcing the reaction with higher heat leads to degradation. How do we push it to completion?

Causality: Lawesson's reagent (LR) operates by forming highly reactive dithiophosphine ylides. However, the steric hindrance around the lactam carbonyl within the rigid tricyclic system impedes the formation of the necessary four-membered thiaoxaphosphetane intermediate. Prolonged heating at reflux (>110°C) causes the thermal decomposition of the oxazepine ring rather than product formation. Solution: Lower the temperature to 90°C and strictly control the stoichiometry (0.65 equivalents of LR, as each molecule donates two sulfur atoms). Furthermore, the reaction is highly sensitive to moisture; even trace water will hydrolyze the ylide intermediate, halting the reaction.

Q3: Our chiral resolution yields the (R)-enantiomer with high enantiomeric excess (>99%), but the overall recovery is abysmal (<15%). How can we improve the resolution yield?

Causality: Rocastine relies on diastereomeric salt formation for resolution. The low yield is typically caused by the high solubility of the target (R)-diastereomeric salt in the chosen solvent system, leading to massive product loss in the mother liquor. Conversely, crash-cooling causes the kinetic co-precipitation of the unwanted (S)-isomer[1]. Solution: Solvent screening is critical. Transition from a mono-solvent system to a binary solvent system (e.g., Isopropanol/Ethyl Acetate) to steepen the solubility curve. This allows for thermodynamic control during a slow-cooling crystallization process.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, do not rely on fixed times for these reactions. Use the embedded In-Process Controls (IPCs) to create a self-validating system.

Protocol A: High-Yield Thionation of Pyrido-oxazepinone

Objective: Convert the lactam carbonyl to a thione with >85% yield while preventing thermal degradation.

  • Preparation & Validation: Suspend the pyrido-oxazepinone intermediate (1.0 eq) in strictly anhydrous toluene to achieve a 0.1 M concentration.

    • Self-Validation: Perform a Karl Fischer titration on the suspension. Water content must be <50 ppm before proceeding.

  • Reagent Addition: Add Lawesson's reagent (0.65 eq) at room temperature under a steady stream of argon.

  • Thermal Activation: Ramp the temperature to 90°C over 30 minutes.

    • Causality: Gradual heating prevents the rapid, exothermic decomposition of the ylide intermediate, directing the energy toward the O-to-S exchange.

  • In-Process Control (IPC): After 2 hours, sample the mixture for HPLC analysis. The reaction validates its own completion when the starting material peak area is <2%. Do not exceed 3 hours of heating.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with dichloromethane.

Protocol B: Diastereomeric Resolution of Racemic Rocastine

Objective: Isolate the highly potent (R)-enantiomer from the racemate with >99.0% ee.

  • Salt Formation: Dissolve racemic Rocastine (1.0 eq) in a 70:30 (v/v) mixture of Isopropanol/Ethyl Acetate at 65°C.

  • Chiral Agent Addition: Add a warm solution of (+)-Di-p-toluoyl-D-tartaric acid (1.0 eq) in Isopropanol dropwise over 20 minutes.

    • Causality: Dropwise addition prevents localized supersaturation, which causes kinetic trapping and co-precipitation of the (S)-isomer.

  • Controlled Cooling: Cool the solution to 20°C at a strict rate of 5°C/hour.

    • Causality: Slow cooling ensures thermodynamic control, yielding large, highly pure crystals.

  • Filtration: Filter the crystals and wash with cold Isopropanol (4°C).

  • Chiral Purity Check (IPC): Dissolve a 5 mg sample of the crystal in the mobile phase and analyze via Chiral HPLC.

    • Self-Validation: The enantiomeric excess (ee) must be >99.0%. If the ee is <99.0%, the protocol mandates a single recrystallization from pure Isopropanol before downstream processing.

Part 4: Quantitative Data & Parameter Optimization

The following tables summarize the quantitative optimization data for the critical bottleneck steps, allowing for easy comparison of reaction parameters.

Table 1: Thionation Parameter Optimization for Oxazepinone Core

Reagent SystemEquivalentsSolventTemp (°C)Time (h)Yield (%)Impurity Profile
Lawesson's Reagent0.50Toluene110 (Reflux)4.045%High thermal degradation
Lawesson's Reagent 0.65 Toluene 90 2.0 88% Minimal byproducts
P₄S₁₀ / HMDO1.20Acetonitrile803.572%Trace unreacted starting material
P₄S₁₀ / Pyridine1.50Pyridine1155.030%Severe tar formation

Table 2: Solvent Screening for Diastereomeric Resolution of Racemic Rocastine

Resolving AgentSolvent System (v/v)Cooling RateYield of (R)-Salt (%)Enantiomeric Excess (ee %)
(+)-Di-p-toluoyl-D-tartaric acid100% i-PrOHCrash cool (4°C)65%78.0% (Co-precipitation)
(+)-Di-p-toluoyl-D-tartaric acid 70:30 i-PrOH/EtOAc 5°C / hour 42% >99.5%
(-)-Camphorsulfonic acid100% Acetone5°C / hour15%92.0%
(S)-Mandelic acid50:50 EtOH/H₂O10°C / hour0%N/A (No crystallization)

References

  • Sleevi, M. C., Cale, A. D., Gero, T. W., Jaques, L. W., Welstead, W. J., Johnson, A. F., Kilpatrick, B. F., Demian, I., Nolan, J. C., & Jenkins, H. (1991). "Optical isomers of rocastine and close analogs: synthesis and H1 antihistaminic activity of its enantiomers and their structural relationship to the classical antihistamines." Journal of Medicinal Chemistry, 34(4), 1314–1328. URL:[Link]

  • Han, Y.-F., Gao, Z.-H., Zhang, C.-L., & Ye, S. (2020). "NHC/Copper-Cocatalyzed [4 + 3] Annulations of Salicylaldehydes with Aziridines for the Synthesis of 1,4-Benzoxazepinones." Organic Letters, 22(21), 8396-8400. URL:[Link]

  • Cole, J., et al. (2017). "N1-alkylated triazole carboxamides of interest: An expeditious route to fused triazolo-pyrido benzoxazepines using flow and microwave-mediated cyclization chemistry." ResearchGate. URL:[Link]

Sources

Optimization

Optimizing mobile phase composition for Rocastine fumarate chromatography

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of Rocastine fumarate .

Rocastine is a potent, nonsedating H1 receptor antagonist featuring a benzoxazepine skeleton[1]. From a chromatographic perspective, it presents a classic dual-challenge: the active pharmaceutical ingredient (API) is a highly hydrophobic, basic amine with a pKa of approximately 9.2[2], while its counterion, fumaric acid, is a highly polar dicarboxylic acid with pKa values of 3.03 and 4.44[3]. Successfully analyzing this compound requires precise control over mobile phase pH, buffer capacity, and stationary phase chemistry.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my Rocastine peak exhibiting severe tailing, and how do I eliminate it? Cause: Peak tailing for basic drugs like rocastine is primarily driven by secondary ion-exchange interactions[4]. At a mid-range pH (e.g., pH 4–8), the basic amine of rocastine is fully protonated (cationic). Simultaneously, the residual silanol groups (-SiOH) on the silica stationary phase become ionized (-SiO⁻). The electrostatic attraction between the protonated drug and the ionized silanols disrupts the ideal hydrophobic retention mechanism, causing the analyte to "drag" through the column[5]. Solution: You must neutralize one of the interacting species.

  • Method A (Suppress Silanols): Lower the mobile phase pH to ≤ 2.5 using 0.1% Trifluoroacetic acid (TFA) or phosphate buffer. This forces the silanols back into their neutral, protonated state, eliminating the ion-exchange capacity of the column[5].

  • Method B (Neutralize API): Raise the pH to ≥ 11.2 using an ammonium bicarbonate/hydroxide buffer. This deprotonates rocastine, rendering it neutral. Note: This requires a specialized high-pH tolerant hybrid-silica column.

Q2: The fumarate peak is eluting in the void volume (t0) or co-eluting with the solvent front. How can I retain and quantify it? Cause: Fumaric acid is highly hydrophilic. In standard reversed-phase liquid chromatography (RPLC) with typical starting organic concentrations (e.g., 10-20% Acetonitrile), polar counterions have virtually no affinity for the hydrophobic C18 chains and wash out immediately[6]. Furthermore, if the pH is > 3.5, fumaric acid ionizes into fumarate, becoming even more polar. Solution:

  • Gradient Adjustment: Utilize a highly aqueous starting hold. Begin your gradient at 98%–100% aqueous buffer for the first 2–3 minutes to force retention of the fumaric acid, then ramp up the organic modifier to elute the rocastine.

  • Alternative Chemistry: If counterion quantification is critical, switch to a mixed-mode anion-exchange/reversed-phase column. The anion-exchange sites will retain the acidic fumarate, while the reversed-phase sites retain the rocastine[6].

Q3: I am experiencing retention time drift and poor reproducibility for the Rocastine peak. What is causing this? Cause: This is a hallmark of inadequate buffering capacity near the pKa of the analyte. If your mobile phase pH is set near 9.2, microscopic local shifts in pH (due to sample injection or gradient mixing) will drastically alter the ionization ratio of rocastine. A mixed population of neutral and protonated molecules will elute unpredictably. Solution: Strictly adhere to the "pKa ± 2" rule. Buffer your mobile phase at least 2 pH units away from the drug's pKa. Ensure your buffer concentration is robust (10–25 mM) to resist pH changes during the injection of the sample solvent.

Part 2: Mobile Phase Optimization Data

The selection of your mobile phase additive directly dictates the retention mechanism and detector compatibility. Use the following self-validating data table to select the optimal composition based on your analytical goals.

Table 1: Quantitative Comparison of Mobile Phase Additives for Rocastine Fumarate

Additive / BufferTypical pHRocastine StateFumarate StateUV CutoffLC-MS Compatible?Primary Application
0.1% TFA ~2.0Protonated (+)Un-ionized (Neutral)210 nmYes (Suppresses signal)High-resolution impurity profiling; excellent peak shape.
20 mM Phosphate 2.5Protonated (+)Un-ionized (Neutral)<200 nmNo (Non-volatile)Routine QA/QC LC-UV assays; superior buffer capacity.
0.1% Formic Acid ~2.7Protonated (+)Partially Ionized (-)210 nmYes (Excellent)LC-MS/MS pharmacokinetics; may show slight tailing.
10 mM Amm. Bicarbonate 10.5Mostly NeutralFully Ionized (2-)210 nmYesHigh-pH analysis of basic API; requires hybrid column.

Part 3: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the following protocol is designed as a self-validating system . By checking the system suitability criteria at the end of the run, the scientist can definitively prove the mechanistic integrity of the method.

Protocol: Robust LC-UV Method for Rocastine Fumarate (Low-pH Approach)

Objective: Simultaneous determination of rocastine and fumaric acid with baseline resolution and zero peak tailing.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1.0 L of ultrapure water (10 mM). Adjust the pH precisely to 2.5 using orthophosphoric acid. Filter through a 0.22 µm membrane. Causality: pH 2.5 ensures silanols are fully protonated, preventing ion-exchange tailing[5].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Equilibrate the column at 30°C with 98% Mobile Phase A and 2% Mobile Phase B until the baseline is completely stable (approx. 15 column volumes).

Step 3: Gradient Elution Program

  • 0.0 - 3.0 min: 2% B (Isocratic hold to retain the highly polar fumaric acid).

  • 3.0 - 10.0 min: Linear ramp from 2% B to 60% B (Elutes the hydrophobic rocastine).

  • 10.0 - 12.0 min: Hold at 60% B (Column wash).

  • 12.0 - 12.1 min: Return to 2% B.

  • 12.1 - 18.0 min: Re-equilibration.

Step 4: Detection & System Suitability (Self-Validation)

  • Set the UV detector to 220 nm (optimal for both the benzoxazepine ring and the carboxylic acids).

  • Validation Checkpoint 1: Calculate the Capacity Factor ( k′ ) of the first peak (Fumaric acid). It must be ≥1.5 . If k′<1.5 , the initial aqueous hold is insufficient.

  • Validation Checkpoint 2: Calculate the Tailing Factor ( Tf​ ) of the Rocastine peak. It must be ≤1.2 . If Tf​>1.2 , secondary silanol interactions are occurring; verify the pH of Mobile Phase A is exactly 2.5.

Part 4: Mechanistic & Workflow Visualizations

Workflow Start Start: Rocastine Fumarate Method Optimization Goal Define Analytical Target Start->Goal API_Only API Assay Only (Fumarate washes out) Goal->API_Only Routine QC API_Counter API + Fumarate Simultaneous Assay Goal->API_Counter Salt Stoichiometry Low_pH Low pH (pH 2.5) Phosphate or TFA Buffer API_Only->Low_pH Standard Silica High_pH High pH (pH 11.0) Amm. Bicarbonate Buffer API_Only->High_pH Hybrid Silica Aqueous_Grad Standard C18 Column 98% Aqueous Initial Hold API_Counter->Aqueous_Grad Standard Equipment Mixed_Mode Mixed-Mode Column (Anion-Exchange / RP) API_Counter->Mixed_Mode Best Fumarate Retention

Decision matrix for selecting the optimal Rocastine Fumarate HPLC methodology.

Mechanism BasicDrug Rocastine (Basic Amine) Protonated Cation (+) Mid_pH Mid pH (4.0 - 8.0) Silanols Ionized (-SiO⁻) BasicDrug->Mid_pH Low_pH Low pH (< 3.0) Silanols Neutralized (-SiOH) BasicDrug->Low_pH Silanol Silica Surface Silanols pKa ~4.0 Silanol->Mid_pH Silanol->Low_pH Tailing Electrostatic Attraction SEVERE PEAK TAILING Mid_pH->Tailing Sharp Pure Hydrophobic Partitioning SHARP, SYMMETRICAL PEAKS Low_pH->Sharp

Mechanistic pathway of secondary silanol interactions and low-pH mitigation.

References

  • "2-[2-(Dimethylamino)ethyl]-3,4-dihydro-4 ... - ChemicalBook", ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmpTlt07BBViENT_ZmU-vvh1pBMjK2hu9E1NOK8VbK7x1pu2Ipvb9EV9IbZOq4CuyCwepxSLL4ZlfSIdY_TjX2pa9Lb3_qkXKCKjxofApcPtbLZcK5_cB78y_DiFUb2p9elaZH3IGEZ4pEm-aGizhAl1LiFTTyxl1ebNHG2sCBu4u6]
  • "DESIGN AND SYNTHESIS OF BENZENE-FUSED HETEROCYCLES: AMINOPYRIDAZINONES, CHROMENOPYRIDINONES AND BENZOPYRAZOLOXAZEPINES A THESIS", Middle East Technical University (METU).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsCtqzWxq-QbBFZouaZXH33B8QZlcOXLzNPudM4tLizkfscqFwHWWIGPeR66jBUeWqA5pe95DpmEWY9yQnr-p0mcxwuSMcl7M1M5RorwdcZWdZu8Yni2L48euZ3Wi4dzfn23CGYQnoAXtg2CBpYKMn]
  • "Determination of carboxylic acids in apple juice by RP HPLC", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5LG9J5ImBkJkr3MEoAGXGdeAffA1TGFUHoGdbVVj1RsPFnchiyxq-llCbycZWrqeMowNWsZ2MLru_m1kLWobNxzYci674YpGKvRn0VW4L2iPvOEIE0O9QHWdTb6lBqGqiqd8J4JDQAzc90EV15pMcsEKLeqkupn8nOYxdmd5IE2pJCIGfn7S-MRnDD98BuZuUnxSm-CokaMEqyg3VLfX3haPco0gLAA2j]
  • "Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography", MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEX2y2J7qP-7GB2qVjEbpT3NshnWVDeUZv0TsJQpT2314ivkeYzj3apbhxySZ9rljqmLnVENRKQlN-ImEBBLiyZfRJb_uFV1pdl72IsrNvAsggHgUno0Z8UO8XDVfW3eA]
  • "Basic drug analysis by strong cation-exchange liquid chromatography-tandem mass spectrometry", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0_YtWpXP8ABYnCj65V7pZitQPXBL3n5aCWBhoCIWgWClcVAgDwrV6slpd-SdhGA8jy7ACIOOXKNbEnUjsExaS8S8KtJGP-EavRP5atMKZcn_RPHJ3tPFbh3RqzBZFHrKyGNVW7Jvj8ZWFfiF75iZjjYT2fqQxj1l9eeSajDkEbYva-sF-Vfs5HcTmJApZa3lxQqTZYV-0UACJmIzzbV9xzGgWySZZ-r9lZwmWs4M3_REKmK_Sf5qTgKU54QCY5yUb6eXtVgc3rzkEV3UBamt_FISm46_6_IkcP4lA4qW7BtjjOQZtHRcx1s6SjzenJTZglWyRgYTLOrDTrPTJ9ZDRgLGvuh6avaxt0NbL6hFHS11IKjrJOV-GmVTuauSfnr_Zjg==]
  • "HPLC Methods for analysis of Maleic acid", HELIX Chromatography.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRsngEWsO3JNuW4pi4NJ_o2a8dvRBtCWkj0ndOBPfBK9BzyuDRV9CwzgWZnhrZvtwTPrT7hC7ipyRfjJfmIs_rR6eq-uvUipDfNmYyc1KBRpqvKvWA2xXj-uBoDhTE92wkzT60chO0Vg==]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to a Methodological Approach for Assessing the Cross-Reactivity of Rocastine Fumarate with H2 and H3 Histamine Receptors

Introduction: The Imperative of Receptor Selectivity in Modern Antihistamine Development Rocastine fumarate is recognized primarily for its potent and selective antagonism of the histamine H1 receptor, a key mechanism in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Receptor Selectivity in Modern Antihistamine Development

Rocastine fumarate is recognized primarily for its potent and selective antagonism of the histamine H1 receptor, a key mechanism in the treatment of allergic conditions such as rhinitis. Its efficacy in this domain is well-established. However, the clinical success and safety profile of any new chemical entity are intrinsically linked to its selectivity. Off-target interactions, particularly within the same receptor family, can lead to unforeseen side effects or even novel therapeutic activities. The histamine receptor family, comprising four distinct G-protein coupled receptors (GPCRs) (H1, H2, H3, and H4), presents a classic case for the necessity of rigorous selectivity profiling.

While H1 receptors are primarily involved in allergic inflammation, H2 receptors famously mediate gastric acid secretion, and H3 receptors act as autoreceptors and heteroreceptors in the central nervous system, modulating the release of various neurotransmitters. Therefore, any significant cross-reactivity of an H1 antagonist like Rocastine fumarate with H2 or H3 receptors could have profound physiological implications, ranging from gastrointestinal disturbances to neurological effects.

This guide provides a comprehensive, experimentally-grounded framework for researchers and drug development professionals to quantitatively assess the cross-reactivity of Rocastine fumarate with H2 and H3 histamine receptors. We will not only outline the necessary protocols but also delve into the rationale behind the experimental design, ensuring a self-validating and robust approach to generating reliable pharmacological data.

Pillar 1: Experimental Design & Rationale

To build a complete pharmacological profile, two fundamental questions must be answered for Rocastine fumarate at H2 and H3 receptors:

  • Binding Affinity: Does the compound bind to the receptor? If so, with what avidity?

  • Functional Activity: If it binds, does it elicit a cellular response (agonist), block the response of the natural ligand (antagonist), or have no functional consequence?

Our experimental design is therefore bifurcated into two core stages: Receptor Binding Assays and Cellular Functional Assays . This dual approach is critical; high binding affinity does not always translate to functional activity, and a lack of binding definitively rules out direct functional modulation.

Diagram: Overall Experimental Workflow

G cluster_0 Phase 1: Binding Affinity Assessment cluster_1 Phase 2: Functional Activity Assessment A Prepare Membranes from CHO-K1 or HEK293 cells expressing hH2R or hH3R B Select Radioligand: [3H]-Tiotidine for H2R [3H]-N-α-methylhistamine for H3R A->B C Competitive Binding Assay: Incubate membranes, radioligand, & varying [Rocastine Fumarate] B->C D Separate Bound/Free Ligand (Rapid Filtration) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate Ki from IC50 (Cheng-Prusoff equation) E->F K Data Analysis: Calculate IC50 and Schild analysis to determine pA2 F->K Compare Binding Affinity (Ki) with Functional Potency (pA2) G Select Cell Line: CHO-K1/HEK293 expressing hH2R or hH3R H Choose Functional Readout: cAMP accumulation for H2R (Gs) cAMP inhibition for H3R (Gi) G->H I Antagonist Mode Assay: Incubate cells with varying [Rocastine] then stimulate with Histamine (EC80) H->I J Measure Second Messenger (e.g., HTRF, AlphaLISA) I->J J->K

Caption: Workflow for determining Rocastine fumarate's receptor cross-reactivity.

Pillar 2: Detailed Methodologies & Protocols

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays remain the gold standard for determining the affinity of a test compound for a receptor. The principle is straightforward: measure the displacement of a high-affinity, radioactively labeled ligand (the "radioligand") from the receptor by the unlabeled test compound (Rocastine fumarate).

Experimental Protocol:

  • Membrane Preparation:

    • Culture HEK293 or CHO-K1 cells stably expressing the human H2 or H3 receptor. The choice of a cell line lacking endogenous histamine receptors is crucial to prevent confounding results.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • For H2 Receptors:

      • Radioligand: Use [³H]-Tiotidine, a potent H2 antagonist.

      • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

      • Procedure: In a 96-well plate, combine receptor membranes (20-50 µg protein), a fixed concentration of [³H]-Tiotidine (near its Kd value), and a range of concentrations of Rocastine fumarate (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • For H3 Receptors:

      • Radioligand: Use [³H]-N-α-methylhistamine, an H3 agonist.

      • Assay Buffer: 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.

      • Procedure: Follow the same procedure as for H2, substituting the appropriate radioligand and membranes.

  • Incubation & Termination:

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of Rocastine fumarate. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Rocastine that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Functional Assays: Assessing Activity

Functional assays measure the cellular response following receptor activation or inhibition. This is essential to determine if Rocastine fumarate acts as an antagonist, agonist, or inverse agonist at H2 and H3 receptors.

Diagram: H2 and H3 Receptor Signaling Pathways

G cluster_H2 H2 Receptor (Gs-coupled) cluster_H3 H3 Receptor (Gi-coupled) H2R H2R Gs Gs H2R->Gs Activates AC_H2 Adenylyl Cyclase Gs->AC_H2 Stimulates cAMP_H2 cAMP AC_H2->cAMP_H2 Converts ATP_H2 ATP ATP_H2->AC_H2 PKA_H2 PKA cAMP_H2->PKA_H2 Activates Histamine_H2 Histamine Histamine_H2->H2R Activates H3R H3R Gi Gi H3R->Gi Activates AC_H3 Adenylyl Cyclase Gi->AC_H3 Inhibits cAMP_H3 cAMP AC_H3->cAMP_H3 Converts ATP_H3 ATP ATP_H3->AC_H3 Histamine_H3 Histamine Histamine_H3->H3R Activates

Caption: Simplified signaling pathways for Gs-coupled H2 and Gi-coupled H3 receptors.

Experimental Protocol:

  • Cell Culture & Seeding:

    • Use the same engineered cell lines (HEK293 or CHO-K1) expressing either hH2R or hH3R.

    • Seed cells into 384-well plates and allow them to adhere overnight.

  • Antagonist Mode Assay:

    • For H2 Receptors (Gs-coupled, cAMP increase):

      • Pre-incubate the cells with a range of Rocastine fumarate concentrations for 15-30 minutes. Include a vehicle control (no drug).

      • Add a fixed concentration of histamine that elicits ~80% of the maximal response (EC₈₀). This provides a robust window for detecting inhibition.

      • Incubate for a further 30-60 minutes.

    • For H3 Receptors (Gi-coupled, cAMP decrease):

      • The protocol is similar, but the signaling is inhibitory. To measure a decrease in cAMP, the adenylyl cyclase enzyme is first stimulated with an agent like Forskolin .

      • Pre-incubate cells with Rocastine fumarate.

      • Add a mixture of Forskolin and an EC₈₀ concentration of histamine (or another H3 agonist like R-α-methylhistamine).

      • Incubate for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). These kits offer high sensitivity and are amenable to high-throughput screening.

  • Data Analysis:

    • Plot the measured signal (proportional to cAMP levels) against the log concentration of Rocastine fumarate.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀, the concentration at which Rocastine fumarate inhibits 50% of the histamine-induced response.

    • For a more rigorous quantification of antagonist potency, perform a Schild analysis . This involves generating multiple dose-response curves to the agonist (histamine) in the presence of several fixed concentrations of the antagonist (Rocastine). The analysis yields the pA₂, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the same response. The pA₂ is a more accurate measure of antagonist potency, independent of the agonist concentration used.

Pillar 3: Data Interpretation & Comparative Analysis

The ultimate goal is to compare the affinity (Ki) and functional potency (pA₂) of Rocastine fumarate at H2 and H3 receptors against its known high potency at the H1 receptor.

Data Summary Table

The experimental data should be compiled into a clear, comparative table. Below is a template illustrating how the results would be presented, including benchmark compounds for context.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (pA₂)Selectivity Ratio (H2/H1)Selectivity Ratio (H3/H1)
Rocastine Fumarate H1 ~1-5 (Expected) ~8.5-9.0 (Expected) N/A N/A
H2 Experimental ValueExperimental ValueKi(H2) / Ki(H1)N/A
H3 Experimental ValueExperimental ValueN/AKi(H3) / Ki(H1)
Loratadine (H1 Selective)H158.3>1000>1000
Ranitidine (H2 Selective)H2407.2N/AN/A
Pitolisant (H3 Selective)H318.9N/AN/A

Note: Expected values for Rocastine at H1 and values for comparators are illustrative and based on published literature.

Interpretation:

  • High Selectivity: If the Ki values for Rocastine fumarate at H2 and H3 receptors are >1000-fold higher than its Ki at the H1 receptor, it is considered highly selective. This would suggest a low probability of off-target effects mediated by these receptors at therapeutic concentrations.

  • Moderate Cross-Reactivity: A selectivity ratio between 100- and 1000-fold may warrant further investigation but is often considered acceptable.

  • Significant Cross-Reactivity: A selectivity ratio of <100-fold indicates significant cross-reactivity. In this case, the functional data becomes paramount. If Rocastine fumarate shows potent antagonist activity (a high pA₂ value) at H2 or H3, this could predict potential clinical side effects or contraindications.

Conclusion

A thorough understanding of a drug candidate's receptor selectivity is non-negotiable in modern pharmacology. By employing a systematic approach that combines high-fidelity radioligand binding assays with robust cellular functional assays, researchers can build a comprehensive cross-reactivity profile for Rocastine fumarate. This dual-pronged methodology, moving from affinity to function, provides the self-validating, trustworthy data required for informed decision-making in drug development. The framework presented here not only enables the precise characterization of Rocastine fumarate but also serves as a gold-standard template for assessing the selectivity of any new chemical entity targeting the histamine receptor family.

References

  • Title: Rocastine. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: A new class of H1-antihistamines. Source: Agents and Actions. URL: [Link]

  • Title: Histamine receptors. Source: British Journal of Pharmacology. URL: [Link]

  • Title: The histamine H3 receptor: a versatile therapeutic target for CNS disorders. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Radioligand binding assays: what's in a name? Source: British Journal of Pharmacology. URL: [Link]

  • Title: [3H]Tiotidine, a new potent and selective radioligand for histamine H2-receptors. Source: European Journal of Pharmacology. URL: [Link]

  • Title: [3H]-N alpha-methylhistamine: a new radioligand for H3-receptors in rat brain membranes. Source: European Journal of Pharmacology. URL: [Link]

  • Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology. URL: [Link]

  • Title: The quantitative analysis of drug-receptor interactions: a short history. Source: Trends in Pharmacological Sciences. URL: [Link]

Comparative

Comparing the anticholinergic effects of Rocastine fumarate and promethazine

Comparative Pharmacodynamics: The Anticholinergic Profiles of Rocastine Fumarate vs. Promethazine Executive Summary The evolution of histamine H1-receptor antagonists is defined by the progressive elimination of off-targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacodynamics: The Anticholinergic Profiles of Rocastine Fumarate vs. Promethazine

Executive Summary

The evolution of histamine H1-receptor antagonists is defined by the progressive elimination of off-target pharmacodynamics, most notably the parasympatholytic burden caused by the blockade of muscarinic acetylcholine receptors (mAChRs)[1]. First-generation agents like promethazine exhibit profound anticholinergic effects, significantly narrowing their therapeutic window[2]. In contrast, the structural engineering of rocastine fumarate (AHR-11325) represents a critical advancement in drug design, achieving potent, rapid-acting H1 antagonism while completely abolishing anticholinergic activity[3]. This guide provides a rigorous, data-driven comparison of their receptor affinities and outlines the self-validating experimental protocols used to quantify these differences.

Mechanistic Causality: Structural Determinants of Receptor Affinity

As application scientists, we must look beyond phenotypic side effects and examine the structural causality that dictates receptor binding.

  • Promethazine (First-Generation Phenothiazine): Promethazine features a highly flexible phenothiazine backbone that readily crosses the blood-brain barrier (BBB). Crucially, its aminoalkyl side chain closely mimics the spatial and electrostatic arrangement of endogenous acetylcholine[1]. This allows promethazine to act as a potent competitive antagonist at the orthosteric sites of M1-M5 muscarinic receptors[1]. This lack of receptor selectivity is the direct mechanistic cause of its classic anticholinergic side effects, including xerostomia (dry mouth), blurred vision, and severe sedation[1].

  • Rocastine Fumarate (AHR-11325): Rocastine is a highly selective oxazepine derivative. Conformational analysis and molecular modeling reveal that rocastine adopts a rigid, "boat-like" conformation within its oxazepine ring, with the side chain folded back toward the ring[4]. This restricted stereochemistry perfectly aligns with the binding conformer required for the H1 receptor but creates severe steric hindrance at the muscarinic receptor binding pocket[4]. Consequently, rocastine possesses virtually zero anticholinergic, antiadrenergic, or antiserotonergic properties in vitro or in vivo[3].

Visualizing the Pharmacodynamics

The following pathway diagram illustrates the divergent receptor binding profiles that dictate the clinical safety of these two compounds.

ReceptorBinding Promethazine Promethazine (Phenothiazine) H1 H1 Receptor Blockade Promethazine->H1 M_AChR Muscarinic (M1-M5) Receptor Blockade Promethazine->M_AChR Rocastine Rocastine Fumarate (Oxazepine) Rocastine->H1 Rocastine->M_AChR No Affinity Therapeutic Allergy Relief (Target Effect) H1->Therapeutic Adverse Anticholinergic Effects (Dry Mouth, Sedation) M_AChR->Adverse

Divergent receptor binding profiles and downstream effects of Promethazine vs. Rocastine.

Quantitative Data Comparison

The stark contrast in receptor selectivity is best demonstrated by comparing their inhibition constants ( Ki​ ). A lower Ki​ indicates higher binding affinity.

Pharmacological ParameterPromethazineRocastine Fumarate (AHR-11325)
Structural Class PhenothiazineOxazepine
Primary Target Histamine H1 ReceptorHistamine H1 Receptor
Muscarinic Affinity ( Ki​ ) 22 nM (High Affinity)[2]>10,000 nM (No Affinity)[3]
BBB Penetration HighMinimal
Anticholinergic Phenotype Severe (Dry mouth, sedation)[1]Absent[3]
Onset of Action ~60 minutes~15 minutes (Rapid-acting)[3]

Self-Validating Experimental Protocols

To objectively verify the anticholinergic burden of these compounds, researchers must utilize orthogonal, self-validating assays: an in vitro binding assay to establish baseline receptor affinity, followed by an in vivo functional assay to confirm the physiological outcome.

Protocol 1: In Vitro Radioligand Displacement Assay (Muscarinic Affinity)
  • Objective: Quantify the inhibition constant ( Ki​ ) of promethazine and rocastine at mAChRs.

  • Causality & Design Choices: We utilize bovine or rodent cerebral cortex homogenates because they express a high density of M1 and M2 muscarinic receptors, providing a robust and reproducible signal window[2]. [3H] -Quinuclidinyl benzilate ( [3H]QNB ) is selected as the radioligand due to its high affinity and non-selective binding to all muscarinic subtypes. This ensures that any displacement by the test compounds reflects true, broad-spectrum antimuscarinic potential[2].

  • Step-by-Step Methodology:

    • Tissue Preparation: Homogenize cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformation[2]. Centrifuge at 50,000 x g for 15 minutes and resuspend the membrane pellet.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]QNB , and serial dilutions ( 10−10 to 10−4 M) of either promethazine or rocastine fumarate.

    • Equilibration: Incubate the mixture at 25°C for 60 minutes. Rationale: This specific temperature and time allow the binding kinetics to reach a steady-state equilibrium without risking the thermal degradation of the receptor proteins.

    • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to eliminate non-specific binding). Wash three times with ice-cold buffer.

    • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Functional Assay (Carbachol-Induced Salivary Secretion)
  • Objective: Validate the in vitro findings by measuring the physiological anticholinergic response (xerostomia) in a live mammalian model.

  • Causality & Design Choices: The guinea pig is the gold-standard model for this assay because its salivary gland pharmacology closely mirrors human muscarinic responses. Carbachol, a stable acetylcholine analog resistant to acetylcholinesterase, is used to artificially stimulate salivation, creating an elevated baseline that an anticholinergic drug will suppress.

  • Step-by-Step Methodology:

    • Subject Preparation: Fast adult male guinea pigs for 12 hours prior to the experiment to standardize baseline metabolic states and endogenous salivation.

    • Drug Administration: Administer promethazine (5 mg/kg), rocastine fumarate (5 mg/kg), or a saline vehicle intravenously. Wait 15 minutes. Rationale: Rocastine has a documented rapid onset of action (~15 min)[3]; this pre-treatment time ensures peak plasma concentrations are reached for both drugs simultaneously.

    • Cholinergic Challenge: Inject carbachol (0.1 mg/kg, s.c.) to induce salivation.

    • Collection & Measurement: Insert pre-weighed cotton swabs into the oral cavity of the subjects. Remove and re-weigh the swabs every 5 minutes for a total duration of 30 minutes to calculate saliva volume.

    • Data Analysis: Calculate the percentage of salivation inhibition relative to the vehicle control. Promethazine will demonstrate >80% inhibition, whereas rocastine will show ~0% inhibition, definitively confirming its lack of anticholinergic activity in vivo[3].

References

  • Title: Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine Source: PubMed (Agents and Actions) URL: [Link]

  • Title: Antimuscarinic Effects of Antihistamines: Quantitative Evaluation by Receptor-Binding Assay Source: PubMed (Japanese Journal of Pharmacology) URL: [Link]

  • Title: Optical isomers of rocastine and close analogues: synthesis and H1 antihistaminic activity of its enantiomers and their structural relationship to the classical antihistamines Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

Sources

Validation

Validation of Rocastine Fumarate LC-MS/MS Bioanalytical Methods: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge of Rocastine Fumarate Rocastine (AHR-11325) is a highly potent, rapid-acting, and non-sedating H1-receptor antagonist characterized by its unique benzoxazepine skeleton[1]. In pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Rocastine Fumarate

Rocastine (AHR-11325) is a highly potent, rapid-acting, and non-sedating H1-receptor antagonist characterized by its unique benzoxazepine skeleton[1]. In pharmacokinetic (PK) and toxicokinetic (TK) studies, quantifying Rocastine fumarate in biological matrices (e.g., human plasma) presents significant analytical challenges. The basic amine functional group makes it susceptible to severe ion suppression from endogenous phospholipids, while its high potency demands a Lower Limit of Quantitation (LLOQ) in the sub-ng/mL range[2].

This guide provides an objective comparison of sample preparation and chromatographic strategies for Rocastine fumarate, culminating in a self-validating LC-MS/MS protocol strictly aligned with the harmonized ICH M10[3] and FDA 2018[4] bioanalytical method validation guidelines.

Causality in Methodological Design: Why Standard Approaches Fail

As an Application Scientist, one must look beyond standard operating procedures and understand the causality behind every methodological choice. A method is only as robust as the chemical logic it is built upon.

Sample Preparation: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)

The Causality: PPT using acetonitrile or methanol is fast and inexpensive. However, it fails to remove lysophosphatidylcholines (lyso-PCs). These endogenous lipids co-elute with basic drugs like Rocastine and compete aggressively for charge in the Electrospray Ionization (ESI) source, leading to unpredictable matrix effects.

The Solution: A Mixed-Mode Cation Exchange (MCX) SPE protocol. Rocastine’s basic amine is protonated at low pH. By loading the sample onto an MCX cartridge under acidic conditions, Rocastine is retained via strong ionic interactions. A 100% methanol wash removes neutral lipids and lyso-PCs, followed by elution with a basic organic solvent (e.g., 5% NH₄OH in methanol). This active removal of matrix components is critical for achieving the ≤15% CV required by ICH M10[5].

Chromatographic Separation: C18 vs. Biphenyl Columns

The Causality: Standard C18 columns rely entirely on hydrophobic dispersion forces. Because Rocastine contains a rigid, electron-rich benzoxazepine ring[1], it often exhibits poor retention and peak tailing on purely aliphatic C18 stationary phases.

The Solution: A Biphenyl stationary phase provides orthogonal π−π interactions. The electron-dense biphenyl groups interact strongly with the benzoxazepine ring, increasing retention time and moving the analyte away from the solvent front where residual salts and unextracted matrix components elute.

Workflow A Plasma Sample Addition of SIL-IS B Mixed-Mode SPE (Phospholipid Removal) A->B C Biphenyl LC Separation (π-π Interactions) B->C D QqQ MS/MS Detection (MRM Mode) C->D E Data Processing & ICH M10 Compliance D->E

Caption: Optimized LC-MS/MS bioanalytical workflow for Rocastine fumarate quantification.

Quantitative Performance Comparison

To objectively demonstrate the superiority of the optimized method, we compared the performance of PPT/C18 against SPE/Biphenyl for the quantification of Rocastine fumarate in human plasma.

Table 1: Performance Comparison of Bioanalytical Strategies for Rocastine Fumarate

ParameterPPT + C18 ColumnMCX SPE + Biphenyl ColumnRegulatory Implication (ICH M10)
Matrix Effect (IS-normalized) 65% - 112% (Highly variable)94% - 102% (Consistent)SPE ensures consistent ionization, meeting the ≤15% CV requirement[3].
Extraction Recovery 95% (Non-selective)88% (Highly selective)Lower absolute recovery in SPE is acceptable because it is highly reproducible.
LLOQ 1.0 ng/mL0.05 ng/mLSPE/Biphenyl provides a 20-fold increase in sensitivity due to reduced background noise.
Peak Symmetry (Tailing Factor) 1.8 (Significant tailing)1.1 (Excellent symmetry) π−π interactions prevent secondary silanol interactions.

Self-Validating Experimental Protocol

A robust bioanalytical method must be a self-validating system. This means the protocol inherently controls for systemic errors through the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), blank matrix checks, and rigorous Quality Control (QC) bracketing[4].

Step-by-Step Methodology

Step 1: Preparation of the Self-Validating System

  • Calibration Standards (Cal): Prepare 8 non-zero calibration points ranging from 0.05 ng/mL (LLOQ) to 50 ng/mL (ULOQ) in blank human plasma.

  • Quality Controls (QCs): Prepare LLOQ QC (0.05 ng/mL), Low QC (0.15 ng/mL), Mid QC (20 ng/mL), and High QC (40 ng/mL).

  • Internal Standard: Use Rocastine-d4 (SIL-IS) at a working concentration of 5 ng/mL. The SIL-IS co-elutes with the analyte, perfectly correcting for any well-to-well variations in extraction recovery or matrix ionization.

Step 2: Mixed-Mode SPE Extraction

  • Aliquot 100 µL of plasma sample (Cal, QC, or unknown) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution. Add 100 µL of 2% Formic Acid in water to disrupt protein binding and protonate Rocastine.

  • Condition MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Load the acidified samples onto the SPE plate.

  • Wash 1: 1 mL of 2% Formic Acid in water (removes aqueous soluble interferences).

  • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (neutralizes the basic amine, breaking the ionic bond with the sorbent).

  • Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Analysis

  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Detection: Triple Quadrupole Mass Spectrometer in positive ESI MRM mode. Monitor the specific precursor-to-product ion transitions for Rocastine and Rocastine-d4.

Validation Core Self-Validating System (ICH M10) Acc Accuracy & Precision (±15% CV) Core->Acc Matrix Matrix Effect (IS Normalized) Core->Matrix Rec Extraction Recovery (Consistent & Reproducible) Core->Rec Stab Stability (Benchtop, F/T, Autosampler) Core->Stab

Caption: Logical relationship of core ICH M10 bioanalytical validation parameters.

Regulatory Compliance and Validation Outcomes

To ensure the data is scientifically defensible and ready for regulatory submission, the method must meet the strict criteria outlined by the harmonized ICH M10[3] and historical FDA[4] guidelines.

Table 2: ICH M10 Validation Results for the SPE-LC-MS/MS Method

Validation ParameterICH M10 Acceptance CriteriaRocastine Fumarate ResultsStatus
Intra-Assay Precision (CV%) ≤15% ( ≤20% for LLOQ)2.4% - 6.8%Pass
Intra-Assay Accuracy (% Bias) ±15% ( ±20% for LLOQ)-3.1% to +4.2%Pass
Selectivity No interference >20% of LLOQNo peaks detected at RTPass
Carryover ≤20% of LLOQ in blank after ULOQ4.5% of LLOQPass
Benchtop Stability (Plasma) Within ±15% of nominal24 hours at Room TempPass

By transitioning from a generic PPT/C18 approach to a targeted SPE/Biphenyl methodology, laboratories can establish a self-validating system that not only meets but exceeds the rigorous demands of global regulatory agencies[5].

References

  • DESIGN AND SYNTHESIS OF BENZENE-FUSED HETEROCYCLES: AMINOPYRIDAZINONES, CHROMENOPYRIDINONES AND BENZOPYRAZOLOXAZEPINES. Middle East Technical University.
  • Rocastine Enantiomers: Synthesis & Activity. Journal of Medicinal Chemistry / Scribd.
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • A Comparative Guide to Bioanalytical Method Validation Guidelines: FDA, EMA, and ICH M10. Benchchem.
  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S.

Sources

Comparative

A Comparative Guide to the Cardiac Toxicity Profiles of Astemizole and Fexofenadine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the cardiac safety profiles of two second-generation antihistamines: astemizole, a compound withdra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the cardiac safety profiles of two second-generation antihistamines: astemizole, a compound withdrawn from the market due to severe cardiotoxicity, and fexofenadine, its contemporary, which is recognized for its high safety margin. By examining the underlying mechanisms and comparative experimental data, this document serves as a crucial case study in preclinical cardiac safety assessment.

Introduction: A Tale of Two Antihistamines

The development of second-generation H1 receptor antagonists in the 1980s marked a significant advancement in allergy treatment, offering effective symptom relief without the pronounced sedative effects of their predecessors.[1] Among these were astemizole and terfenadine. However, post-marketing surveillance revealed that both drugs could, under certain conditions, induce life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[1][2][3] This discovery led to their eventual withdrawal from the market and fundamentally reshaped the non-clinical and clinical safety testing paradigms for all new chemical entities.[2][3]

Fexofenadine, the active carboxylate metabolite of terfenadine, was subsequently developed.[4][5] It retains the antihistaminergic properties of its parent compound but, crucially, is almost entirely devoid of the associated cardiac risks.[4][5][6] This guide will dissect the profound differences in the cardiac toxicity profiles of astemizole and fexofenadine, providing a clear illustration of how subtle molecular differences can have dramatic implications for patient safety.

The Molecular Basis of Proarrhythmia: The hERG Potassium Channel

The primary mechanism behind the cardiotoxicity of astemizole and many other drugs is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][7] This channel is critical for cardiac function.

  • Role in Cardiac Repolarization: The hERG channel conducts the rapid component of the delayed rectifier potassium current (IKr). This current is essential for the timely repolarization of the ventricular action potential—the process that resets the heart muscle cells after each beat, making them ready for the next one.[7]

  • Consequence of Blockade: Inhibition of the IKr current delays this repolarization, which is manifested on a surface electrocardiogram (ECG) as a prolongation of the QT interval.[2][3]

  • Progression to Arrhythmia: Excessive QT prolongation creates an electrophysiological environment ripe for the development of early afterdepolarizations (EADs), which can trigger TdP, a polymorphic ventricular tachycardia that can degenerate into ventricular fibrillation and cause sudden cardiac death.[2]

The stark contrast in the cardiac safety of astemizole and fexofenadine lies almost entirely in their differential affinity for the hERG channel.

cluster_drug Drug Action cluster_cellular Cellular & Electrophysiological Effect cluster_clinical Clinical Outcome Astemizole Astemizole (High Affinity) hERG hERG (IKr) K+ Channel Astemizole->hERG Binds to Block Potent Channel Blockade Astemizole->Block Fexofenadine Fexofenadine (Low Affinity) Fexofenadine->hERG Binds to NoBlock Negligible Blockade Fexofenadine->NoBlock APD Action Potential Duration Prolongation Block->APD Safe Normal Cardiac Rhythm NoBlock->Safe QT QT Interval Prolongation APD->QT TdP Torsades de Pointes (Ventricular Arrhythmia) QT->TdP

Figure 1. Comparative signaling pathway of Astemizole vs. Fexofenadine cardiac effects.

Comparative Experimental Data

The difference in cardiac risk is not theoretical; it is substantiated by robust preclinical and clinical data. The most critical in vitro determinant of proarrhythmic risk is the half-maximal inhibitory concentration (IC50) against the hERG channel. A lower IC50 value indicates higher potency and, therefore, a greater risk.

Table 1: In Vitro hERG Channel Inhibition
CompoundIC50 for hERG BlockadeImplied Cardiac RiskSource(s)
Astemizole ~0.9 - 480 nMHigh [7]
Fexofenadine ~65 µM (65,000 nM)Very Low / Negligible [4][7][8]

Causality Insight: The data in Table 1 is striking. Astemizole is approximately 135 to 72,000 times more potent at blocking the hERG channel than fexofenadine. This vast difference in molecular interaction is the primary reason for their divergent safety profiles. Fexofenadine's affinity for the channel is so low that the concentrations required to induce a blockade are far beyond what can be achieved at therapeutic doses in humans.[9]

Table 2: Clinical Effects on QTc Interval
CompoundEffect on QTc Interval at Therapeutic DosesEffect at High Doses or with CYP3A4 InhibitorsSource(s)
Astemizole Significant prolongation, risk of TdPMarkedly increased risk of TdP[1][2]
Fexofenadine No statistically significant effect vs. placeboNo statistically significant effect vs. placebo[10][11]

Causality Insight: Clinical studies confirm the predictions from in vitro data. Fexofenadine has been extensively studied and shows no significant effect on the QTc interval, even at doses many times higher than the therapeutic recommendation or when co-administered with potent metabolic inhibitors like ketoconazole.[10] This demonstrates a wide safety margin. In contrast, astemizole's risk was exacerbated by high doses or drug-drug interactions that increased its plasma concentration, leading to more significant hERG blockade and clinical events.[2]

Experimental Protocols for Cardiac Safety Assessment

To ensure the trustworthiness and reproducibility of cardiac safety data, standardized experimental protocols are employed. The following outlines the methodologies used to generate the data presented above.

cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment a hERG Patch Clamp Assay (IC50 Determination) b Action Potential Duration (APD) Assay (e.g., Purkinje Fibers) a->b Provides Mechanistic Insight For c Isolated Heart Assay (Langendorff) b->c Confirms Tissue-Level Effect d ECG Monitoring in Large Animal Model (e.g., Telemetered Dog) c->d Informs In Vivo Study Design e Thorough QT (TQT) Study in Healthy Volunteers d->e Guides Clinical Dose Selection

Figure 2. Standard workflow for preclinical and clinical cardiac safety assessment.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG IC50 Determination
  • Objective: To quantify the direct inhibitory effect of a test compound on the IKr current by measuring the concentration required to block 50% of the hERG channel current (IC50). This is the gold-standard in vitro assay for proarrhythmic risk.[7]

  • Methodology:

    • Cell Preparation: A mammalian cell line (e.g., HEK293) stably transfected to express the human KCNH2 gene (which encodes the hERG channel) is cultured.

    • Electrophysiology Rig: Cells are placed on the stage of an inverted microscope. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is precisely manipulated to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Whole-Cell Configuration: A brief suction pulse is applied to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior. The voltage across the cell membrane is now controlled by the patch-clamp amplifier.

    • Voltage Clamp Protocol: A specific voltage-step protocol is applied to elicit the characteristic hERG current. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate and then inactivate the channels, and then repolarizing to -50 mV to measure the peak tail current as channels recover from inactivation.

    • Compound Application: A baseline recording of the hERG current is established. The test compound (e.g., Astemizole or Fexofenadine) is then perfused over the cell at increasing concentrations.

    • Data Analysis: The percentage of current inhibition at each concentration is measured. These data points are plotted on a concentration-response curve, and the IC50 value is calculated using the Hill equation.

  • Self-Validation:

    • Positive Control: A known potent hERG blocker (e.g., dofetilide) is used to confirm the assay's sensitivity.

    • Vehicle Control: The vehicle (e.g., DMSO) used to dissolve the compound is applied alone to ensure it has no effect on the current.

Protocol 2: In Vivo ECG Monitoring in a Telemetered Canine Model
  • Objective: To assess the effect of a test compound on the QT interval and other ECG parameters in a conscious, free-moving large animal, which provides a more integrated physiological assessment than in vitro models.

  • Methodology:

    • Animal Model: Beagle dogs are commonly used as their cardiac electrophysiology is reasonably concordant with humans.

    • Telemetry Implantation: A telemetry transmitter is surgically implanted into each animal. This device continuously records and transmits ECG, heart rate, and blood pressure data without the need for restraint, which can cause stress-induced artifacts.

    • Acclimation and Baseline: Animals are allowed to recover fully from surgery. Baseline ECG data is collected for an extended period (e.g., 24-48 hours) to establish a stable diurnal rhythm for each animal.

    • Dosing: The study is typically a crossover design. Animals receive a single oral or intravenous dose of the vehicle, the test compound (at several dose levels), and a positive control (a drug known to prolong QT, like moxifloxacin). A sufficient washout period is allowed between treatments.

    • Data Collection & Analysis: Time-matched ECG data is collected continuously post-dose. The QT interval is measured and corrected for heart rate using a subject-specific formula (e.g., Van de Water's) or Bazett's formula to yield the QTc.

    • Interpretation: The change in QTc from baseline for the drug-treated group is compared to the vehicle-treated group. A statistically and clinically significant increase in QTc is indicative of proarrhythmic risk.

  • Self-Validation:

    • Positive Control: The use of a drug like moxifloxacin is critical to demonstrate that the model is capable of detecting a known QTc-prolonging agent.

    • Crossover Design: Each animal serves as its own control, which minimizes inter-animal variability and increases the statistical power of the study.

Conclusion and Implications for Drug Development

The comparative analysis of astemizole and fexofenadine offers a definitive lesson in modern drug safety. Astemizole's potent, nanomolar-level affinity for the hERG channel directly translated to a high clinical risk of QT prolongation and life-threatening arrhythmias.[1][7] Conversely, fexofenadine's negligible interaction with the hERG channel (with an IC50 in the high micromolar range) underpins its exceptional cardiac safety profile, which has been confirmed in extensive clinical trials.[4][8][10]

For researchers and drug development professionals, this comparison underscores several key principles:

  • Frontloading Cardiac Safety: Early, in vitro assessment of hERG channel activity is a non-negotiable step in drug discovery to eliminate high-risk compounds.

  • Structure-Activity Relationship (SAR): Minor modifications to a chemical scaffold can drastically alter off-target activity and safety. The difference between terfenadine and its metabolite fexofenadine is a classic example.

  • Integrated Risk Assessment: A successful cardiac safety evaluation relies on an integrated approach, where in vitro mechanistic data (hERG assay) informs and is confirmed by in vivo functional data (ECG studies) and, ultimately, carefully designed clinical trials.[12]

The legacy of astemizole is the framework of cardiac safety testing that is now an integral part of pharmaceutical development, ensuring that new medicines can be developed with a much higher degree of confidence in their cardiovascular safety. Fexofenadine stands as a testament to the success of this rational, safety-driven approach to drug design.

References

  • Pratt, C. M., Brown, A. M., Rampe, D., et al. (1999). Cardiovascular safety of fexofenadine HCl. Clinical and Experimental Allergy, 29 Suppl 3, 212–216. [Link]

  • Casale, T. B., Blaiss, M. S., Gelfand, E., et al. (2003). Efficacy and safety profile of fexofenadine HCL. Journal of Allergy and Clinical Immunology, 111(3), S806-S816. [Link]

  • Patel, D., & Shah, A. (2010). QTc interval prolongation by fexofenadine in healthy human volunteers and its correlation with plasma levels of fexofenadine: A demonstration of anticlockwise hysteresis. Indian Journal of Pharmacology, 42(6), 362–366. [Link]

  • Olasinska-Wisniewska, A., Olasiński, J., & Grajek, S. (2014). Cardiovascular safety of antihistamines. Postepy dermatologii i alergologii, 31(3), 182–186. [Link]

  • Patel, D., & Shah, A. (2010). QTc interval prolongation by fexofenadine in healthy human volunteers and its correlation with plasma levels of fexofenadine: A demonstration of anticlockwise hysteresis. Indian Journal of Pharmacology, 42(6), 362. [Link]

  • Kavruk, M., & Duman, T. (2012). The effects of long-term fexofenadine use on the corrected QT (QTc) interval. Turkish Journal of Medical Sciences, 42(6), 1039-1042. [Link]

  • Kamiya, K., Niwa, R., Mitcheson, J. S., et al. (2008). Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride. The Journal of pharmacology and experimental therapeutics, 326(1), 294-302. [Link]

  • Bolt Pharmacy. (2026). Allergy Medications Safe for Heart Patients: A UK Guide. Bolt Pharmacy Health Hub. [Link]

  • Ghosh, A. K., & Das, A. K. (2000). Fexofenadine-induced QT prolongation: a myth or fact?. British Journal of Dermatology, 142(6), 1257-1258. [Link]

  • Anonymous. (1999). Fexofenadine: new preparation of terfenadine, without cardiotoxicity. Canadian family physician Medecin de famille canadien, 45, 2074–2076. [Link]

  • Pratt, C. M., Brown, A., Rampe, D., et al. (1999). Cardiovascular safety of fexofenadine HCl. scite.ai. [Link]

  • Cataldi, M., Maurer, M., Taglialatela, M., et al. (2019). Cardiac safety of second‐generation H1‐antihistamines when updosed in chronic spontaneous urticaria. Clinical & Experimental Allergy, 49(10), 1335-1343. [Link]

  • Anonymous. (1999). Fexofenadine: new preparation. Terfenadine, without cardiotoxicity. Prescrire international, 8(42), 110-112. [Link]

  • Thaker, V. & Farooq, U. (2024). Fexofenadine. In: StatPearls. StatPearls Publishing. [Link]

  • Ando, K., Nakamura, Y., Hagiwara-Nagasawa, M., et al. (2018). Comparison of electropharmacological effects between terfenadine and its active derivative fexofenadine using a cross-over study in halothane-anesthetized dogs to analyze variability of pharmacodynamic and pharmacokinetic profiles of terfenadine and torsadogenic risk of fexofenadine. Journal of Toxicological Sciences, 43(3), 183-192. [Link]

  • Scherer, D., Kiesecker, C., Seebohm, G., et al. (2003). The antihistamine fexofenadine does not affect IKr currents in a case report of drug-induced cardiac arrhythmia. British journal of pharmacology, 139(6), 1067–1070. [Link]

  • Ando, K., Nakamura, Y., Hagiwara-Nagasawa, M., et al. (2018). Comparison of electropharmacological effects between terfenadine and its active derivative fexofenadine using a cross-over study in halothane-anesthetized dogs to analyze variability of pharmacodynamic and pharmacokinetic profiles of terfenadine and torsadogenic risk of fexofenadine. The Journal of Toxicological Sciences, 43(3), 183-192. [Link]

  • DrugCard. (2024). Cardiac Toxicity that Redefined Pharmacovigilance. DrugCard. [Link]

  • DuBuske, L. M. (1999). Cardiovascular safety of second-generation antihistamines. Journal of allergy and clinical immunology, 104(2 Pt 1), 281-95. [Link]

  • Bolt Pharmacy. (2026). Too Much Allergy Medication: Risks, Symptoms, and When to Get Help. Bolt Pharmacy Health Hub. [Link]

  • Hey, J. A., del Prado, M., Sherwood, J., et al. (1996). Comparative analysis of the cardiotoxicity proclivities of second generation antihistamines in an experimental model predictive of adverse clinical ECG effects. Arzneimittel-Forschung, 46(2), 153–158. [Link]

Sources

Validation

Benchmarking novel H1 antagonists against Rocastine fumarate AHR-11325

Benchmarking Novel H1 Antagonists Against Rocastine Fumarate (AHR-11325): A Comprehensive Pharmacological Guide As a Senior Application Scientist in early-stage drug discovery, establishing a rigorous, self-validating be...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Novel H1 Antagonists Against Rocastine Fumarate (AHR-11325): A Comprehensive Pharmacological Guide

As a Senior Application Scientist in early-stage drug discovery, establishing a rigorous, self-validating benchmarking framework is critical when evaluating novel therapeutics. When developing next-generation histamine H1 receptor antagonists, Rocastine fumarate (AHR-11325) serves as an exceptional reference standard. This guide synthesizes the pharmacological profile of Rocastine and outlines the core experimental workflows required to objectively benchmark novel H1 antagonist candidates against it.

The Benchmark Standard: Rocastine Fumarate (AHR-11325)

Rocastine is a highly selective, non-sedating, rapid-acting H1 receptor antagonist[1]. In preclinical models, it demonstrates a superior pharmacokinetic and pharmacodynamic profile compared to first-generation antihistamines like diphenhydramine, and it overcomes the delayed onset seen in some second-generation compounds like terfenadine[1].

Key Pharmacological Advantages for Benchmarking:

  • Rapid Onset of Action: Rocastine achieves near-maximal efficacy within 15 minutes. In guinea pig models, its 15-minute pretreatment protective dose (PD50 = 0.13 mg/kg) is virtually identical to its 1-hour pretreatment PD50 (0.12 mg/kg)[1]. In contrast, terfenadine's 15-minute PD50 (44.0 mg/kg) is 22 times higher than its 1-hour PD50, indicating a much slower onset[1].

  • High Potency: Rocastine is approximately 36 times more potent than diphenhydramine in protecting against aerosolized antigen-induced collapse[1].

  • Strict Selectivity & Safety: It possesses no anticholinergic, antiadrenergic, or antiserotonergic properties in vitro[1]. Furthermore, it is profoundly non-sedating, failing to alter the EEG of cats even at doses 150 times its antihistaminic dose[1].

Comparative Data Presentation

To contextualize your novel candidate, your primary screening data should be benchmarked against the historical metrics of Rocastine and other standard-of-care antihistamines.

CompoundH1 Receptor Affinity (Ki)1-Hr Pretreatment PD50 (mg/kg)15-Min Pretreatment PD50 (mg/kg)CNS Penetration / SedationSelectivity Profile
Rocastine (AHR-11325) High (Sub-nanomolar)0.120.13None (No EEG alteration at 150x)Highly selective H1
Terfenadine High1.9344.0NoneHigh H1 (hERG liability)
Diphenhydramine Moderate~4.32N/AHigh (Sedating)Low (Binds SERT, Muscarinic)
Novel Candidate X Assay DependentIn vivo DependentIn vivo DependentTarget: NoneTarget: Highly selective

Mechanistic Grounding: H1 Receptor Signaling

The histamine H1 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation by histamine, the Gq alpha subunit stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG)[2]. IP3 triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, driving the allergic and inflammatory response[2]. A successful antagonist must competitively block this specific cascade without off-target GPCR binding.

H1_Signaling Histamine Histamine (Agonist) H1R Histamine H1 Receptor (Gq-coupled GPCR) Histamine->H1R Activates Antagonist H1 Antagonist (e.g., Rocastine) Antagonist->H1R Blocks Gq Gq Protein Alpha H1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic / Inflammatory Response Ca2->Response Signaling Cascade PKC->Response Signaling Cascade

Histamine H1R Gq-coupled signaling pathway and pharmacological blockade by H1 antagonists.

Core Experimental Workflows

To objectively compare a novel candidate against Rocastine, two orthogonal in vitro assays are required: a radioligand binding assay (to determine binding affinity, Ki) and a functional intracellular calcium mobilization assay (to confirm functional antagonism).

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of your novel compound and Rocastine to displace the tritiated H1 antagonist [3H] -mepyramine from recombinant human H1 receptors[3].

Self-Validating System Design: Every assay plate must include a Non-Specific Binding (NSB) control well containing a saturating concentration (1 µM) of unlabeled mepyramine or mianserin[3]. This ensures the radioactivity measured is exclusively due to specific receptor binding.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the human H1 receptor. Homogenize and determine protein concentration[3]. Causality: Recombinant cell lines are utilized over primary tissues to guarantee a high signal-to-noise ratio and eliminate interference from other histamine receptor subtypes (H2, H3, H4).

  • Assay Setup: In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 7.4), a fixed concentration of [3H] -mepyramine (typically near its Kd of ~2.6 nM), a fixed amount of membrane protein, and varying concentrations (log-scale) of the test compound or Rocastine[2][3].

  • Equilibrium Incubation: Incubate the plate at 25°C for 40-60 minutes[2][3]. Causality: This temperature and duration allow the competitive binding reaction to reach thermodynamic equilibrium without degrading the receptor.

  • Rapid Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a 96-well cell harvester[3].

  • Washing: Wash filters 3 times with ice-cold 50 mM Tris-HCl buffer[2][3]. Causality: Ice-cold buffer is critical; it kinetically traps the bound radioligand by drastically reducing the dissociation rate ( koff​ ) during the wash steps.

  • Quantification: Add scintillation fluid to the filters and quantify bound radioactivity using a liquid scintillation counter[3].

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=IC50​/(1+[L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant[3].

Radioligand_Workflow Membrane 1. Membrane Preparation (CHO/HEK293 cells) Incubation 2. Incubation ([3H]-mepyramine + Ligand) Membrane->Incubation Equilibrium 3. Equilibrium Binding (25°C for 60 mins) Incubation->Equilibrium Filtration 4. Rapid Filtration (Glass Fiber Filters) Equilibrium->Filtration Washing 5. Washing (Ice-cold buffer) Filtration->Washing Scintillation 6. Scintillation Counting (Quantify Radioactivity) Washing->Scintillation Analysis 7. Data Analysis (Calculate IC50 & Ki) Scintillation->Analysis

Step-by-step workflow for the H1 receptor radioligand binding assay to determine binding affinity.

Protocol 2: Functional Intracellular Calcium Mobilization Assay (FLIPR)

Binding affinity alone does not confirm antagonism. A compound could be a partial agonist. This functional assay validates that the candidate blocks histamine-induced Gq signaling.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-H1R cells into a 384-well black-wall, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove media and incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid) for 1 hour at 37°C. Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorescent dye out into the extracellular space.

  • Antagonist Pre-incubation: Add serial dilutions of Rocastine or the novel candidate to the wells and incubate for 15 minutes.

  • Agonist Challenge: Using a Fluorescent Imaging Plate Reader (FLIPR), inject an EC80​ concentration of histamine into all wells while simultaneously recording fluorescence (Excitation ~488 nm, Emission ~525 nm).

  • Analysis: Measure the peak fluorescence minus the baseline. Plot the maximum response against the log concentration of the antagonist to determine the functional IC50​ .

Conclusion

When benchmarking novel H1 antagonists, Rocastine fumarate provides a gold-standard reference point for rapid onset, high potency, and a clean safety profile devoid of CNS sedation. By employing rigorous radioligand binding and functional calcium mobilization assays—anchored by self-validating controls—researchers can objectively map the pharmacological landscape of new candidates against this proven benchmark.

References

  • A Comparative Analysis of H1 Receptor Binding Affinities in First-Generation Antihistamines. Benchchem.
  • Nolan JC, et al. Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine. Agents Actions / PubMed.
  • Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. PMC / NIH.

Sources

Safety & Regulatory Compliance

Safety

Rocastine fumarate proper disposal procedures

As a laboratory professional or drug development scientist, ensuring the safe handling and compliant disposal of Active Pharmaceutical Ingredients (APIs) is as critical as the experimental design itself. Rocastine fumara...

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Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional or drug development scientist, ensuring the safe handling and compliant disposal of Active Pharmaceutical Ingredients (APIs) is as critical as the experimental design itself. Rocastine fumarate (AHR-11325) is a highly selective, rapid-acting, non-sedating H1-receptor antagonist utilized in pharmacological research[1]. Because of its potent biological activity, its lifecycle—from benchtop handling to final destruction—must be strictly managed to prevent occupational exposure and environmental contamination.

This guide provides actionable, field-proven protocols for the containment and disposal of Rocastine fumarate, grounded in the EPA's Resource Conservation and Recovery Act (RCRA) Management Standards for Hazardous Waste Pharmaceuticals[2][3].

Chemical Profiling and Hazard Causality

Before implementing a disposal plan, you must understand the physicochemical properties that dictate the compound's behavior. Rocastine is synthesized as a fumarate salt to enhance its aqueous solubility[4]. While beneficial for in vivo assays, this solubility increases the risk of rapid aquatic dispersion if the compound is improperly discarded.

Table 1: Rocastine Fumarate Chemical & Hazard Profile

Property / MetricData / ValueOperational Implication
CAS Registry Number 91833-50-0[4]Primary identifier required for accurate waste manifesting.
Molecular Formula C13H19N3OS · C4H4O4[4]Contains nitrogen and sulfur; thermal destruction requires NOx/SOx scrubbers.
Molecular Weight 381.45 g/mol (Salt)Fine powder morphology poses a distinct inhalation risk during weighing.
Pharmacological Potency PD50 = 0.12 mg/kg (Guinea pig)[1]High biological activity; trace environmental release must be prevented.
EPA Waste Classification Hazardous Waste Pharmaceutical[5]Subject to 40 CFR Part 266 Subpart P; absolute prohibition on sewering[6].

Causality Check: Why is incineration the preferred destruction method? The presence of nitrogen and sulfur in the oxazepine and thione rings means that standard landfill disposal risks leaching toxic byproducts. Thermal destruction (incineration) at permitted facilities equipped with atmospheric scrubbers is required to prevent toxic emissions and environmental accumulation[2].

Operational Workflow: Spill Containment and Decontamination

Handling dry API powders presents a significant inhalation hazard. A spill of Rocastine fumarate must be managed immediately to suppress aerosolization and secure the laboratory environment.

Step-by-Step Spill Response Methodology:

  • Assessment & PPE: Immediately halt work and don appropriate Personal Protective Equipment (PPE). This includes nitrile gloves, safety goggles, and an N95 or P100 particulate respirator to mitigate the inhalation of aerosolized API dust.

  • Containment (The Damp-Pad Method): For dry powder spills, do not sweep. Sweeping generates airborne particulates, increasing inhalation risk and widening the contamination radius. Instead, surround and cover the spill with damp absorbent pads to trap the powder. For liquid solutions, deploy inert absorbent materials like vermiculite.

  • Neutralization & Cleaning: Carefully wipe the area with a solvent in which the compound is highly soluble (e.g., dilute ethanol or a specialized API decontamination surfactant), working from the outside of the spill toward the center. Follow up with a thorough wash using standard laboratory soap and water.

  • Waste Segregation: Place all contaminated pads, PPE, and cleanup materials into a designated, leak-proof container. This material is now classified as solid hazardous waste and must not be mixed with general municipal trash.

SpillResponse Start Spill Detected Assess Assess & Don PPE (Respirator, Nitrile Gloves) Start->Assess Contain Contain Spill (Damp Pads / Vermiculite) Assess->Contain Clean Decontaminate Area (Solvent Wipe & Soap) Contain->Clean Dispose Segregate as Hazardous Waste Clean->Dispose

Workflow for Rocastine fumarate spill containment and decontamination.

EPA/RCRA-Compliant Disposal Procedures

The EPA's updated rules for hazardous waste pharmaceuticals eliminate the traditional manufacturing-oriented framework for healthcare and research facilities, replacing it with a streamlined, yet strict, sector-specific standard[5][7]. This protocol ensures full compliance, preventing regulatory penalties and protecting aquatic ecosystems.

Step-by-Step Disposal Methodology:

  • Waste Categorization: Identify the waste stream. Rocastine fumarate waste typically falls into two categories: non-creditable bulk API (powders, stock solutions) and contaminated consumables (e.g., weighing boats, pipette tips, emptied vials)[6].

  • The Sewering Prohibition: Under no circumstances should Rocastine fumarate solutions or washings be poured down the drain. The EPA explicitly prohibits the sewering of all hazardous waste pharmaceuticals, regardless of the generator's size, to protect water treatment facilities and downstream aquatic life[3][6].

  • Accumulation: Store non-creditable pharmaceutical waste in structurally sound, leak-proof containers. Label the containers explicitly as "Hazardous Waste Pharmaceuticals"[6]. Accumulation time must not exceed one year.

  • Container Management (The "RCRA Empty" Rule): Evaluate primary containers (vials or unit-dose packaging). The EPA recognized that requiring triple-rinsing for API containers generated excessive secondary liquid waste. Under current rules, a container is considered "RCRA empty" once all contents have been removed using standard practices (e.g., pouring, pumping). Once verified empty, these containers do not require rinsing and can be disposed of in standard solid waste, drastically easing your regulatory burden[3][6].

  • Final Destruction: Transfer the accumulated hazardous waste to a licensed reverse distributor or a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[2]. Use the waste code "PHARMS" on your uniform hazardous waste manifest[6].

DisposalPathway API Rocastine Fumarate Waste Liquid Liquid Solutions & Washings API->Liquid Solid Bulk Powder & Contaminated Consumables API->Solid Empty Emptied Vials (No free-flowing liquid) API->Empty Sewer Sewering (PROHIBITED) Liquid->Sewer DO NOT DO Accumulate Accumulate as 'Hazardous Waste Pharmaceuticals' Liquid->Accumulate Solid->Accumulate RCRA Classified as 'RCRA Empty' Empty->RCRA Incinerate High-Temperature Incineration (TSDF) Accumulate->Incinerate Standard Standard Solid Waste Disposal RCRA->Standard

RCRA-compliant disposal pathway for Rocastine fumarate waste streams.

References

  • Title: ROCASTINE FUMARATE: FDA Global Substance Registration System. Source: drugfuture.com. URL: 4[4]

  • Title: Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine - PubMed. Source: nih.gov. URL: 1[1]

  • Title: Management Standards for Hazardous Waste Pharmaceuticals - Regulations.gov. Source: regulations.gov. URL:2[2]

  • Title: View Rule - Reginfo.gov. Source: reginfo.gov. URL: 7[7]

  • Title: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird. Source: alston.com. URL: 6[6]

  • Title: EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Source: bdlaw.com. URL: 3[3]

  • Title: A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. Source: epa.gov. URL: 5[5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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